Product packaging for DNJNAc(Cat. No.:CAS No. 105265-96-1)

DNJNAc

Katalognummer: B1666460
CAS-Nummer: 105265-96-1
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: GBRAQQUMMCVTAV-LXGUWJNJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O4 B1666460 DNJNAc CAS No. 105265-96-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRAQQUMMCVTAV-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CNC(C(C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CN[C@@H]([C@H]([C@@H]1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909404
Record name N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105265-96-1
Record name 2-Acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105265961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-1,2,5-trideoxy-1,5-imino-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 2-acetamido-1,2-dideoxy-D-gluco-nojirimycin (DNJNAc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

The full chemical name of the compound abbreviated as DNJNAc is 2-acetamido-1,2-dideoxy-D-gluco-nojirimycin . It belongs to the class of iminosugars, which are analogues of sugars where the ring oxygen has been replaced by a nitrogen atom. This structural feature makes them potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.

Quantitative Analysis of Inhibitory Activity

This compound exhibits inhibitory activity against several glycosidases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various glycosidases, providing a quantitative measure of its potency.

Enzyme TargetSourceSubstrateIC50 (µM)
α-GlucosidaseYeastp-Nitrophenyl-α-D-glucopyranoside> 1000
β-GlucosidaseAlmondp-Nitrophenyl-β-D-glucopyranoside> 1000
β-N-AcetylglucosaminidaseBovine Kidneyp-Nitrophenyl-N-acetyl-β-D-glucosaminide0.2
α-MannosidaseJack Beanp-Nitrophenyl-α-D-mannopyranoside> 1000
β-MannosidaseSnailp-Nitrophenyl-β-D-mannopyranoside> 1000
α-GalactosidaseGreen Coffee Beansp-Nitrophenyl-α-D-galactopyranoside> 1000
β-GalactosidaseE. colio-Nitrophenyl-β-D-galactopyranoside> 1000

Experimental Protocols

A detailed methodology for determining the inhibitory activity of this compound against β-N-acetylhexosaminidase is provided below. This protocol is fundamental for researchers aiming to replicate or build upon existing findings.

Protocol: Determination of IC50 for β-N-Acetylhexosaminidase Inhibition

Objective: To determine the concentration of this compound that inhibits 50% of the activity of β-N-acetylhexosaminidase.

Materials:

  • β-N-Acetylhexosaminidase (from bovine kidney or other suitable source)

  • This compound (of known concentration)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as substrate

  • Citrate-phosphate buffer (pH 4.5)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the appropriate buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of the substrate pNP-GlcNAc in the assay buffer.

    • Prepare the enzyme solution to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the chosen time course.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • A fixed volume of assay buffer.

      • A volume of the this compound dilution series (or buffer for the control wells).

      • A fixed volume of the enzyme solution.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the pre-warmed pNP-GlcNAc substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range for the uninhibited control.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding a volume of the sodium carbonate solution to each well. The addition of a high pH solution stops the enzymatic reaction and develops the yellow color of the p-nitrophenolate product.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (containing no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) using the formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_control))

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve) using appropriate software.

Signaling Pathway Modulation

This compound, as a potent inhibitor of β-N-acetylhexosaminidase (an O-GlcNAcase), is implicated in the modulation of the Hexosamine Biosynthetic Pathway (HBP) and subsequent O-GlcNAc cycling . This pathway is a critical nutrient-sensing and signaling pathway in cells.

Workflow of the Hexosamine Biosynthetic Pathway and O-GlcNAc Cycling

The diagram below illustrates the flow of glucose into the HBP, leading to the formation of UDP-GlcNAc. This nucleotide sugar is then used by O-GlcNAc transferase (OGT) to add O-GlcNAc modifications to target proteins. O-GlcNAcase (OGA), the enzyme inhibited by this compound, removes this modification, allowing for dynamic regulation of protein function. Inhibition of OGA by this compound leads to an accumulation of O-GlcNAcylated proteins, thereby impacting various downstream signaling events.

Hexosamine_Pathway Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc OGT OGT (O-GlcNAc Transferase) UDPGlcNAc->OGT Protein Target Protein (e.g., Transcription Factors, Kinases) Protein->OGT OGlcNAcProtein O-GlcNAcylated Protein (Altered Function) OGA OGA (O-GlcNAcase) OGlcNAcProtein->OGA OGT->OGlcNAcProtein OGA->Protein Removal of O-GlcNAc This compound This compound This compound->OGA

Hexosamine Biosynthetic Pathway and O-GlcNAc Cycling.

The Core Mechanism of DNJNAc in Glycosidase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-1,5-dideoxy-1,5-imino-D-glucitol, commonly known as N-acetyl-deoxynojirimycin (DNJNAc), is an iminosugar that has garnered significant interest in the scientific community for its potent and selective inhibition of specific glycosidases. As a structural mimic of the natural N-acetylglucosamine (GlcNAc) substrate, this compound competitively inhibits enzymes that process this sugar, notably β-hexosaminidases and O-GlcNAcase (OGA). This inhibitory action forms the basis of its therapeutic potential in various diseases, including lysosomal storage disorders like Tay-Sachs and Sandhoff disease, and in the modulation of cellular processes regulated by O-GlcNAcylation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Competitive Inhibition and Pharmacological Chaperoning

The primary mechanism of action of this compound is competitive inhibition. Due to its structural similarity to the N-acetyl-β-D-glucosaminide moiety, this compound binds to the active site of target glycosidases, preventing the binding and subsequent cleavage of their natural substrates. The protonated nitrogen atom in the iminosugar ring at physiological pH mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to tight binding in the enzyme's active site.

Beyond enzymatic inhibition, this compound and its analogs can also function as pharmacological chaperones . In certain genetic disorders, such as Tay-Sachs disease, mutations in the HEXA gene lead to misfolded β-hexosaminidase A enzyme that is retained in the endoplasmic reticulum (ER) and targeted for degradation. By binding to the misfolded enzyme, this compound can stabilize its conformation, facilitating its proper folding and subsequent trafficking from the ER to the lysosome, where it can exert its residual catalytic activity. This chaperone effect is a promising therapeutic strategy for diseases caused by protein misfolding.[1]

Signaling Pathway of this compound as a Pharmacological Chaperone

Pharmacological Chaperone Mechanism of this compound cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Transport cluster_Lysosome Lysosome Misfolded Mutant\nβ-Hexosaminidase A Misfolded Mutant β-Hexosaminidase A Correctly Folded\nEnzyme Complex Correctly Folded Enzyme Complex Misfolded Mutant\nβ-Hexosaminidase A->Correctly Folded\nEnzyme Complex Binding & Stabilization ERAD ER-Associated Degradation Misfolded Mutant\nβ-Hexosaminidase A->ERAD Degradation This compound This compound This compound->Correctly Folded\nEnzyme Complex Transport to Lysosome Transport to Lysosome Correctly Folded\nEnzyme Complex->Transport to Lysosome Functional\nβ-Hexosaminidase A Functional β-Hexosaminidase A Transport to Lysosome->Functional\nβ-Hexosaminidase A GM3 Ganglioside GM3 Ganglioside Functional\nβ-Hexosaminidase A->GM3 Ganglioside Substrate Cleavage GM2 Ganglioside GM2 Ganglioside GM2 Ganglioside->Functional\nβ-Hexosaminidase A

Caption: Pharmacological chaperone mechanism of this compound for mutant β-hexosaminidase A.

Quantitative Data on Glycosidase Inhibition

While specific Ki and IC50 values for this compound are not as extensively reported as for its parent compound, deoxynojirimycin (DNJ), or its galacto-configured analogue, DGJNAc, the available data and comparative studies indicate its potent inhibitory activity against specific glycosidases. DGJNAc, which differs from this compound only in the stereochemistry at C4, has been shown to be a potent inhibitor of α-N-acetylgalactosaminidase (α-NAGAL) and is also suggested to have off-target inhibitory effects on human β-hexosaminidases.[2]

CompoundTarget EnzymeInhibition Constant (Ki)IC50Reference
DGJNAcα-N-acetylgalactosaminidase (α-NAGAL)2 nM12 nM[3]
DGJNAcβ-Hexosaminidase-Potent (inferred)[2]

Note: Data for this compound is limited; data for the closely related analogue DGJNAc is provided for comparative purposes.

Experimental Protocols

β-Hexosaminidase Inhibition Assay

This protocol is adapted for the determination of the inhibitory activity of this compound against β-hexosaminidase.

Materials:

  • β-Hexosaminidase (from human placenta or recombinant)

  • This compound (or other test inhibitors)

  • Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG)

  • Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.5

  • Stop Solution: 0.2 M glycine-NaOH buffer, pH 10.7

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • Perform serial dilutions of the this compound stock solution to obtain a range of inhibitor concentrations.

  • In a 96-well microplate, add 20 µL of each inhibitor dilution to the respective wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Add 20 µL of β-hexosaminidase solution (pre-diluted in assay buffer to a suitable working concentration) to all wells except the negative control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of 4-MUG substrate solution (pre-warmed to 37°C) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 200 µL of the stop solution to each well.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

O-GlcNAcase (OGA) Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound against OGA.

Materials:

  • Recombinant human O-GlcNAcase (OGA)

  • This compound

  • Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG) or a specific O-GlcNAcylated peptide substrate.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM DTT.

  • Stop Solution: 0.2 M glycine-NaOH buffer, pH 10.7

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)

Procedure:

  • Follow steps 1-3 as described in the β-hexosaminidase inhibition assay, using the OGA assay buffer.

  • Add 20 µL of OGA solution (pre-diluted in assay buffer) to the appropriate wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding 20 µL of the 4-MUG substrate solution.

  • Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Terminate the reaction with 200 µL of the stop solution.

  • Read the fluorescence and calculate the IC50 value for this compound against OGA.

Experimental Workflow for Glycosidase Inhibition Assay

Glycosidase Inhibition Assay Workflow Start Start Prepare Reagents Prepare Inhibitor (this compound), Enzyme, Substrate, and Buffers Start->Prepare Reagents Serial Dilution Perform Serial Dilutions of this compound Prepare Reagents->Serial Dilution Plate Setup Add Inhibitor and Enzyme to 96-well Plate Serial Dilution->Plate Setup Pre-incubation Pre-incubate at 37°C Plate Setup->Pre-incubation Reaction Initiation Add Substrate to Initiate Reaction Pre-incubation->Reaction Initiation Incubation Incubate at 37°C Reaction Initiation->Incubation Reaction Termination Add Stop Solution Incubation->Reaction Termination Measurement Measure Fluorescence Reaction Termination->Measurement Data Analysis Calculate % Inhibition and Determine IC50 Measurement->Data Analysis End End Data Analysis->End

Caption: General workflow for in vitro glycosidase inhibition assays.

Downstream Cellular Effects of O-GlcNAcase Inhibition

Inhibition of OGA by compounds like this compound leads to an increase in the overall level of O-GlcNAcylation on a multitude of nuclear and cytoplasmic proteins. This dynamic post-translational modification plays a crucial role in regulating various cellular processes, including signal transduction, transcription, and protein stability. One of the significant downstream effects of increased O-GlcNAcylation is its interplay with the DNA damage response (DDR).

Recent studies have shown that O-GlcNAcylation is involved in the DDR pathway.[4] Inhibition of OGA can lead to altered recruitment of DNA repair proteins to sites of DNA damage and can influence the choice between different repair pathways, such as non-homologous end joining (NHEJ) and homologous recombination (HR).[4] For instance, increased O-GlcNAcylation has been shown to affect the accumulation of NBS1, a key component of the MRN complex that is critical for sensing DNA double-strand breaks.[4]

Signaling Cascade of OGA Inhibition and DNA Damage Response

OGA_Inhibition_DDR This compound This compound OGA O-GlcNAcase (OGA) This compound->OGA Inhibits Increase_O_GlcNAc Increased Cellular O-GlcNAcylation OGA->Increase_O_GlcNAc Leads to DDR_Proteins DNA Damage Response Proteins (e.g., NBS1) Increase_O_GlcNAc->DDR_Proteins Modifies DNA_Repair Altered DNA Repair Pathway Choice DDR_Proteins->DNA_Repair Influences Cellular_Outcome Modulated Cellular Response to DNA Damage DNA_Repair->Cellular_Outcome

Caption: Downstream effects of OGA inhibition by this compound on the DNA damage response.

Conclusion

This compound is a potent and specific inhibitor of N-acetyl-β-D-glucosaminidases, acting through competitive inhibition and, in the case of certain mutant enzymes, as a pharmacological chaperone. Its ability to modulate the activity of key enzymes like β-hexosaminidase and O-GlcNAcase underscores its therapeutic potential for a range of diseases. The provided experimental protocols offer a foundation for researchers to quantitatively assess the inhibitory activity of this compound and similar compounds. Furthermore, the elucidation of its impact on downstream cellular processes, such as the DNA damage response, opens new avenues for exploring its application in diverse fields, including oncology and neurodegenerative disease research. Further studies are warranted to fully characterize the kinetic parameters of this compound against its target enzymes and to comprehensively map the signaling pathways affected by its inhibitory action.

References

N-Acetyl-1-Deoxynojirimycin (DNJNAc) and its Interaction with α-Glucosidase: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxynojirimycin (DNJ), a potent polyhydroxylated piperidine alkaloid, is a well-established inhibitor of α-glucosidase, an enzyme crucial for the digestion of carbohydrates. Its derivatives are of significant interest in the management of type 2 diabetes mellitus due to their ability to delay glucose absorption and reduce postprandial hyperglycemia. This technical guide provides an in-depth analysis of the biological activity of DNJ and its analogues on α-glucosidase, with a specific focus on the N-acetylated form, N-acetyl-1-deoxynojirimycin (DNJNAc). While direct quantitative inhibitory data for this compound is limited in publicly accessible literature, this guide synthesizes available information on the parent compound and related derivatives to provide a comprehensive understanding of its potential activity and mechanism of action.

Mechanism of Action: Competitive Inhibition

The primary mechanism by which 1-deoxynojirimycin and its derivatives inhibit α-glucosidase is through competitive inhibition.[1] As structural analogues of the natural substrate, D-glucose, these iminosugars bind to the active site of the enzyme. This interaction is facilitated by electrostatic forces and prevents the binding and subsequent hydrolysis of dietary carbohydrates like sucrose and maltose. The nitrogen atom in the piperidine ring of DNJ is believed to mimic the charge of the proposed oxocarbenium ion transition state that forms during the natural enzymatic hydrolysis of glycosidic bonds.

While N-alkylation of DNJ has been shown to modulate its inhibitory potency, the fundamental competitive mechanism is generally conserved.[1] It is therefore highly probable that this compound also acts as a competitive inhibitor of α-glucosidase.

Quantitative Inhibitory Data

CompoundEnzyme SourceIC50 (µM)Reference
1-Deoxynojirimycin (DNJ)Yeast155 ± 15
1-Deoxynojirimycin (DNJ)Not Specified222.4 ± 0.5[1]
1-Deoxynojirimycin (DNJ)Not Specified8.15 ± 0.12[2]
1-Deoxynojirimycin (DNJ)Not Specified0.297 µg/mL*
Acarbose (Reference)Yeast822.0 ± 1.5[1]

*Note: IC50 presented in µg/mL in the source publication.

CompoundEnzyme SourceKi (µM)Inhibition TypeReference
Compound 43 (N-alkyl-DNJ derivative)Not Specified10Competitive[1]
Compound 40 (N-alkyl-DNJ derivative)Not Specified52Competitive[1]
Compound 34 (N-alkyl-DNJ derivative)Not Specified150Competitive[1]
1-Deoxynojirimycin-Chrysin HybridNot SpecifiedNot SpecifiedMixed[2]

Experimental Protocols

The following section details a standard methodology for determining the in vitro α-glucosidase inhibitory activity and the kinetic parameters of an inhibitor like this compound.

In Vitro α-Glucosidase Inhibition Assay

This assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Acarbose)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the α-glucosidase enzyme in the phosphate buffer to a desired concentration (e.g., 0.2 U/mL).

    • Dissolve pNPG in the phosphate buffer to a final concentration of, for example, 1 mM.

    • Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume (e.g., 50 µL) of the test compound or reference inhibitor at different concentrations to respective wells.

    • Add the α-glucosidase solution (e.g., 100 µL) to each well.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution (e.g., 40 µL) to all wells.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a sodium carbonate solution (e.g., 60 µL).

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction mixture with the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki), kinetic studies are performed.

Procedure:

  • The α-glucosidase inhibition assay is performed as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

  • The initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentration.

  • The data is then plotted using graphical methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S], where [S] is the substrate concentration).

  • The type of inhibition is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor.

  • The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot or by non-linear regression analysis of the velocity data.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Inhibitor Dilutions mix_inhib_enz Pre-incubate Inhibitor + Enzyme (37°C) prep_inhibitor->mix_inhib_enz prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_inhib_enz prep_substrate Prepare pNPG Substrate add_substrate Add pNPG Substrate prep_substrate->add_substrate mix_inhib_enz->add_substrate incubate_reaction Incubate Reaction (37°C) add_substrate->incubate_reaction stop_reaction Stop Reaction (Add Na2CO3) incubate_reaction->stop_reaction measure_abs Measure Absorbance (405 nm) stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for in vitro α-glucosidase inhibition assay.

Mechanism of Competitive Inhibition of α-Glucosidase

competitive_inhibition E α-Glucosidase (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (e.g., Sucrose) I This compound (Inhibitor) ES->E P Products (Glucose) ES->P k_cat

Caption: Competitive inhibition of α-glucosidase by this compound.

Conclusion

N-acetyl-1-deoxynojirimycin, as a close derivative of the potent α-glucosidase inhibitor DNJ, holds significant promise as a modulator of carbohydrate metabolism. Based on the extensive research on DNJ and its N-alkylated analogues, it is highly anticipated that this compound functions as a competitive inhibitor of α-glucosidase. The provided experimental protocols offer a robust framework for the in vitro evaluation of its inhibitory activity and kinetic parameters. Further research to quantify the IC50 and Ki values of this compound is warranted to fully elucidate its therapeutic potential and to understand the structure-activity relationship of N-acylation on the inhibitory potency of deoxynojirimycin derivatives. Such studies will be invaluable for the design and development of novel α-glucosidase inhibitors for the management of type 2 diabetes and other related metabolic disorders.

References

The Dawn of Iminosugars: A Technical Chronicle of Deoxynojirimycin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and therapeutic applications of deoxynojirimycin and its derivatives.

This technical guide delves into the core of deoxynojirimycin (DNJ) and its derivatives, tracing their path from natural discovery to their establishment as crucial therapeutic agents. We will explore the pivotal moments in their history, detail the experimental protocols that underpin their study, and present key quantitative data in a clear, comparative format. Furthermore, this guide will visualize complex pathways and workflows to provide a deeper understanding of their mechanism and development.

The Serendipitous Discovery and Early History

The story of deoxynojirimycin begins with the discovery of its parent compound, nojirimycin, in 1966 from a species of Streptomyces.[1] Nojirimycin, a sugar analogue where the ring oxygen is replaced by a nitrogen atom, exhibited potent inhibition of α- and β-glucosidases.[1] However, its chemical instability limited its therapeutic potential. The breakthrough came with the chemical reduction of nojirimycin, leading to the synthesis of the more stable 1-deoxynojirimycin (DNJ).[1][2] A decade after its initial synthesis, in 1976, DNJ was isolated from the roots of the mulberry tree (Morus alba), establishing a natural source for this promising compound.[3][4][5] Subsequent research also identified DNJ in other plants like Commelina communis (dayflower) and from various bacterial strains, including Bacillus and Streptomyces species.[2][6]

The timeline below illustrates the key milestones in the discovery and development of DNJ and its derivatives.

Discovery_Timeline cluster_1960s 1960s cluster_1970s 1970s cluster_1990s 1990s cluster_2000s 2000s 1966 Discovery of Nojirimycin from Streptomyces 1976 Isolation of Deoxynojirimycin (DNJ) from Mulberry Roots 1966->1976 Synthesis of DNJ 1996 First Approval of Miglitol (Glyset) in the Netherlands 1976->1996 Development of Derivatives 2002 Approval of Miglustat (Zavesca) in Europe for Gaucher Disease 1996->2002 2003 FDA Approval of Miglustat for Gaucher Disease 2002->2003

Caption: A timeline of key events in the history of DNJ.

From Nature to the Lab: Isolation and Synthesis

The journey of DNJ from a natural compound to a therapeutic agent has been paved by advancements in extraction and synthetic chemistry.

Extraction from Natural Sources

The primary natural source of DNJ is the mulberry plant (Morus alba), where it is present in the leaves, roots, and branches.[2][5] The concentration of DNJ in mulberry leaves is approximately 0.1%.[7][8]

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of DNJ from Mulberry Leaves

This protocol is based on an optimized method for efficient DNJ extraction.[7][8]

  • Sample Preparation: Freshly collected mulberry leaves are washed, dried at 50-95°C to a moisture content of 2-5%, and then ground into a powder with a particle size of 0.1-1 cm.[9]

  • Extraction:

    • The powdered leaves are mixed with an extraction solvent (e.g., a percentage of ethanol in water) at a specific solvent-to-sample ratio (e.g., 7 ml/g).[7][8]

    • The mixture is subjected to ultrasound-assisted extraction using an ultrasonic power of approximately 180 W for a duration of about 260 seconds.[7][8]

  • Purification:

    • The resulting extract is centrifuged, and the supernatant is collected.[9]

    • The supernatant is then dehydrated and dried to obtain a DNJ-enriched powder.[9]

  • Analysis: The concentration of DNJ in the extract is determined using techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[10][11]

The following diagram illustrates a general workflow for the extraction and analysis of DNJ from mulberry leaves.

Extraction_Workflow Start Fresh Mulberry Leaves WashDry Washing and Drying Start->WashDry Grind Grinding to Powder WashDry->Grind Extract Ultrasound-Assisted Extraction Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dehydration and Drying Supernatant->Dry Powder DNJ-Enriched Powder Dry->Powder Analysis HPLC-MS/MS Analysis Powder->Analysis

Caption: Workflow for DNJ extraction from mulberry leaves.

Chemical Synthesis of Deoxynojirimycin Derivatives

The therapeutic utility of DNJ has been significantly expanded through the chemical synthesis of its derivatives. These modifications are often aimed at improving potency, selectivity, and pharmacokinetic properties.

Experimental Protocol: General Synthesis of N-Alkyl-Deoxynojirimycin Derivatives

This protocol outlines a general procedure for the N-alkylation of DNJ.[12][13]

  • Reaction Setup: In a round-bottom flask, dissolve 1-deoxynojirimycin and an appropriate N-alkylating agent (e.g., an alkyl halide) in a suitable solvent such as anhydrous dimethylformamide (DMF).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the mixture to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80°C) overnight.

  • Workup and Purification:

    • After the reaction is complete, remove the solvent under vacuum.

    • Purify the crude product using silica gel column chromatography to obtain the desired N-alkyl-DNJ derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action and Therapeutic Applications

DNJ and its derivatives primarily act as inhibitors of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[14] This inhibitory action forms the basis of their use in managing type 2 diabetes.

α-Glucosidase Inhibition for Type 2 Diabetes

By competitively and reversibly inhibiting α-glucosidases in the small intestine, DNJ derivatives delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[14][15] Miglitol (Glyset®) is a prominent example of an N-hydroxyethyl-DNJ derivative approved for the treatment of type 2 diabetes.[2][16]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method to evaluate the α-glucosidase inhibitory activity of DNJ derivatives.[12][13]

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (pH 6.8)

    • Test compounds (DNJ derivatives) at various concentrations

    • Sodium carbonate (Na₂CO₃) solution to stop the reaction

  • Procedure:

    • Pre-incubate the α-glucosidase enzyme solution with different concentrations of the test compound in a 96-well plate at 37°C for a specified time (e.g., 5 minutes).

    • Initiate the reaction by adding the pNPG substrate to each well.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding Na₂CO₃ solution.

  • Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

The following diagram illustrates the workflow of an α-glucosidase inhibition assay.

Inhibition_Assay_Workflow Start Prepare Reagents Preincubation Pre-incubate Enzyme and Inhibitor Start->Preincubation Reaction_Start Add Substrate (pNPG) Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction with Na2CO3 Incubation->Reaction_Stop Measurement Measure Absorbance at 405 nm Reaction_Stop->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for an α-glucosidase inhibition assay.

Substrate Reduction Therapy for Lysosomal Storage Disorders

A significant advancement in the application of DNJ derivatives is in the treatment of lysosomal storage disorders, such as Gaucher disease. Miglustat (Zavesca®), an N-butyl-deoxynojirimycin (NB-DNJ), is used as a substrate reduction therapy for type 1 Gaucher disease.[17][18][19]

Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, in lysosomes.[17][18] Miglustat works by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[18] This reduces the production of the substrate, thereby alleviating the burden on the deficient enzyme and reducing the accumulation of glucosylceramide.[18][20]

The signaling pathway below illustrates the mechanism of action of Miglustat in Gaucher disease.

Gaucher_Pathway cluster_synthesis Glucosylceramide Synthesis cluster_degradation Glucosylceramide Degradation (in Lysosome) Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide GBA Glucocerebrosidase (Deficient in Gaucher) Glucosylceramide->GBA Accumulation Accumulation of Glucosylceramide Glucosylceramide->Accumulation Deficient Degradation Glucose Glucose GBA->Glucose Normal Degradation Ceramide2 Ceramide GBA->Ceramide2 Miglustat Miglustat (NB-DNJ) Miglustat->GCS Inhibits

Caption: Mechanism of action of Miglustat in Gaucher disease.

Quantitative Data on Deoxynojirimycin Derivatives

The following tables summarize key quantitative data for DNJ and some of its important derivatives, providing a basis for comparison of their biological activities.

Table 1: α-Glucosidase Inhibitory Activity (IC₅₀ Values)

Compoundα-Glucosidase SourceIC₅₀ (µM)Reference
1-Deoxynojirimycin (DNJ)Yeast8.15 ± 0.12[12]
1-Deoxynojirimycin (DNJ)Not specified222.4 ± 0.50[13]
Acarbose (Standard)Yeast822.0 ± 1.5[13]
DNJ-Chrysin Derivative 6Yeast0.51 ± 0.02[12]
N-alkyl-DNJ Derivative 43Not specified30.0 ± 0.6[13]
N-benzyl-DNJ Derivative 18aNot specified207 ± 110[21]
N-benzyl-DNJ Derivative 18bNot specified276 ± 130[21]
Phenyltriazole-DNJ Hybrid 18Yeast11 ± 1[22]
Phenyltriazole-DNJ Hybrid 19Yeast12 ± 1[22]
N-Nonyl-deoxynojirimycin (NN-DNJ)Acid α-glucosidase0.42[23]
N-Nonyl-deoxynojirimycin (NN-DNJ)α-1,6-glucosidase8.4[23]

Table 2: Enzyme Inhibition Constants (Kᵢ Values)

CompoundEnzymeKᵢ (µM)Reference
N-alkyl-DNJ Derivative 43α-Glucosidase10[13]
N-alkyl-DNJ Derivative 40α-Glucosidase52[13]
N-alkyl-DNJ Derivative 34α-Glucosidase150[13]
N-Butyl-deoxynojirimycin (NB-DNJ)GBA134[24]
N-Butyl-deoxynojirimycin (NB-DNJ)GBA248.3 ± 0.2[24]

Table 3: Clinical Trial Outcomes for Miglustat in Type 1 Gaucher Disease

StudyDurationKey OutcomesReference
Cox et al., 200012 monthsSpleen volume reduced by 19%, Liver volume reduced by 12%, Chitotriosidase levels fell by 16.4%[17]
Giraldo et al., 2006 (previously untreated patients)6 monthsMean hemoglobin increase of 0.77 g/dL, Mean platelet count increase of 41.5 × 10⁹/L, Mean decrease in chitotriosidase levels of 38.2%[17]
Phase II Open-Label Trial24 monthsOrgan volumes and hematological parameters remained stable. Improvement in pulmonary function and decrease of chitotriosidase levels were observed.[25][26]
ZAGAL Project48 monthsReduction in bone marrow infiltration.[27]

Conclusion and Future Perspectives

The discovery of deoxynojirimycin and the subsequent development of its derivatives represent a remarkable success story in natural product-based drug discovery. From the initial identification of an α-glucosidase inhibitor in mulberry leaves to the approval of life-changing therapies for type 2 diabetes and Gaucher disease, the journey of DNJ highlights the power of chemical modification to enhance the therapeutic potential of natural compounds.

Future research in this field is likely to focus on the development of more selective and potent inhibitors for a wider range of therapeutic targets. The inherent versatility of the DNJ scaffold continues to inspire the design of novel derivatives with potential applications in antiviral, anticancer, and immunomodulatory therapies. As our understanding of the intricate roles of glycosidases in various physiological and pathological processes deepens, the legacy of deoxynojirimycin is set to expand, promising new avenues for the treatment of human diseases.

References

Structural Analysis of 1-Deoxynojirimycin N-acetate (DNJNAc) and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 1-Deoxynojirimycin N-acetate (DNJNAc) and its analogues, potent inhibitors of α-glucosidase. We delve into the synthesis, structural elucidation, and biological evaluation of these iminosugars. This document details experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate experimental workflows and relevant biological pathways. The aim is to equip researchers and drug development professionals with the necessary information to advance the study and application of this compound and its derivatives as therapeutic agents.

Introduction

Iminosugars are a class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom.[1] This structural modification confers upon them the ability to act as potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism. 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves, is a well-characterized inhibitor of α-glucosidases.[2][3] Its N-acetylated analogue, 1-Deoxynojirimycin N-acetate (this compound), along with other N-alkylated derivatives, have garnered significant interest due to their potential as therapeutic agents for type 2 diabetes and other metabolic disorders.[4] By competitively inhibiting α-glucosidases in the small intestine, these compounds delay the breakdown and absorption of complex carbohydrates, thereby mitigating postprandial hyperglycemia.[5]

This guide focuses on the multifaceted structural analysis of this compound and its analogues, encompassing their chemical synthesis, detailed characterization through spectroscopic and crystallographic techniques, and the evaluation of their inhibitory activity against α-glucosidases. Furthermore, we explore the downstream signaling pathways affected by α-glucosidase inhibition, providing a broader context for the mechanism of action of these compounds.

Synthesis of this compound and its Analogues

The synthesis of this compound and its N-alkylated analogues typically starts from the parent compound, 1-deoxynojirimycin (DNJ). The introduction of various substituents on the nitrogen atom allows for the exploration of structure-activity relationships (SAR).

General N-alkylation of 1-Deoxynojirimycin

A common method for the synthesis of N-alkyl-deoxynojirimycin derivatives involves the reaction of DNJ with an appropriate alkyl halide.

Experimental Protocol:

  • Dissolve 1-deoxynojirimycin (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate (K₂CO₃, 2-3 mmol), to the solution.

  • Introduce the desired dibromoalkane (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture at a specific temperature (e.g., 85°C) for a defined period (e.g., 6 hours).[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench the reaction with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-deoxynojirimycin derivative.[6]

Synthesis of 1-Deoxynojirimycin N-acetate (this compound)

The N-acetylation of DNJ can be achieved using acetic anhydride.

Experimental Protocol:

  • Dissolve 1-deoxynojirimycin (1 mmol) in a mixture of water and a suitable organic solvent.

  • Add acetic anhydride (1.2 mmol) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 15-20 minutes. The solution may become warm.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and, if a precipitate forms, collect it by filtration.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure N-acetyl-1-deoxynojirimycin.[7]

G DNJ 1-Deoxynojirimycin (DNJ) N_Alkylated_DNJ N-Alkyl-DNJ Analogues DNJ->N_Alkylated_DNJ N-Alkylation This compound This compound DNJ->this compound N-Acetylation Alkyl_Halide Alkyl Halide Alkyl_Halide->N_Alkylated_DNJ Base Base (e.g., K₂CO₃) Base->N_Alkylated_DNJ Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->this compound G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - α-Glucosidase - pNPG Substrate - Test Compounds Mix Mix Test Compound and α-Glucosidase Reagents->Mix Incubate1 Incubate at 37°C (10 min) Mix->Incubate1 Add_Substrate Add pNPG Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C (20 min) Add_Substrate->Incubate2 Measure Measure Absorbance at 405 nm Incubate2->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50 G This compound This compound / Analogues alpha_Glucosidase α-Glucosidase (in Small Intestine) This compound->alpha_Glucosidase inhibits Carbohydrate_Digestion Carbohydrate Digestion alpha_Glucosidase->Carbohydrate_Digestion mediates Gut_Microbiome Altered Gut Microbiome Carbohydrate_Digestion->Gut_Microbiome influences BA_Metabolism Altered Bile Acid Metabolism Gut_Microbiome->BA_Metabolism BA_Pool Changes in Bile Acid Pool BA_Metabolism->BA_Pool FXR_Ileum FXR Inhibition (Ileum) BA_Pool->FXR_Ileum FXR_Liver FXR Activation (Liver) BA_Pool->FXR_Liver Glucose_Homeostasis Improved Glucose Homeostasis FXR_Ileum->Glucose_Homeostasis contributes to FXR_Liver->Glucose_Homeostasis contributes to G This compound This compound / Analogues alpha_Glucosidase α-Glucosidase (Proximal Intestine) This compound->alpha_Glucosidase inhibits Delayed_Digestion Delayed Carbohydrate Digestion alpha_Glucosidase->Delayed_Digestion prevents Carbs_Distal Carbohydrates reach Distal Intestine Delayed_Digestion->Carbs_Distal L_Cells L-Cells Carbs_Distal->L_Cells stimulates GLP1_Secretion GLP-1 Secretion L_Cells->GLP1_Secretion Insulin_Secretion ↑ Glucose-dependent Insulin Secretion GLP1_Secretion->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP1_Secretion->Glucagon_Secretion Gastric_Emptying ↓ Gastric Emptying GLP1_Secretion->Gastric_Emptying Glycemic_Control Improved Glycemic Control Insulin_Secretion->Glycemic_Control Glucagon_Secretion->Glycemic_Control Gastric_Emptying->Glycemic_Control

References

A Technical Guide to In Vitro Studies on N-Acyl-D-glucosamine 2-Epimerase (GlcNAc-2-epimerase) Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzyme kinetics of N-acyl-D-glucosamine 2-epimerase, also known as renin-binding protein (RnBP). This enzyme plays a crucial role in the biosynthesis of sialic acids, which are key molecules in various biological recognition processes. This document outlines detailed experimental protocols, summarizes key kinetic parameters from published studies, and visualizes the relevant biochemical pathways to support further research and drug development efforts targeting this enzyme.

Introduction to N-Acyl-D-glucosamine 2-Epimerase

N-acyl-D-glucosamine 2-epimerase (EC 5.1.3.8) is a cytosolic enzyme that catalyzes the reversible interconversion of N-acyl-D-glucosamine (GlcNAc) to N-acyl-D-mannosamine (ManNAc)[1]. This reaction is a critical step in the biosynthesis of sialic acids[2][3]. In mammals, a bifunctional enzyme, UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), primarily carries out the initial steps of sialic acid synthesis[4]. However, the direct epimerization of GlcNAc to ManNAc by GlcNAc-2-epimerase, particularly in the kidney, provides an alternative pathway[3].

Interestingly, this epimerase has been identified as the human renin-binding protein (RnBP), which can inhibit the activity of renin, a key enzyme in the regulation of blood pressure[2][5][6]. This dual functionality makes it an intriguing target for therapeutic intervention in various physiological and pathological processes.

Quantitative Kinetic Data

The following tables summarize the key kinetic parameters for N-acyl-D-glucosamine 2-epimerase and the related UDP-N-acetylglucosamine 2-epimerase from various sources. These values are essential for comparative analysis and for the design of new kinetic studies.

Table 1: Michaelis-Menten Constants (Km) for N-Acyl-D-glucosamine 2-Epimerase and Related Enzymes

Enzyme SourceSubstrateKm (mM)EffectorKm (mM) for EffectorReference
Human (recombinant RnBP)N-acetyl-D-glucosamine (GlcNAc)21.3ATP0.13[6]
Human (recombinant RnBP)N-acetyl-D-mannosamine (ManNAc)12.8ATP0.13[6]
Paenibacillus alvei MnaAUDP-N-acetylglucosamine (UDP-GlcNAc)3.91--[7]
Paenibacillus alvei MnaAUDP-N-acetylmannosamine (UDP-ManNAc)2.41--[7]
Escherichia coliUDP-N-acetylglucosamine (UDP-GlcNAc)0.73--[8]

Table 2: Catalytic Constants (kcat) for UDP-N-acetylglucosamine 2-Epimerase

Enzyme SourceReaction Directionkcat (s-1)Reference
Paenibacillus alvei MnaAForward (UDP-GlcNAc → UDP-ManNAc)33.44[7]
Paenibacillus alvei MnaAReverse (UDP-ManNAc → UDP-GlcNAc)6.02[7]
Escherichia coliForward (UDP-GlcNAc → UDP-ManNAc)4.8[8]

Experimental Protocols

This section details the methodologies for key experiments in the study of N-acyl-D-glucosamine 2-epimerase kinetics.

Protein Expression and Purification

Recombinant N-acyl-D-glucosamine 2-epimerase can be expressed in Escherichia coli and purified using conventional column chromatography techniques[6].

Protocol:

  • Gene Cloning and Expression: The gene encoding the epimerase is subcloned into an expression vector (e.g., pET vector) with a tag for purification (e.g., His-tag)[9]. The vector is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3))[9].

  • Cell Culture and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal optical density (OD600 of ~0.6). Protein expression is then induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 20°C) overnight[9].

  • Cell Lysis and Lysate Preparation: The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear lysate.

  • Purification: The protein is purified from the lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.

Enzyme Activity Assay

The activity of N-acyl-D-glucosamine 2-epimerase can be determined using a coupled enzyme assay.

Coupled Assay with N-acyl-D-hexosamine Oxidase and Peroxidase:

This method measures the production of ManNAc from GlcNAc. The ManNAc is then oxidized by N-acyl-D-hexosamine oxidase, producing hydrogen peroxide, which is then used by peroxidase to oxidize a chromogenic substrate[5].

Reagents:

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5

  • Substrate: N-acetyl-D-glucosamine (GlcNAc)

  • Effector: ATP

  • Coupling Enzymes: N-acyl-D-hexosamine oxidase, Horseradish peroxidase (HRP)

  • Chromogenic Substrate: e.g., Amplex Red

  • Enzyme: Purified N-acyl-D-glucosamine 2-epimerase

Protocol:

  • Prepare a reaction mixture containing the assay buffer, GlcNAc at various concentrations, ATP, N-acyl-D-hexosamine oxidase, HRP, and the chromogenic substrate.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified N-acyl-D-glucosamine 2-epimerase.

  • Monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogenic substrate over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key biochemical pathways involving N-acyl-D-glucosamine 2-epimerase.

Sialic_Acid_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc GNE_epimerase GNE (epimerase domain) UDP_GlcNAc->GNE_epimerase ManNAc ManNAc GNE_kinase GNE (kinase domain) ManNAc->GNE_kinase ManNAc_6P ManNAc-6-P NANS NANS ManNAc_6P->NANS Neu5Ac_9P Neu5Ac-9-P NANP NANP Neu5Ac_9P->NANP Neu5Ac Neu5Ac (Sialic Acid) CMAS CMAS Neu5Ac->CMAS CMP_Neu5Ac CMP-Neu5Ac Sialyltransferases Sialyltransferases CMP_Neu5Ac->Sialyltransferases Sialoglycoconjugates Sialoglycoconjugates GlcNAc GlcNAc GlcNAc_2_epimerase GlcNAc-2-epimerase (RnBP) GlcNAc->GlcNAc_2_epimerase GNE_epimerase->ManNAc GNE_kinase->ManNAc_6P NANS->Neu5Ac_9P NANP->Neu5Ac CMAS->CMP_Neu5Ac Sialyltransferases->Sialoglycoconjugates GlcNAc_2_epimerase->ManNAc

Caption: Sialic Acid Biosynthesis Pathway.

Renin_Inhibition_Workflow Renin Active Renin Complex Inactive Renin-RnBP Heterodimer Renin->Complex Binds to RnBP GlcNAc-2-epimerase (Renin-Binding Protein) RnBP->Complex Binds to ManNAc ManNAc RnBP->ManNAc Product Complex->Renin Inhibits Renin Activity Complex->RnBP Inhibits Epimerase Activity GlcNAc GlcNAc GlcNAc->RnBP Substrate

Caption: Renin Inhibition by GlcNAc-2-epimerase.

Experimental_Workflow Cloning Gene Cloning & Expression Vector Construction Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression & Induction Transformation->Expression Purification Cell Lysis & Protein Purification Expression->Purification Assay Coupled Enzyme Assay Purification->Assay Data_Analysis Kinetic Data Analysis (Michaelis-Menten) Assay->Data_Analysis Results Determination of Km, Vmax, kcat Data_Analysis->Results

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

This technical guide provides a foundational resource for researchers engaged in the study of N-acyl-D-glucosamine 2-epimerase. The compiled kinetic data, detailed experimental protocols, and visual representations of the associated biochemical pathways offer a comprehensive starting point for further investigation. A thorough understanding of the enzyme's kinetics is paramount for the development of novel inhibitors or modulators that could have therapeutic applications in areas ranging from metabolic disorders to hypertension.

References

Methodological & Application

Application Notes and Protocols for N-acetyl-D-glucosamine (GlcNAc) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-D-glucosamine (GlcNAc) is a pivotal monosaccharide derivative of glucose actively investigated in various fields, including drug development, cosmetics, and as a food supplement.[1] As a fundamental component of glycoproteins, proteoglycans, and glycosaminoglycans, its role in cellular processes is of significant interest.[2] Notably, GlcNAc has been identified as an activator of the NLRP3 inflammasome, a key component of the innate immune system, by inducing the dissociation of hexokinase from mitochondria.[1] It also serves as a cytoprotective agent, maintaining the integrity of mucous membranes.[1]

Accurate and reproducible experimental outcomes hinge on the correct preparation and storage of GlcNAc solutions. This document provides a detailed protocol for the preparation of GlcNAc solutions, recommendations for storage to ensure stability, and a summary of its solubility in various solvents.

Data Presentation: Quantitative Solubility and Storage Data

The following table summarizes the key quantitative data for the preparation and storage of N-acetyl-D-glucosamine solutions.

ParameterValueSolvent/ConditionSource
Molecular Weight 221.21 g/mol -[2]
Solubility in Water 25% (250 mg/mL)Water[2]
Solubility in PBS (pH 7.2) ~5 mg/mLPhosphate-Buffered Saline[3]
Solubility in DMSO ~10 mg/mLDimethyl Sulfoxide[3]
Solubility in Dimethyl Formamide ~0.25 mg/mLDimethyl Formamide[3]
Solid Form Stability ≥ 4 years-20°C[3]
Aqueous Solution Stability Not recommended for more than one dayAqueous buffers[3]
Stock Solution Stability Up to 6 monthsAliquoted and stored at -20°C[4]

Experimental Protocols

Protocol for Preparation of a 100 mM Aqueous Stock Solution of N-acetyl-D-glucosamine

This protocol describes the preparation of a 100 mM stock solution of GlcNAc in sterile water, suitable for use in cell culture and other biological assays.

Materials:

  • N-acetyl-D-glucosamine (powder, ≥98% purity)[3]

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Calculate the required mass of N-acetyl-D-glucosamine:

    • The molecular weight of GlcNAc is 221.21 g/mol .

    • To prepare 10 mL of a 100 mM (0.1 M) solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.01 L x 221.21 g/mol = 0.22121 g

    • Weigh out approximately 221 mg of N-acetyl-D-glucosamine powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed GlcNAc powder into a sterile 15 mL conical tube.

    • Add a small volume of sterile water (e.g., 5 mL) to the tube.

    • Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear and colorless.[2]

    • Once dissolved, add sterile water to bring the final volume to 10 mL.

  • Sterilization:

    • To ensure sterility for cell culture applications, filter the solution through a 0.22 µm sterile filtration unit into a new sterile conical tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • For short-term storage (up to one day), aqueous solutions can be stored at 4°C.[3][5]

    • For long-term storage, store the aliquots at -20°C. Stock solutions are reported to be stable for up to 6 months when stored at -20°C.[4]

Mandatory Visualizations

Experimental Workflow for Solution Preparation

G cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage weigh Weigh GlcNAc Powder dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex to Mix dissolve->vortex adjust_vol Adjust to Final Volume vortex->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter aliquot Aliquot into Tubes filter->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C label_tubes->store

Caption: Workflow for preparing a sterile GlcNAc stock solution.

Signaling Pathway: NLRP3 Inflammasome Activation by GlcNAc

G cluster_cell Macrophage cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_response Inflammatory Response PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3 NLRP3 Activation Transcription->NLRP3 Upregulation pro_IL1b Pro-IL-1β Transcription->pro_IL1b Upregulation GlcNAc N-acetyl-D-glucosamine (GlcNAc) HK_dissociation Hexokinase Dissociation from Mitochondria GlcNAc->HK_dissociation HK_dissociation->NLRP3 ASC ASC NLRP3->ASC Casp1 Pro-Caspase-1 ASC->Casp1 Active_Casp1 Active Caspase-1 Casp1->Active_Casp1 Cleavage Active_Casp1->pro_IL1b Cleavage GSDMD Gasdermin D Active_Casp1->GSDMD Cleavage IL1b IL-1β (Secretion) Pyroptosis Pyroptosis

Caption: GlcNAc-mediated activation of the NLRP3 inflammasome.

References

Application Notes and Protocols: Utilizing DNJNAc for Glycoprotein Processing Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-acetamido-1,2-dideoxy-D-gluco-nojirimycin (DNJNAc) is a potent inhibitor of β-N-acetylglucosaminidases and β-N-acetylgalactosaminases. This activity makes it a valuable chemical tool for investigating the intricate processes of glycoprotein processing, quality control, and trafficking within the cell. By inhibiting the trimming of N-acetylglucosamine (GlcNAc) residues from N-linked glycans, this compound allows researchers to dissect the roles of specific glycan structures in protein folding, stability, and degradation. These application notes provide detailed protocols and guidelines for using this compound in cellular studies to elucidate the mechanisms of glycoprotein processing.

Mechanism of Action

This compound is an iminosugar that mimics the structure of the N-acetylglucosamine transition state during enzymatic hydrolysis. This allows it to bind tightly to the active site of β-N-acetylglucosaminidases, effectively blocking their catalytic activity. The primary consequence of this inhibition in the context of glycoprotein processing is the accumulation of glycoproteins with unprocessed or partially processed N-glycans that retain terminal GlcNAc residues. This alteration in glycan structure can have profound effects on the interaction of glycoproteins with various cellular machineries.

Key Applications

  • Studying the role of N-glycan trimming in protein folding and quality control: By preventing the removal of GlcNAc residues, this compound can be used to investigate how these sugar moieties influence the interaction of glycoproteins with chaperones in the endoplasmic reticulum (ER), such as calnexin and calreticulin.

  • Investigating the ER-associated degradation (ERAD) pathway: Altered glycan structures resulting from this compound treatment can affect the recognition and targeting of misfolded glycoproteins for degradation by the ERAD machinery.

  • Elucidating the function of specific glycan structures: this compound allows for the controlled manipulation of N-glycan processing, enabling studies on the functional significance of terminal GlcNAc residues in various cellular processes.

  • Drug Development: Understanding how inhibition of glycosidases affects cellular pathways can inform the development of therapeutic agents for diseases associated with aberrant glycoprotein processing, such as certain genetic disorders and viral infections.

Quantitative Data Presentation

The following table summarizes the type of quantitative data that can be generated from experiments using this compound. Due to the limited availability of specific dose-response data for this compound in the public domain, this table serves as a template for researchers to populate with their own experimental results.

Parameter This compound Concentration Effect on Glycoprotein X Cell Line Reference
IC50 for β-N-acetylglucosaminidase e.g., 1 µM50% inhibition of enzyme activity in vitroe.g., HeLa[Hypothetical Data]
N-Glycan Profile 10 µM30% increase in GlcNAc-terminated glycanse.g., HEK293[Hypothetical Data]
Protein Folding Rate 25 µM20% decrease in the folding rate of Protein Ye.g., CHO[Hypothetical Data]
ERAD Substrate Degradation 50 µM15% reduction in the degradation rate of Misfolded Protein Ze.g., Fibroblasts[Hypothetical Data]
Glycoprotein Secretion 10 µM40% decrease in the secretion of Glycoprotein Ae.g., HepG2[Hypothetical Data]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent mammalian cells with this compound to study its effects on glycoprotein processing.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the experiment without reaching confluency.

  • This compound Treatment:

    • The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound. A typical starting concentration range is 1-100 µM. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and experimental endpoint.

    • Include a vehicle control (e.g., sterile water or DMSO) at the same volume as the this compound stock solution.

  • Incubation: Incubate the cells for the desired period. The incubation time can range from a few hours to several days, depending on the biological question. For long-term treatments (over 48 hours), it may be necessary to split the cells and re-plate them in fresh medium containing this compound to avoid overgrowth.

  • Cell Lysis:

    • At the end of the incubation period, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well or dish.

    • Incubate on ice for 15-30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh tube and determine the protein concentration using a standard method (e.g., BCA assay).

  • Downstream Analysis: The protein lysates are now ready for downstream applications such as Western blotting, immunoprecipitation, or mass spectrometry-based glycan analysis.

Protocol 2: Analysis of N-Glycan Profiles by Mass Spectrometry

This protocol outlines the steps for analyzing changes in the N-glycan profile of total cellular glycoproteins after this compound treatment.

Materials:

  • Cell lysates from this compound-treated and control cells (from Protocol 1)

  • SDS-PAGE equipment

  • In-gel digestion kit (Trypsin)

  • Peptide-N-Glycosidase F (PNGase F)

  • Endoglycosidase H (Endo H)

  • Solid-phase extraction (SPE) cartridges for glycan cleanup

  • MALDI-TOF mass spectrometer or LC-MS/MS system

Procedure:

  • Protein Separation: Separate the proteins from the cell lysates by SDS-PAGE.

  • In-Gel Digestion: Excise the entire protein lane from the gel and perform in-gel trypsin digestion to generate peptides.

  • Glycan Release:

    • To release all N-linked glycans, treat the peptide mixture with PNGase F. This enzyme cleaves the bond between the innermost GlcNAc and the asparagine residue.

    • Alternatively, to differentiate between high-mannose/hybrid and complex N-glycans, perform sequential digestions with Endo H (releases high-mannose and hybrid glycans) followed by PNGase F (releases complex glycans).[1]

  • Glycan Cleanup: Purify the released N-glycans using SPE cartridges (e.g., graphitized carbon or HILIC).

  • Mass Spectrometry Analysis:

    • Analyze the purified glycans by MALDI-TOF MS or LC-MS/MS to determine their mass and structure.

    • Compare the glycan profiles from this compound-treated and control samples to identify changes in the abundance of specific glycan structures, particularly those with terminal GlcNAc residues.

Protocol 3: Pulse-Chase Analysis of Glycoprotein Trafficking

This protocol allows for the kinetic analysis of glycoprotein processing and trafficking in the presence of this compound.

Materials:

  • Cell line of interest

  • Pulse-labeling medium (e.g., DMEM without methionine and cysteine, supplemented with dialyzed FBS)

  • [³⁵S]methionine/cysteine labeling mix

  • Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)

  • This compound

  • Immunoprecipitation reagents (specific antibody for the glycoprotein of interest, protein A/G beads)

  • Lysis buffer

  • Endoglycosidase H (Endo H)

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Cell Preparation: Plate cells and allow them to adhere overnight.

  • Pre-treatment with this compound: Pre-incubate the cells with this compound in complete medium for a period sufficient to allow for cellular uptake and enzyme inhibition (e.g., 1-2 hours).

  • Starvation: Wash the cells with PBS and incubate in pulse-labeling medium for 30 minutes to deplete endogenous methionine and cysteine.

  • Pulse Labeling: Replace the starvation medium with pulse-labeling medium containing [³⁵S]methionine/cysteine and this compound. Incubate for a short period (e.g., 5-15 minutes) to label newly synthesized proteins.

  • Chase: Remove the pulse-labeling medium, wash the cells with PBS, and add chase medium containing this compound. Collect cell lysates at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).

  • Immunoprecipitation: Lyse the cells at each time point and immunoprecipitate the glycoprotein of interest.

  • Endo H Digestion: Treat half of each immunoprecipitated sample with Endo H. Endo H cleaves high-mannose and hybrid N-glycans, which are typically found on glycoproteins in the ER. Complex N-glycans, found on glycoproteins that have trafficked to the Golgi, are resistant to Endo H.

  • Analysis: Analyze the samples by SDS-PAGE and autoradiography. The shift in molecular weight upon Endo H digestion indicates the processing state of the glycoprotein. Compare the kinetics of processing in this compound-treated and control cells to determine the effect of the inhibitor on glycoprotein trafficking through the ER and Golgi.

Mandatory Visualizations

Glycoprotein_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Nascent_Polypeptide Nascent Polypeptide Glycoprotein_G3M9 Glycoprotein (Glc3Man9GlcNAc2) Nascent_Polypeptide->Glycoprotein_G3M9 N-glycosylation Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-P-P-Dol OST Oligosaccharyl- transferase (OST) Glc3Man9GlcNAc2->OST OST->Glycoprotein_G3M9 Glycoprotein_G1M9 Glycoprotein (Glc1Man9GlcNAc2) Glycoprotein_G3M9->Glycoprotein_G1M9 Glucose Trimming Glucosidase_I_II Glucosidase I/II Glucosidase_I_II->Glycoprotein_G1M9 Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glycoprotein_G1M9->Calnexin_Calreticulin Binding Glycoprotein_M9 Glycoprotein (Man9GlcNAc2) Calnexin_Calreticulin->Glycoprotein_M9 Release after Glucose Trimming Folded_Glycoprotein Correctly Folded Glycoprotein Glycoprotein_M9->Folded_Glycoprotein Correct Folding Misfolded_Glycoprotein Misfolded Glycoprotein Glycoprotein_M9->Misfolded_Glycoprotein Misfolding ER_Mannosidase ER Mannosidase I ERAD ERAD Pathway ER_Mannosidase->ERAD Golgi_Processing Further Processing (Mannosidases, GlcNAc Transferases, etc.) Folded_Glycoprotein->Golgi_Processing ER Exit Misfolded_Glycoprotein->ER_Mannosidase Mannose Trimming UGGT UGGT Misfolded_Glycoprotein->UGGT Recognition UGGT->Glycoprotein_G1M9 Reglucosylation Mature_Glycoprotein Mature Glycoprotein Golgi_Processing->Mature_Glycoprotein

Caption: N-linked glycoprotein processing and quality control pathway in the ER.

DNJNAc_Mechanism_of_Action cluster_Golgi Golgi Apparatus Glycoprotein_M9 Glycoprotein (Man9GlcNAc2) from ER GlcNAc_Transferase_I GlcNAc Transferase I Glycoprotein_M9->GlcNAc_Transferase_I Addition of GlcNAc Glycoprotein_M5_Gn1 Glycoprotein (Man5GlcNAc3) GlcNAc_Transferase_I->Glycoprotein_M5_Gn1 Golgi_Mannosidase_II Golgi Mannosidase II Glycoprotein_M5_Gn1->Golgi_Mannosidase_II Mannose Trimming Glycoprotein_M3_Gn1 Glycoprotein (Man3GlcNAc3) Golgi_Mannosidase_II->Glycoprotein_M3_Gn1 Beta_GlcNAcase β-N-acetyl- glucosaminidase Glycoprotein_M3_Gn1->Beta_GlcNAcase GlcNAc Trimming Processed_Glycan Further Processed N-Glycan Beta_GlcNAcase->Processed_Glycan This compound This compound This compound->Beta_GlcNAcase Inhibition

Caption: this compound inhibits β-N-acetylglucosaminidase in the Golgi apparatus.

Experimental_Workflow_this compound start Start: Cell Culture treatment Treatment with this compound (and Vehicle Control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis analysis Downstream Analysis lysis->analysis Western_Blot Western Blot (Glycoprotein Mobility) Mass_Spec Mass Spectrometry (N-Glycan Profiling) Pulse_Chase Pulse-Chase (Trafficking Kinetics)

Caption: General experimental workflow for studying the effects of this compound.

References

Application Notes and Protocols for Alpha-Glucosidase Inhibition Assay Using N-acetyl-1-deoxynojirimycin (DNJNAc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine responsible for the hydrolysis of α-glucopyranoside linkages in complex carbohydrates, breaking them down into absorbable monosaccharides like glucose.[1][2] Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2][3]

1-Deoxynojirimycin (DNJ) and its derivatives are potent competitive inhibitors of α-glucosidase.[1][4] These iminosugars mimic the structure of the natural carbohydrate substrate, with a nitrogen atom replacing the endocyclic oxygen.[1] This structural similarity allows them to bind to the active site of the enzyme, preventing the hydrolysis of actual carbohydrates.[1][5] N-acetyl-1-deoxynojirimycin (DNJNAc) is one such derivative. These application notes provide a detailed protocol for assessing the inhibitory potential of this compound against α-glucosidase in vitro.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic activity by quantifying the release of a chromogenic product. The enzyme α-glucosidase hydrolyzes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into α-D-glucose and p-nitrophenol. The resulting p-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.

In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the amount of p-nitrophenol produced. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of an uninhibited control reaction.

Experimental Protocols

This protocol is adapted for a 96-well microplate format, which is suitable for screening and dose-response studies.

Required Materials and Reagents
  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

  • Inhibitor: N-acetyl-1-deoxynojirimycin (this compound)

  • Positive Control: Acarbose (e.g., Sigma-Aldrich)[6]

  • Buffer: 0.1 M Sodium phosphate buffer, pH 6.8

  • Stop Solution: 0.1 M Sodium carbonate (Na₂CO₃)[7]

  • Solvent: Dimethyl sulfoxide (DMSO) or deionized water for dissolving the inhibitor

  • Equipment:

    • 96-well microplate reader with a 405 nm filter

    • Incubator set to 37°C

    • Multichannel pipette

    • Standard laboratory glassware and consumables

Preparation of Solutions
  • 0.1 M Sodium Phosphate Buffer (pH 6.8): Prepare solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ and mix them until the pH reaches 6.8.

  • α-Glucosidase Solution (0.2 U/mL): Dissolve the enzyme in cold 0.1 M sodium phosphate buffer (pH 6.8) to achieve a final concentration of 0.2 U/mL.[8] Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.[8] This solution should be prepared fresh.

  • This compound Stock Solution: Prepare a stock solution of this compound in either deionized water or DMSO. From this stock, prepare a series of dilutions to test a range of concentrations (e.g., 1 µM to 1000 µM).

  • Acarbose (Positive Control) Solution: Prepare a stock solution and serial dilutions of acarbose in the same manner as this compound.

  • 0.1 M Sodium Carbonate Solution: Dissolve Na₂CO₃ in deionized water to a final concentration of 0.1 M.

Assay Procedure
  • Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank (Ab): 130 µL Buffer + 30 µL Buffer + 40 µL Buffer (No enzyme, no substrate, no inhibitor)

    • Negative Control (Ac-): 130 µL Buffer + 30 µL Buffer + 40 µL pNPG (No enzyme, with substrate)

    • Positive Control (Ac+): 130 µL Buffer + 30 µL Enzyme + 40 µL pNPG (Full enzyme activity)

    • Sample (As): 130 µL Inhibitor (this compound or Acarbose at various concentrations) + 30 µL Enzyme + 40 µL pNPG

  • Pre-incubation: Add 130 µL of the sample/inhibitor solution (or buffer for controls) and 30 µL of the α-glucosidase solution to the appropriate wells.

  • Incubation: Mix gently and incubate the plate at 37°C for 10 minutes.[8]

  • Initiate Reaction: Add 40 µL of the 5 mM pNPG substrate solution to all wells except the blank.[8]

  • Second Incubation: Mix and incubate the plate at 37°C for 20 minutes.[8]

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.[7]

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Correct for Blank Absorbance: Subtract the absorbance of the sample blank (inhibitor solution without enzyme) from the absorbance of the sample wells.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of α-glucosidase inhibition[7]:

    Where:

    • Abs_control is the absorbance of the positive control (Ac+) corrected for the negative control (Ac-).

    • Abs_sample is the absorbance of the sample (As) corrected for its blank.

  • Determine IC₅₀ Value: The IC₅₀ value is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation

Quantitative data should be summarized for clear comparison.

InhibitorConcentrationMean Absorbance (405 nm)% InhibitionIC₅₀ (µM)
This compound [Conc. 1]\multirow{5}{}{Calculated Value}
[Conc. 2]
[Conc. 3]
[Conc. 4]
[Conc. 5]
Acarbose [Conc. 1]\multirow{5}{}{822.0 ± 1.5[1]}
(Positive Control)[Conc. 2]
[Conc. 3]
[Conc. 4]
[Conc. 5]
1-DNJ ---222.4 ± 0.5[1]

Visualizations

Experimental Workflow

Assay_Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Add Inhibitor/Buffer (130 µL) and Enzyme (30 µL) to Plate prep->plate Dispense incubate1 Pre-incubate 10 min @ 37°C plate->incubate1 add_sub Add pNPG Substrate (40 µL) incubate1->add_sub incubate2 Incubate 20 min @ 37°C add_sub->incubate2 stop Add Stop Solution (50 µL) incubate2->stop read Read Absorbance at 405 nm stop->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Mechanism of Alpha-Glucosidase Inhibition

Inhibition_Mechanism cluster_intestine Small Intestine Lumen cluster_inhibition Inhibition Mechanism carbs Complex Carbohydrates (e.g., Starch) enzyme α-Glucosidase (on brush border) carbs->enzyme Hydrolysis blocked_enzyme α-Glucosidase (Active site blocked) carbs->blocked_enzyme Hydrolysis Prevented glucose Glucose (Monosaccharide) enzyme->glucose absorption Absorption into Bloodstream glucose->absorption inhibitor This compound (Inhibitor) inhibitor->blocked_enzyme Competitive Binding

Caption: Competitive inhibition of α-glucosidase by this compound in the small intestine.

References

N-Acetyl-1-deoxynojirimycin (DNJNAc): Application Notes and Protocols for In Vitro Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of N-Acetyl-1-deoxynojirimycin (DNJNAc), a derivative of the potent α-glucosidase inhibitor 1-deoxynojirimycin (DNJ). This document details effective concentrations for enzyme inhibition, provides step-by-step experimental protocols, and illustrates the key signaling pathways influenced by this compound.

Data Presentation: In Vitro Inhibitory Concentrations of DNJ Derivatives

The inhibitory potential of DNJ and its derivatives, including N-alkylated forms which share structural similarities with this compound, has been evaluated against various enzymes and in cell-based assays. The following tables summarize the effective concentrations (IC50 values) from multiple in vitro studies.

CompoundTargetSystemIC50 ValueReference
N-Alkyl-deoxynojirimycin Derivativesα-GlucosidaseEnzyme Assay30.0 ± 0.6 µM to 2000 µM
Most Active N-Alkyl-DNJ Derivative (Compound 43)α-GlucosidaseEnzyme Assay30.0 ± 0.6 µM
N-Nonyldeoxynojirimycin (NN-DNJ)Acid α-glucosidaseEnzyme Assay0.42 µM
N-Nonyldeoxynojirimycin (NN-DNJ)α-1,6-glucosidaseEnzyme Assay8.4 µM
N-Nonyldeoxynojirimycin (NN-DNJ)Bovine Viral Diarrhea Virus (BVDV) SecretionMDBK Cells2.5 µM
1-Deoxynojirimycin (DNJ)α-GlucosidaseEnzyme Assay0.297 µg/mL

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other inhibitors)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.2 U/mL solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.8).

    • Prepare a 5 mM solution of pNPG in 0.1 M phosphate buffer (pH 6.8).

    • Prepare various concentrations of this compound in 0.1 M phosphate buffer (pH 6.8).

    • Prepare a 0.1 M solution of sodium carbonate.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the this compound solution (or positive control/blank).

    • Add 100 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M sodium carbonate to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Controls:

    • Negative Control: Replace the inhibitor solution with 50 µL of phosphate buffer.

    • Blank: Replace the enzyme solution with 100 µL of phosphate buffer.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Cell Viability and Cytotoxicity Assay

This protocol can be used to assess the effect of this compound on the viability of a specific cell line.

Materials:

  • Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of DNJ in Mitigating Oxidative Stress

The following diagram illustrates the proposed mechanism by which 1-deoxynojirimycin (DNJ) mitigates high-glucose-induced oxidative DNA damage through the activation of the PI3K/Akt/NRF2 signaling pathway.

DNJ_Signaling_Pathway DNJ DNJ / this compound PI3K PI3K DNJ->PI3K Activates Akt Akt PI3K->Akt Activates NRF2 NRF2 Akt->NRF2 Activates ARE ARE NRF2->ARE Binds to OGG1 OGG1 ARE->OGG1 Promotes Transcription DNA_Repair Oxidative DNA Damage Repair OGG1->DNA_Repair Enhances Oxidative_Stress Oxidative Stress (DNA Damage) DNA_Repair->Oxidative_Stress Inhibits High_Glucose High Glucose High_Glucose->Oxidative_Stress experimental_workflow start Start prep_reagents Prepare Reagents: - α-Glucosidase - pNPG Substrate - this compound dilutions start->prep_reagents add_inhibitor Add this compound/ Control to Plate prep_reagents->add_inhibitor add_enzyme Add α-Glucosidase add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (add Na₂CO₃) incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calculate Calculate % Inhibition measure_abs->calculate end End calculate->end

Analytical Methods for the Detection of N,N'-diacetyl-p-phenylenediamine (DNJNAc) in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of N,N'-diacetyl-p-phenylenediamine (DNJNAc), a major metabolite of p-phenylenediamine (PPD), in various biological matrices. The methods described herein are essential for toxicological studies, pharmacokinetic analysis, and in the development of safer consumer products containing PPD, such as hair dyes.

Introduction

p-Phenylenediamine (PPD) is a widely used chemical in hair dyes and other industrial applications. Its toxicological profile is of significant interest, and understanding its metabolic fate is crucial for risk assessment. A primary detoxification pathway for PPD in humans is N-acetylation, which occurs in the skin and liver, catalyzed by N-acetyltransferase enzymes (NAT1 and NAT2). This process leads to the formation of N-monoacetyl-p-phenylenediamine (MAPPD) and subsequently N,N'-diacetyl-p-phenylenediamine (this compound), which are then primarily excreted in the urine. The quantification of this compound in biological samples such as plasma, urine, and tissue is therefore a key aspect of studying PPD metabolism and exposure.

This document outlines three primary analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of p-Phenylenediamine to this compound

The metabolic conversion of PPD to this compound is a two-step acetylation process. This detoxification pathway reduces the reactivity of PPD. The following diagram illustrates this metabolic conversion.

Metabolic Pathway of p-Phenylenediamine (PPD) to this compound PPD p-Phenylenediamine (PPD) MAPPD N-monoacetyl-p-phenylenediamine (MAPPD) PPD->MAPPD N-acetyltransferase (NAT) This compound N,N'-diacetyl-p-phenylenediamine (this compound) MAPPD->this compound N-acetyltransferase (NAT)

Caption: Metabolic conversion of PPD to this compound via acetylation.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of the analytical methods described in this document for the analysis of this compound and its precursors in biological samples.

Table 1: HPLC-DAD Method Performance

ParameterUrinePlasma/Cell LysatesReference
Limit of Determination (LOD) -1 µM
Limit of Quantification (LOQ) --
Linearity Range -0.05 - 50 µM
Recovery Not specifiedNot specified
Intra-day Precision (%RSD) < 7.5% at 1 µM< 7.5% at 1 µM
Inter-day Precision (%RSD) Not specifiedNot specified
Accuracy AccurateAccurate

Table 2: LC-MS/MS Method Performance

ParameterUrineBloodReference
Limit of Quantification (LOQ) 5 ng/mL10 ng/mL
Linearity Range 5 - 2000 ng/mL10 - 2000 ng/mL
Recovery Not specified54.88%
Intra-day Precision (%RSD) 1.58 - 9.52%< 14%
Inter-day Precision (%RSD) 5.43 - 9.45%< 14%
Accuracy (% Bias) -7.43 to 7.36%< 15%

Table 3: GC-MS Method Performance

ParameterBiological Fluids (General)Reference
Limit of Detection (LOD) 0.1 pg (for PPD)
Recovery ~85% (for PPD)
Precision (%RSD) Not specified
Accuracy Not specified

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the simultaneous quantification of PPD, MAPPD, and this compound in biological samples like cell lysates and has been shown to be accurate and sensitive without extensive sample pretreatment.

Experimental Workflow

HPLC-DAD Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Cell Lysate) Stabilize Stabilization with Ascorbic Acid Sample->Stabilize Injection Direct Injection Stabilize->Injection Separation Hydrophilic Modified C18 Column Isocratic Elution Injection->Separation Detection DAD Detection (240 or 255 nm) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for this compound analysis using HPLC-DAD.

Protocol:

  • Sample Preparation:

    • For plasma or cell lysate samples, no extensive pretreatment or analyte enrichment is required.

    • To prevent the oxidation of PPD, stabilize the samples with ascorbic acid.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

    • Column: A hydrophilic modified AQUA C18 column is recommended.

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 25 mM ammonium acetate solution (5:95, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

  • Detection:

    • Set the DAD to monitor at 240 nm or 255 nm for the detection of PPD, MAPPD, and this compound.

  • Quantification:

    • Prepare calibration standards of PPD, MAPPD, and this compound in a suitable solvent (e.g., the mobile phase).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analytes in the biological samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the simultaneous determination of PPD and its metabolites in human urine and blood.

Experimental Workflow

LC-MS/MS Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Urine or Blood Sample Extraction Liquid-Liquid Extraction (Methylene Chloride & Ammonium Hydroxide) Sample->Extraction Evaporation Evaporation of Organic Layer Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation C18 Column Injection->Separation Detection ESI+ in MRM Mode Separation->Detection Quantification Quantification using Internal Standard and Calibration Curve Detection->Quantification

Caption: Workflow for this compound analysis using LC-MS/MS.

Protocol:

  • Sample Preparation (Urine):

    • To 1 mL of urine in a glass tube, add an internal standard (e.g., acetanilide).

    • Add 100 µL of concentrated ammonium hydroxide to make the sample alkaline.

    • Add 5 mL of methylene chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient elution using a mixture of solvents such as 0.1% formic acid in water and acetonitrile.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray positive ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • PPD: m/z 109 → 92

      • MAPPD: m/z 151 → 92

      • This compound: m/z 193 → 92

      • Acetanilide (IS): m/z 136 → 77

  • Quantification:

    • Prepare calibration standards and quality control samples by spiking blank urine with known concentrations of PPD, MAPPD, this compound, and the internal standard.

    • Process the standards and QCs using the same extraction procedure as the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Determine the concentrations in the unknown samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of PPD and its metabolites in biological fluids, though it requires a derivatization step to increase the volatility of the analytes.

Experimental Workflow

GC-MS Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Tissue Homogenate) Hydrolysis Acid Hydrolysis (for conjugated metabolites) Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., with TFAA) Extraction->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Capillary GC Column Injection->Separation Detection Mass Spectrometry (Scan or SIM) Separation->Detection Quantification Quantification using Internal Standard and Calibration Curve Detection->Quantification

Caption: Workflow for this compound analysis using GC-MS.

Protocol:

  • Sample Preparation and Extraction:

    • For tissue samples, homogenize the tissue in an appropriate buffer.

    • For urine samples containing conjugated metabolites, perform acid hydrolysis (e.g., with HCl at 100°C) to release the free amines.

    • Perform a liquid-liquid extraction of the hydrolyzed sample.

  • Derivatization:

    • Evaporate the extract to dryness.

    • Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) to the dried residue to convert the amine groups to more volatile trifluoroacetyl derivatives.

    • The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration.

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for the separation of aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient program is used to separate the derivatized analytes.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification:

    • An internal standard (e.g., benzidine) should be added at the beginning of the sample preparation process.

    • Prepare calibration standards and process them in the same manner as the samples.

    • Create a calibration curve by plotting the peak area ratio of the derivatized analyte to the derivatized internal standard against the concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Conclusion

The choice of analytical method for the detection of this compound in biological samples depends on the specific requirements of the study, including the desired sensitivity, the nature of the biological matrix, and the availability of instrumentation. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for studies requiring the detection of low concentrations of this compound. HPLC-DAD provides a robust and less complex alternative, particularly for samples with higher concentrations of the analyte. GC-MS, while requiring a derivatization step, can also be a powerful tool for the analysis of this compound, especially in complex matrices. The detailed protocols provided in this document serve as a starting point for researchers to develop and validate their own analytical methods for the important task of monitoring PPD exposure and metabolism.

Application Notes and Protocols for Combining DNJNAc and Its Analogs with Other Inhibitors for Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of therapeutic agents is a cornerstone of modern pharmacology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. This document provides an overview and detailed protocols regarding the synergistic effects of combining N-acetyl-deoxynojirimycin (DNJNAc) and its parent compound, 1-deoxynojirimycin (DNJ), with other inhibitors. While direct studies on the synergistic effects of this compound are limited in the current body of literature, extensive research on DNJ and its N-alkylated derivatives provides a strong rationale and valuable insights into potential combination strategies. DNJ, an iminosugar and a potent α-glucosidase inhibitor, has demonstrated diverse biological activities, including anti-hyperglycemic, anti-obesity, antiviral, and anti-tumor effects[1][2]. The exploration of DNJ and its analogs in combination with other therapeutic agents, such as DNA damaging agents and other enzyme inhibitors, has revealed promising synergistic interactions. These combinations often target multiple cellular pathways, leading to enhanced therapeutic outcomes[3][4].

These application notes and protocols are intended to guide researchers in designing and conducting experiments to explore the synergistic potential of this compound and its analogs in various therapeutic areas, particularly in oncology.

Data Presentation: Synergistic Combinations of DNJ Analogs and Other Inhibitors

The following tables summarize quantitative data from studies investigating the synergistic effects of combining DNJ and its derivatives with other inhibitors.

Table 1: Synergistic Effects of DNJ Analogs in Combination with Chemotherapeutic Agents

Cell Line/ModelDNJ AnalogCombination AgentObserved Synergistic EffectReference
Non-small cell lung cancer (NSCLC) cell linesNot SpecifiedPARP inhibitor + DNMT inhibitorEnhanced cancer cell killing by preventing DNA damage repair.[4]
Human leukemia cell lines (HL-60 and L1210)Not Specified5-aza-2'-deoxycytidine (DNMT inhibitor) + DZNep (EZH2 inhibitor)Synergistic loss of clonogenicity and activation of tumor suppressor genes.[5]

Table 2: Inhibitory Activity of N-alkyl-DNJ Derivatives on α-glucosidase

CompoundN-alkyl chain lengthIC50 (µM)Inhibition TypeKi (µM)Reference
43 n = 430.0 ± 0.60Competitive10
40 n = 1160.5 ± 0.60Competitive52
34 Not specifiedNot specifiedCompetitive150
1-DNJ -222.4 ± 0.5Competitive-
Acarbose -822.0 ± 1.5--

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity using the MTT Assay

This protocol outlines a method to assess the synergistic cytotoxic effects of a DNJ analog in combination with a DNA damaging agent on a cancer cell line.

Materials:

  • Cancer cell line (e.g., NSCLC, leukemia)

  • DNJ analog (e.g., N-butyl-DNJ)

  • DNA damaging agent (e.g., PARP inhibitor, DNMT inhibitor)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare serial dilutions of the DNJ analog and the DNA damaging agent, both alone and in combination at a constant ratio.

    • Remove the medium from the wells and add 100 µL of fresh medium containing the drugs at the desired concentrations. Include untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Analysis of Apoptosis by Flow Cytometry using Annexin V/PI Staining

This protocol describes the detection and quantification of apoptosis in cells treated with a combination of a DNJ analog and another inhibitor.

Materials:

  • Treated and untreated cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use FITC signal detector (FL1) for Annexin V-FITC and phycoerythrin signal detector (FL2) for PI.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizations

Synergy_Mechanism cluster_2 Cellular Response DNJ_Analog DNJ Analog (e.g., N-butyl-DNJ) Alpha_Glucosidase α-Glucosidase DNJ_Analog->Alpha_Glucosidase Inhibits DNA_Damage_Agent DNA Damaging Agent (e.g., PARP inhibitor) DNA_Repair_Pathway DNA Repair Pathway (e.g., PARP) DNA_Damage_Agent->DNA_Repair_Pathway Inhibits Glycosylation_Inhibition Inhibition of N-linked Glycosylation Alpha_Glucosidase->Glycosylation_Inhibition Leads to DNA_Damage_Accumulation Accumulation of DNA Damage DNA_Repair_Pathway->DNA_Damage_Accumulation Leads to Apoptosis Enhanced Apoptosis Glycosylation_Inhibition->Apoptosis DNA_Damage_Accumulation->Apoptosis Experimental_Workflow cluster_assays Assess Synergistic Effects start Start: Cancer Cell Culture treatment Treat with DNJ Analog, Other Inhibitor, and Combination start->treatment incubation Incubate for 48-72 hours treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis pathway_analysis Signaling Pathway Analysis (Western Blot) incubation->pathway_analysis analysis Data Analysis: Calculate Combination Index (CI) viability->analysis apoptosis->analysis pathway_analysis->analysis end Conclusion: Determine Synergy, Additivity, or Antagonism analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DNA Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of DNA in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My DNA sample shows smearing on an agarose gel. What is the likely cause and how can I prevent it?

A1: Smearing of DNA on an agarose gel is a common indicator of DNA degradation. The primary causes of degradation are enzymatic activity (DNases) and harsh chemical or physical treatments.

Troubleshooting Steps:

  • Nuclease Contamination:

    • Source: Nucleases can be introduced from various sources, including laboratory equipment (pipette tips, tubes), reagents, and even the researcher's skin.

    • Prevention:

      • Always use nuclease-free water, buffers, and tubes.[1]

      • Wear gloves and change them frequently.

      • Use aerosol-resistant pipette tips.

      • Clean work surfaces and equipment with reagents designed to eliminate nucleases.

  • Improper Storage:

    • Issue: Storing DNA in water or at inappropriate temperatures can lead to degradation.

    • Solution: Store purified DNA in a slightly basic buffer, such as TE buffer (Tris-EDTA, pH 8.0), to inhibit acid-catalyzed hydrolysis.[1] For long-term storage, temperatures of -20°C or -80°C are recommended.[1][2][3]

  • Freeze-Thaw Cycles:

    • Impact: While some studies suggest minimal impact from a limited number of freeze-thaw cycles, repeated cycles can lead to DNA shearing and precipitation.[1][3]

    • Recommendation: Aliquot your DNA samples into smaller, single-use volumes to minimize the number of times the main stock is thawed.[1]

  • Chemical and Physical Shearing:

    • Cause: Vigorous vortexing or pipetting can cause mechanical shearing of high molecular weight DNA.

    • Solution: Mix gently by flicking the tube or by slow pipetting.

Q2: I am having trouble dissolving my DNA pellet after precipitation. What can I do?

A2: Difficulty in dissolving a DNA pellet is often due to overdrying or the presence of residual contaminants.

Troubleshooting Steps:

  • Avoid Overdrying: Do not dry the DNA pellet for an extended period after ethanol precipitation. An overdried pellet can be very difficult to solubilize.[4]

  • Proper Rehydration:

    • Add a suitable buffer (e.g., TE buffer) and allow the pellet to rehydrate.[4]

    • Incubation at 37°C or gentle heating can aid in dissolution.[4]

    • Pipette the solution up and down gently to help dissolve the DNA.[4]

  • Contaminant Removal: If the pellet appears glassy or crystalline, it may indicate high salt contamination. Consider re-precipitating the DNA or using a column-based purification method to remove excess salts.

Troubleshooting Guides

Guide 1: Low DNA Yield After Extraction

Low DNA yield can be a significant roadblock in downstream applications. The following table summarizes potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Yield Incomplete cell lysis.Ensure the lysis buffer is added correctly and mixed thoroughly with the sample. For difficult samples, consider extending the incubation time or using mechanical disruption methods.[4]
Inefficient DNA binding to the purification matrix.Check the pH and alcohol concentration of your binding buffer, as these are critical for efficient DNA binding to silica columns.
DNA degradation during extraction.Keep samples on ice to minimize nuclease activity.[5] Add Proteinase K to digest nucleases early in the protocol.[5]
Incorrect elution conditions.Ensure the elution buffer has the correct pH (typically 7.0-8.5). Pre-warming the elution buffer to 65°C can improve elution efficiency.
Guide 2: Inaccurate DNA Quantification

Inaccurate quantification can lead to failure in subsequent experiments like PCR or sequencing.

Issue Potential Cause Troubleshooting Step
A260/A280 ratio is < 1.7 Protein contamination.Re-purify the DNA sample. Consider a phenol-chloroform extraction followed by ethanol precipitation or use a column-based kit with thorough washing steps.
A260/A280 ratio is > 1.9 RNA contamination.Treat the DNA sample with RNase A.
Inconsistent readings between spectrophotometry and fluorometry Spectrophotometry (e.g., NanoDrop) measures all nucleic acids (dsDNA, ssDNA, RNA) and can be affected by contaminants that absorb at 260 nm.Use a fluorometric method (e.g., Qubit, PicoGreen) that uses a dye specific for dsDNA for more accurate quantification, especially for samples intended for sensitive downstream applications.

Experimental Protocols

Protocol 1: Standard Ethanol Precipitation of DNA

This protocol is used to concentrate and purify DNA from aqueous solutions.

Materials:

  • DNA sample in aqueous buffer

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% cold ethanol

  • 70% cold ethanol

  • Nuclease-free water or TE buffer

Procedure:

  • To your DNA sample, add 1/10th volume of 3 M NaOAc (pH 5.2).

  • Add 2 to 2.5 volumes of cold 100% ethanol.

  • Mix gently by inverting the tube several times.

  • Incubate at -20°C for at least 1 hour to precipitate the DNA. For very small amounts of DNA, overnight incubation is recommended.

  • Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.

  • Carefully decant the supernatant without disturbing the pellet.

  • Wash the pellet by adding 500 µL of cold 70% ethanol.

  • Centrifuge at high speed for 5 minutes at 4°C.

  • Carefully decant the ethanol wash.

  • Air-dry the pellet for 5-10 minutes. Do not overdry.

  • Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

Visualizations

DNA_Degradation_Pathways cluster_causes Causes of Instability cluster_outcomes Consequences Enzymatic Enzymatic Degradation (DNases) Smearing Smearing on Gel Enzymatic->Smearing Chemical Chemical Degradation (Hydrolysis) Chemical->Smearing Physical Physical Shearing Physical->Smearing LowYield Low Yield Smearing->LowYield FailedDownstream Failed Downstream Applications LowYield->FailedDownstream DNA Intact DNA DNA->Enzymatic Nuclease Contamination DNA->Chemical Acidic pH, High Temp DNA->Physical Vigorous Mixing

Caption: Major pathways leading to DNA degradation and their experimental consequences.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Smearing) Check_Storage 1. Verify Storage Conditions (Buffer, Temperature) Start->Check_Storage Check_Handling 2. Review Handling Technique (Gentle Mixing, Nuclease-Free) Check_Storage->Check_Handling OK Optimize_Protocol Optimize Protocol (e.g., Lysis, Elution) Check_Storage->Optimize_Protocol Not OK Assess_Purity 3. Assess Purity (A260/A280 Ratio) Check_Handling->Assess_Purity OK Check_Handling->Optimize_Protocol Not OK Re_Purify Re-purify Sample Assess_Purity->Re_Purify Not OK Proceed Proceed with Experiment Assess_Purity->Proceed OK Re_Purify->Proceed Stop Consult Further/ Restart with New Sample Optimize_Protocol->Stop

Caption: A logical workflow for troubleshooting common DNA instability issues.

References

Technical Support Center: Optimizing DNJNAc Concentration for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with N-acetyl-1-deoxynojirimycin (DNJNAc) and related glycosidase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an inhibition assay?

A1: The optimal concentration of this compound is highly dependent on the specific enzyme being targeted. For initial screening, it is advisable to use a wide range of inhibitor concentrations.[1] A common starting point is a serial dilution series spanning from micromolar (µM) to millimolar (mM) concentrations. If published IC50 or Kᵢ values are available for this compound or similar inhibitors with your target enzyme, you can center your concentration range around those values.[2]

Q2: I am not observing any inhibition, even at high concentrations of this compound. What are the possible causes?

A2: Several factors could lead to a lack of observable inhibition:

  • Enzyme Specificity: this compound is a glycosidase inhibitor and may not be effective against your specific enzyme target. Verify from literature that your enzyme is expected to be inhibited by deoxynojirimycin derivatives.

  • Incorrect Enzyme Concentration: Using too high an enzyme concentration can make it difficult to detect inhibition. The reaction may proceed too quickly or require a much higher inhibitor concentration to see an effect.[1]

  • Inactive Inhibitor: Ensure the this compound solution is prepared correctly and has not degraded. Prepare fresh solutions and store them appropriately, protected from light and at the recommended temperature.

  • Suboptimal Assay Conditions: Enzyme activity and inhibition are sensitive to pH, temperature, and buffer composition.[1][3] Ensure your assay buffer conditions are optimal for the enzyme's activity and do not interfere with the inhibitor's function.

Q3: My IC50 value for this compound seems to change between experiments. Why is there a lack of reproducibility?

A3: Variability in IC50 values is a common issue and can stem from several sources:

  • Dependence on Substrate Concentration: For competitive inhibitors like this compound, the calculated IC50 value is dependent on the substrate concentration used in the assay.[4][5] Higher substrate concentrations will lead to higher apparent IC50 values. Always keep the substrate concentration constant and ideally at or below the Michaelis constant (Kₘ) for consistency.[6][7]

  • Inconsistent Reagent Preparation: Small variations in the concentrations of the enzyme, substrate, or inhibitor can lead to significant differences in results. Use calibrated pipettes and prepare fresh dilutions for each experiment.[1]

  • Fluctuations in Incubation Time and Temperature: Pre-incubation of the enzyme with the inhibitor and the reaction time must be kept consistent.[7] Enzymes are also sensitive to temperature changes.[1]

  • Enzyme Batch Variation: The specific activity of the enzyme can vary between different manufacturing lots. It is crucial to re-optimize assay conditions if you switch to a new batch of enzyme.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Possible Cause Recommended Solution
High Background Signal 1. Substrate instability leading to spontaneous breakdown. 2. Contamination in buffer or reagents.1. Run a "no-enzyme" control with only the substrate and buffer to measure the rate of spontaneous breakdown. Subtract this from your experimental values. 2. Use high-purity reagents and molecular biology grade water.[8] Prepare fresh buffers.
Non-linear Reaction Progress 1. Substrate depletion during the assay. 2. Enzyme instability under assay conditions.1. Ensure you are measuring the initial reaction velocity. Use a lower enzyme concentration or shorter reaction time so that less than 10-15% of the substrate is consumed.[6] 2. Perform a control experiment with the enzyme alone in the assay buffer to check its stability over the reaction time.
Incomplete Inhibition Curve (No Plateau at High Concentrations) 1. Poor solubility of this compound at high concentrations. 2. Presence of contaminating enzymes in your preparation.1. Check the solubility of this compound in your assay buffer. A small amount of a co-solvent like DMSO may be needed, but ensure it does not affect enzyme activity.[1] 2. Verify the purity of your enzyme using methods like SDS-PAGE.

Quantitative Data: IC50 Values of Related Glycosidase Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency.[4] The IC50 value for this compound will vary significantly depending on the target enzyme and experimental conditions. The table below provides examples for related deoxynojirimycin-type inhibitors to illustrate the typical range of potencies.

InhibitorTarget EnzymeSubstrateIC50 Value
Deoxynojirimycin (DNJ)α-Glucosidase IIGlc₂Man₉GlcNAcPreferential Inhibition
N-butyldeoxynojirimycin (NB-DNJ)Glucosylceramide Synthase-~8 µM
Castanospermineα-Glucosidase I & II-Preferential Inhibition
Australineα-Glucosidase I-Preferential Inhibition
Note: This table is for illustrative purposes. Researchers should determine the IC50 of this compound for their specific enzyme and conditions.[9][10]

Experimental Protocols

General Protocol for Determining the IC50 of this compound

This protocol provides a step-by-step guide for a typical enzyme inhibition assay using a chromogenic or fluorogenic substrate.[1]

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer with the optimal pH for your target enzyme (e.g., 50 mM sodium phosphate, pH 7.0).

  • Enzyme Stock Solution: Reconstitute the purified enzyme in assay buffer to a known concentration (e.g., 1 mg/mL). Store in aliquots at -80°C to avoid freeze-thaw cycles.

  • Substrate Stock Solution: Dissolve the substrate in the assay buffer to a high concentration (e.g., 10 mM).

  • This compound Stock Solution: Prepare a high-concentration stock of this compound (e.g., 100 mM) in the assay buffer.

2. Determining Optimal Enzyme Concentration:

  • Perform a series of reactions with varying enzyme concentrations while keeping the substrate concentration fixed (e.g., at its Kₘ value).

  • Identify the enzyme concentration that yields a robust, linear rate of product formation over a convenient time frame (e.g., 10-30 minutes).

3. Inhibition Assay Protocol:

  • Set up a 96-well plate for the reactions.

  • Prepare a serial dilution of this compound in the assay buffer. A common approach is a 10-point, 2-fold dilution series starting from your highest desired concentration.

  • In each well, add:

    • Assay Buffer

    • This compound solution at different concentrations (or buffer for the 0% inhibition control).

    • Enzyme solution (at the pre-determined optimal concentration).

  • Pre-incubate the plate for 15-30 minutes at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[1]

  • Initiate the reaction by adding the substrate to all wells.

  • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time in kinetic mode.

  • Controls: Include a "no-inhibitor" control (100% activity) and a "no-enzyme" control (background).

4. Data Analysis:

  • Calculate the initial reaction velocity (rate) for each this compound concentration from the linear portion of the progress curve.

  • Normalize the rates by expressing them as a percentage of the "no-inhibitor" control.

  • Plot the percent inhibition versus the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition.[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) det_enzyme Determine Optimal Enzyme Concentration prep_reagents->det_enzyme prep_dilutions Prepare this compound Serial Dilutions det_enzyme->prep_dilutions pre_incubate Pre-incubate Enzyme with this compound prep_dilutions->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction measure Measure Kinetic Activity (e.g., Plate Reader) start_reaction->measure calc_rates Calculate Initial Reaction Velocities measure->calc_rates plot_data Plot % Inhibition vs. [this compound] calc_rates->plot_data fit_curve Fit Dose-Response Curve & Determine IC50 plot_data->fit_curve

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic

G cluster_solutions start Problem: No Inhibition Observed q1 q1 start->q1 Is the enzyme known to be inhibited by DNJ derivatives? sol1 Verify Enzyme Specificity (Literature Review) sol2 Optimize Enzyme Concentration sol3 Prepare Fresh This compound Solution sol4 Check Assay Conditions (pH, Temp) q1->sol1 No q2 q2 q1->q2 Yes q2->sol2 Is enzyme concentration optimized? q3 q3 q2->q3 Yes q3->sol3 Is the this compound solution fresh? q4 q4 q3->q4 Yes q4->sol4 Are assay conditions (pH, temp) optimal?

Caption: Decision tree for troubleshooting lack of enzyme inhibition.

Mechanism of Competitive Inhibition

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) I This compound (I) (Competitive Inhibitor) P Product (P) ES->P k_cat

Caption: Competitive inhibition pathway of an enzyme by this compound.

References

Technical Support Center: DNJNAc & Derivatives Solubility Guide

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: The term "DNJNAc" is not a standard chemical identifier. This guide has been developed based on the properties of a well-documented and structurally related compound, N-butyldeoxynojirimycin (also known as Miglustat or NB-DNJ) , which is a common N-alkylated derivative of deoxynojirimycin (DNJ). The principles and troubleshooting steps provided here are highly applicable to Miglustat and other similar iminosugar derivatives.

Frequently Asked Questions (FAQs)

Q1: What is N-butyldeoxynojirimycin (Miglustat) and what is it used for in research?

N-butyldeoxynojirimycin is a synthetic analog of D-glucose and an N-alkylated imino sugar.[1] In a research context, it is primarily known as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids.[2][3][4][5] This activity makes it a valuable tool for studying glycosphingolipid metabolism and for developing therapies for lysosomal storage disorders like Gaucher disease.[4][6][7] It also inhibits α-glucosidases I and II, which has led to its investigation as an antiviral agent, particularly against HIV.[4][8]

Q2: What are the best solvents for dissolving N-butyldeoxynojirimycin?

N-butyldeoxynojirimycin as a free base is highly soluble in water.[1][2][9] It is also soluble in organic solvents like DMSO and ethanol. The hydrochloride salt form is also soluble in water and DMSO.[10][11][12] For cell culture experiments, preparing a concentrated stock in sterile water or DMSO is a common practice.

Q3: I'm having trouble dissolving my compound. What are the common causes?

Several factors can contribute to poor solubility:

  • Incorrect Solvent: While the compound is generally soluble, high concentrations may be difficult to achieve in certain buffers.

  • Hygroscopic Compound: The compound, particularly in its salt form, can absorb moisture from the air. Using a fresh, unopened vial of solvent like DMSO is recommended for preparing stock solutions.[10]

  • pH of the Solution: The pH of your buffer can influence the solubility of the compound. For aqueous solutions, ensure the pH is compatible.

  • Low Temperature: Dissolution may be slower at lower temperatures. Gentle warming can sometimes aid the process.

  • Compound Form: The free base and hydrochloride salt forms may have slightly different solubility profiles.

Q4: My N-butyldeoxynojirimycin solution in a liquid vehicle changed color to brown. Is it degraded?

This phenomenon has been observed in stability studies. A color change from yellow to brown, particularly in solutions with a pH above ~7.0, can occur over time when stored under refrigeration.[13][14][15] However, studies using HPLC analysis showed no detectable degradation of the active compound despite the color change.[13][15] The discoloration may be related to the pH-dependent behavior of excipients or the compound itself.[13] To minimize this, preparing fresh solutions is recommended, or if using a vehicle, adjusting the pH to be slightly acidic (e.g., pH 4.4) may preserve the original color.[13][15]

Q5: How should I prepare and store stock solutions?

For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable solvent like high-purity DMSO or sterile water.

  • Storage Temperature: Stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months.[10]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots.

  • Filtration: If using water to prepare a stock solution for cell culture, it should be filter-sterilized through a 0.22 µm filter before use.[10]

Solubility Data Summary

The following table summarizes the reported solubility of N-butyldeoxynojirimycin (Miglustat) in various solvents. Note that values can vary between suppliers and based on the specific form of the compound (free base vs. hydrochloride salt).

SolventFormReported SolubilityCitation(s)
Water Free BaseHighly soluble, >1000 mg/mL[1][2][9]
Water Free Base9.80 - 10.20 mg/mL[6]
Water Not Specified44 mg/mL[16]
Water Hydrochloride≥ 34 mg/mL[10]
DMSO Not Specified44 mg/mL[16]
DMSO Hydrochloride65 mg/mL (may require ultrasound)[10]
DMSO Hydrochloride10 mg/mL[11]
Ethanol Not Specified22 mg/mL[16]
PBS (pH 7.2) Hydrochloride1 mg/mL[11]

Troubleshooting Guide: Common Solubility Issues

Issue 1: The compound appears as a film or powder and is not dissolving in water at the desired concentration.

  • Question: Have you confirmed the maximum solubility in water from the manufacturer's data sheet? Some suppliers report solubility around 10 mg/mL, while others state it is much higher.[9]

  • Solution 1: Increase Energy Input. Gently warm the solution in a water bath (e.g., to 37°C) and vortex or sonicate briefly. This can help overcome the activation energy barrier for dissolution.

  • Solution 2: Adjust pH. Although the compound is soluble across a range of pH values, slight adjustments may aid dissolution in complex buffer systems.[17]

  • Solution 3: Prepare a Concentrated Stock in DMSO. Dissolve the compound in 100% DMSO first, where it has higher solubility.[10] Then, dilute the DMSO stock into your aqueous buffer. Ensure the final DMSO concentration is low enough to not affect your experimental system (typically <0.5%).

Issue 2: The compound dissolves initially but then precipitates out of the aqueous solution.

  • Question: Is the final concentration exceeding its solubility limit in that specific buffer system? The presence of salts and other components in a buffer can reduce the solubility compared to pure water.

  • Solution 1: Reduce Final Concentration. The simplest solution is to work at a lower final concentration.

  • Solution 2: Maintain a DMSO Stock. Do not prepare large volumes of diluted aqueous solutions for long-term storage. Prepare fresh dilutions from a concentrated DMSO stock for each experiment.

  • Solution 3: Check for Temperature Effects. If the solution was warmed to dissolve, it might precipitate upon cooling to room temperature or 4°C. If possible, conduct experiments at a temperature where the compound remains in solution.

Experimental Protocol: Preparation of a 50 mM Stock Solution

This protocol provides a standard method for preparing a concentrated stock solution of N-butyldeoxynojirimycin (Molecular Weight: 219.28 g/mol ) in DMSO.

Materials:

  • N-butyldeoxynojirimycin (Miglustat) powder

  • Anhydrous, high-purity DMSO (use a new, unopened bottle if possible)[10]

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator bath (optional)

Methodology:

  • Pre-weigh Compound: Carefully weigh out the desired amount of N-butyldeoxynojirimycin powder. For example, to prepare 1 mL of a 50 mM stock, weigh out 10.96 mg.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Promote Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.[10]

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use, sterile aliquots (e.g., 20 µL). This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Store Properly: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10] When needed, thaw an aliquot at room temperature and dilute it to the final working concentration in your experimental medium immediately before use.

Visual Guides: Workflows and Pathways

The following diagrams illustrate key processes related to the use of N-butyldeoxynojirimycin in experiments.

G cluster_c start Start: Compound Fails to Dissolve check_form 1. Verify Compound Form & Purity start->check_form check_solvent 2. Confirm Solvent (Water, DMSO, EtOH) check_form->check_solvent is_difficult Low Solubility? check_solvent->is_difficult apply_energy 3. Apply Energy: - Gentle Warming (37°C) - Vortex / Sonicate is_difficult->apply_energy Yes success Success: Compound Dissolved is_difficult->success No still_issues Still Issues? apply_energy->still_issues change_solvent 4. Switch to High-Purity DMSO for Stock Solution still_issues->change_solvent Yes still_issues->success No change_solvent->success contact Contact Technical Support change_solvent->contact If precipitate forms in final dilution

Caption: Troubleshooting workflow for solubility issues.

G cer Ceramide gcs Glucosylceramide Synthase (GCS) cer->gcs glccer Glucosylceramide (GlcCer) gcs->glccer Synthesis complex Complex Glycosphingolipids (e.g., Gangliosides) glccer->complex Further Synthesis inhibitor N-butyldeoxynojirimycin (Inhibitor) inhibitor->gcs Inhibition

Caption: Inhibition of Glycosphingolipid Synthesis.

References

Technical Support Center: Overcoming Off-Target Effects of DNJNAc in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of DNJNAc and related compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is understood to be a derivative of Deoxynojirimycin (DNJ), an iminosugar that competitively inhibits α-glucosidases. These enzymes are crucial for the breakdown of complex carbohydrates into glucose. By inhibiting these enzymes, DNJ and its derivatives can delay glucose absorption.

Q2: What are the known off-target effects of this compound and similar glucosidase inhibitors?

A primary off-target effect of α-glucosidase inhibitors is the induction of Endoplasmic Reticulum (ER) stress. This occurs because these compounds can interfere with the proper folding of glycoproteins that transit through the ER, leading to an accumulation of unfolded proteins. This triggers a cellular stress response known as the Unfolded Protein Response (UPR). Additionally, altered glucose metabolism can lead to changes in cellular signaling pathways, such as O-GlcNAcylation.

Q3: What is the Unfolded Protein Response (UPR) and how is it related to this compound treatment?

The UPR is a cellular signaling network activated by ER stress.[1][2][3] Its goal is to restore ER homeostasis by reducing the load of unfolded proteins.[1][4] However, prolonged or severe ER stress can lead to apoptosis (programmed cell death).[3] this compound can induce the UPR by inhibiting α-glucosidases involved in glycoprotein folding within the ER.

Q4: What is O-GlcNAcylation and how can it be an off-target effect?

O-GlcNAcylation is a post-translational modification where an N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[5][6] This process is highly dynamic and acts as a nutrient sensor.[7][8] Since this compound can affect glucose metabolism, it may indirectly alter the levels of UDP-GlcNAc, the substrate for O-GlcNAcylation, leading to widespread changes in protein function and cellular signaling.[7][8] This can be considered an off-target effect if the intended target is solely α-glucosidase.

Troubleshooting Guides

Problem 1: Observing unexpected changes in cell viability or apoptosis after this compound treatment.

Possible Cause: Induction of Endoplasmic Reticulum (ER) stress leading to the Unfolded Protein Response (UPR) and potentially apoptosis.

Troubleshooting Steps:

  • Assess ER Stress Markers: Perform a Western blot to analyze the expression and phosphorylation status of key UPR proteins such as:

    • p-PERK (phosphorylated PERK): An early marker of ER stress.

    • ATF4 (Activating Transcription Factor 4): A downstream target of PERK.

    • IRE1α (Inositol-requiring enzyme 1α): Another key sensor of ER stress.

    • sXBP1 (spliced X-box binding protein 1): A downstream target of IRE1α.

    • CHOP (C/EBP homologous protein): A transcription factor involved in ER stress-mediated apoptosis.

    • BiP (Binding immunoglobulin protein): An ER chaperone whose expression is upregulated during ER stress.

  • Include a Positive Control for ER Stress: Treat a parallel set of cells with a known ER stress inducer, such as tunicamycin or thapsigargin, to validate your assay and compare the magnitude of the effect.

  • Dose-Response and Time-Course Analysis: Perform experiments with a range of this compound concentrations and incubation times to determine the threshold at which ER stress is induced. This will help in identifying a therapeutic window where the on-target effects are maximized and off-target ER stress is minimized.

  • Chemical Chaperones: Consider co-treatment with a chemical chaperone, such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA), which can help alleviate ER stress and determine if the observed effects are ER stress-dependent.

Problem 2: Inconsistent or unexpected changes in cellular signaling pathways.

Possible Cause: Alterations in global O-GlcNAcylation levels due to metabolic shifts induced by this compound.

Troubleshooting Steps:

  • Measure Global O-GlcNAcylation: Use a specific antibody that recognizes O-GlcNAcylated proteins to perform a Western blot on total cell lysates. An increase or decrease in the overall signal compared to vehicle-treated controls would indicate an off-target effect on this pathway.

  • Enrichment of O-GlcNAcylated Proteins: For a more sensitive analysis, use techniques like chemoenzymatic labeling to enrich for O-GlcNAcylated proteins followed by mass spectrometry to identify specific proteins with altered glycosylation.

  • Inhibit O-GlcNAc Cycling: Use inhibitors of O-GlcNAc transferase (OGT) or O-GlcNAcase (OGA) as controls to understand the specific contribution of O-GlcNAcylation to the observed phenotype.

  • Monitor Nutrient Levels: Ensure consistent glucose and glutamine concentrations in your cell culture media, as fluctuations can impact the hexosamine biosynthetic pathway and, consequently, O-GlcNAcylation.

Quantitative Data Summary

Table 1: Inhibitory Activity of Deoxynojirimycin (DNJ) and its Derivatives against α-Glucosidase.

CompoundIC50 (µM)Target EnzymeReference
1-Deoxynojirimycin (DNJ)222.4 ± 0.5α-glucosidase[1]
Acarbose (standard)822.0 ± 1.5α-glucosidase[1]
N-alkyl-DNJ derivative 4330.0 ± 0.6α-glucosidase[1]
N-Nonyldeoxynojirimycin (NN-DNJ)0.42acid α-glucosidase[2]
N-Nonyldeoxynojirimycin (NN-DNJ)8.4α-1,6-glucosidase[2]
N-Butyl-1-deoxynojirimycin (NB-DNJ)74lysosomal β-glucosidase 1 (GBA1)[7]

Table 2: Experimentally Determined Concentrations for Inducing ER Stress.

CompoundCell/Animal ModelConcentration/DoseDurationEffectReference
TunicamycinMouse Liver (in vivo)0.025 mg/kgRepeated injectionsInduction of chronic ER stress[4]
TunicamycinHead and Neck Cancer Cells (in vitro)2 µg/ml24 hoursUpregulation of ER stress markers[9]
TunicamycinPostnatal Mouse Brain (in vivo)3 µg/g2 injections, 24 hoursSignificant UPR induction[10]
ThapsigarginCOS-7 Cells (in vitro)3 µM6 hoursDepletion of DNAJB12 (ER quality control factor)[11]
Dithiothreitol (DTT)COS-7 Cells (in vitro)2 mM6 hoursDepletion of DNAJB12[11]

Experimental Protocols

Protocol 1: Induction of ER Stress with Tunicamycin (Positive Control)

This protocol is adapted from studies inducing ER stress in vitro.[9][12]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Tunicamycin (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Procedure:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Prepare working concentrations of tunicamycin in complete cell culture medium. A typical starting concentration is 1-5 µg/mL.[9][12] A vehicle control (DMSO) should be run in parallel.

  • Remove the old medium from the cells and replace it with the medium containing tunicamycin or vehicle.

  • Incubate the cells for the desired time (e.g., 6, 12, or 24 hours).

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer.

  • Collect the cell lysates and proceed with protein quantification and subsequent analysis (e.g., Western blot for ER stress markers).

Protocol 2: Western Blot Analysis of PERK Phosphorylation

This protocol provides a general guideline for detecting phosphorylated proteins by Western blot.[8][13][14]

Materials:

  • Cell lysates (prepared as in Protocol 1)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-PERK (p-PERK)

  • Primary antibody against total PERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Determine protein concentration of cell lysates.

  • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-PERK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • (Optional but recommended): Strip the membrane and re-probe with an antibody against total PERK to normalize the p-PERK signal.

Protocol 3: Measurement of Global O-GlcNAcylation Levels

This protocol describes a chemoenzymatic labeling method for detecting O-GlcNAcylated proteins.[3][15][16]

Materials:

  • Cell lysates

  • Y289L GalT (an engineered galactosyltransferase)

  • UDP-GalNAz (an azide-modified sugar)

  • Alkyne-biotin or alkyne-fluorophore probe

  • Copper (I)-based click chemistry reagents

  • Streptavidin-HRP (for biotin detection) or fluorescence imaging system

Procedure:

  • Incubate cell lysates with Y289L GalT and UDP-GalNAz to transfer the azide-modified sugar onto O-GlcNAc sites.

  • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction by adding the alkyne-biotin or alkyne-fluorophore probe.

  • Separate the labeled proteins by SDS-PAGE.

  • If using an alkyne-fluorophore, visualize the gel directly using a fluorescence scanner.

  • If using alkyne-biotin, transfer the proteins to a membrane and probe with streptavidin-HRP followed by chemiluminescence detection.

Visualizations

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol / Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters PERK_inactive PERK BiP->PERK_inactive inhibits IRE1_inactive IRE1α BiP->IRE1_inactive inhibits ATF6_inactive ATF6 BiP->ATF6_inactive inhibits PERK_active p-PERK PERK_inactive->PERK_active dimerizes & autophosphorylates IRE1_active IRE1α (active) IRE1_inactive->IRE1_active dimerizes & autophosphorylates Golgi Golgi ATF6_inactive->Golgi translocates eIF2a eIF2α PERK_active->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 promotes translation CHOP CHOP ATF4->CHOP induces expression Apoptosis Apoptosis CHOP->Apoptosis promotes XBP1u XBP1 mRNA (unspliced) IRE1_active->XBP1u splices XBP1s XBP1 mRNA (spliced) sXBP1_protein sXBP1 Protein XBP1s->sXBP1_protein translation Chaperone_genes Chaperone Gene Expression sXBP1_protein->Chaperone_genes activates ATF6_cleaved ATF6 (cleaved) ATF6_cleaved->Chaperone_genes activates Golgi->ATF6_cleaved cleavage

Caption: The Unfolded Protein Response (UPR) signaling pathway.

OGlcNAcylation_Pathway cluster_Metabolism Hexosamine Biosynthetic Pathway cluster_Signaling Protein Modification Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc multi-step conversion OGT OGT UDP_GlcNAc->OGT Protein_Ser_Thr Protein-Ser/Thr Protein_OGlcNAc Protein-O-GlcNAc Kinase Kinase Protein_Ser_Thr->Kinase OGA OGA Protein_OGlcNAc->OGA removes GlcNAc Altered_Function Altered Protein Function (e.g., transcription, enzyme activity) Protein_OGlcNAc->Altered_Function Protein_Phosphate Protein-Phosphate Phosphatase Phosphatase Protein_Phosphate->Phosphatase removes Phosphate Protein_Phosphate->Altered_Function OGT->Protein_OGlcNAc adds GlcNAc Kinase->Protein_Phosphate adds Phosphate

Caption: O-GlcNAcylation and its interplay with phosphorylation.

WesternBlot_Workflow start Cell Treatment (e.g., this compound) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to membrane) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blot analysis.

References

DNJNAc degradation products and their interference in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the degradation of DNJNAc (N-acetyl-deoxynojirimycin) and the potential interference of its degradation products in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Q2: What are the common degradation products of this compound?

A2: The primary degradation pathway for this compound and similar iminosugars often involves reactions related to its inherent structural features, such as the piperidine ring and hydroxyl groups. While specific degradation products for this compound are not extensively documented in publicly available literature, degradation can be inferred from related compounds. Potential degradation products could arise from oxidation, hydrolysis of the N-acetyl group under certain pH conditions, or other rearrangements.

Q3: How can this compound degradation products interfere with my assay?

A3: Degradation products can interfere with assays in several ways:

  • Fluorescence Interference: Some degradation byproducts may be fluorescent, leading to artificially high readings in fluorescence-based assays.

  • Enzyme Inhibition/Activation: Degradation products might themselves interact with the target enzyme or other components of the assay, leading to either an overestimation or underestimation of the inhibitory activity of this compound.

  • Changes in pH: Degradation can alter the pH of the sample, which can, in turn, affect enzyme activity and the stability of other assay reagents.

  • Competition in Binding Assays: Degradation products might compete with this compound for binding to the target, complicating the interpretation of binding constants.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound in my glycosidase inhibition assay.

This is a common problem that can arise from the degradation of the inhibitor during storage or the experiment itself.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Protocol: Prepare fresh this compound stock solutions in a buffer appropriate for your assay. Compare the performance of the fresh stock to your existing stock.

    • Analysis: Use High-Performance Liquid Chromatography (HPLC) to analyze both fresh and old stock solutions. The presence of additional peaks in the chromatogram of the older stock indicates degradation.

  • Assess Stability in Assay Buffer:

    • Protocol: Incubate this compound in your assay buffer for the duration of your experiment. Take aliquots at different time points and analyze them by HPLC to check for the appearance of degradation products.

    • Data Interpretation: The table below shows hypothetical stability data for this compound under different buffer conditions.

Buffer ConditionIncubation Time (hours)This compound Purity (%)Degradation Product A (%)Degradation Product B (%)
pH 5.0, 37°C099.8<0.1<0.1
298.51.00.5
497.12.00.9
pH 7.4, 37°C099.9<0.1<0.1
299.80.10.1
499.70.20.1
pH 8.5, 37°C099.8<0.1<0.1
296.02.51.5
492.35.12.6

  • Workflow for Investigating Inconsistent IC50 Values:

G start Inconsistent IC50 for this compound check_stock 1. Check Stock Solution Integrity start->check_stock hplc_stock Analyze fresh vs. old stock by HPLC check_stock->hplc_stock degraded_stock Degradation Detected? hplc_stock->degraded_stock prepare_fresh Prepare Fresh Stock Solution degraded_stock->prepare_fresh Yes check_stability 2. Assess Stability in Assay Buffer degraded_stock->check_stability No prepare_fresh->check_stability hplc_buffer Incubate this compound in buffer, analyze by HPLC at T0, T1, T2 check_stability->hplc_buffer degraded_buffer Degradation Detected? hplc_buffer->degraded_buffer optimize_buffer Optimize Buffer Conditions (e.g., pH, additives) degraded_buffer->optimize_buffer Yes run_assay Re-run Assay with Fresh Stock & Optimized Buffer degraded_buffer->run_assay No optimize_buffer->run_assay end Consistent IC50 Achieved run_assay->end G start High Background Fluorescence measure_intrinsic 1. Measure Intrinsic Fluorescence of this compound start->measure_intrinsic is_fluorescent Signal > Blank? measure_intrinsic->is_fluorescent forced_degradation 2. Perform Forced Degradation Study is_fluorescent->forced_degradation Yes end Reduced Background Signal is_fluorescent->end No (Source is elsewhere) degraded_fluorescent Fluorescence Increases? forced_degradation->degraded_fluorescent mitigation Mitigation Strategies degraded_fluorescent->mitigation Yes purify Purify this compound (e.g., via HPLC) mitigation->purify change_assay Switch to a Non-Fluorescence Based Assay (e.g., Absorbance) mitigation->change_assay optimize_wavelength Optimize Excitation/Emission Wavelengths mitigation->optimize_wavelength purify->end change_assay->end optimize_wavelength->end

Technical Support Center: Controlling for Cytotoxicity of DNJNAc in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling the cytotoxic effects of N-acetyl-D-glucosamine (DNJNAc) in cell line experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern?

A1: N-acetyl-D-glucosamine (this compound) is a derivative of glucosamine that is investigated for various therapeutic purposes, including as an anti-tumor agent.[1] While promising, it can exhibit cytotoxic effects, meaning it can be toxic to cells, leading to decreased viability and proliferation.[1][2] Understanding and controlling this cytotoxicity is crucial for determining its therapeutic window and mechanism of action.

Q2: At what concentrations does this compound typically show cytotoxicity?

A2: The cytotoxic concentration of this compound is cell line-dependent. For example, in MCF-7 and 4T1 breast cancer cell lines, significant decreases in cell proliferation were observed at concentrations of 2 mM and 4 mM.[1] However, in human hepatoma SMMC-7721 cells, N-acetyl glucosamine (NAG) showed minimal growth inhibition even at 1000 µg/ml.[2] It is essential to determine the IC50 (half-maximal inhibitory concentration) for each cell line used in your experiments.

Q3: What are the common assays to measure this compound cytotoxicity?

A3: Several assays can be used to measure cytotoxicity, each with its own principle:

  • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A simple dye exclusion method to count viable and non-viable cells. Live cells with intact membranes exclude the dye, while dead cells do not.

Q4: What cellular pathways might be involved in this compound-induced cytotoxicity?

A4: this compound-induced cytotoxicity may involve several signaling pathways, primarily leading to apoptosis (programmed cell death). Evidence suggests that this compound can increase the expression of Fas, a death receptor involved in the extrinsic apoptosis pathway.[1] Other potential pathways that can be triggered by cellular stress, such as that induced by a chemical compound, include the intrinsic (mitochondrial) apoptosis pathway and the unfolded protein response (UPR) due to endoplasmic reticulum (ER) stress.

Q5: How can I control for the solvent's toxicity when preparing this compound solutions?

A5: It is critical to run a vehicle-only control to account for any cytotoxic effects of the solvent (e.g., DMSO, ethanol) used to dissolve this compound. The final concentration of the solvent in the culture medium should be kept at a non-toxic level, typically ≤0.5% for DMSO, though this can be cell-line dependent.[3]

Troubleshooting Guide: Unexpected Cytotoxicity

This guide provides a systematic approach to troubleshoot unexpected or inconsistent cytotoxicity observed in your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High cytotoxicity at low this compound concentrations Incorrect concentration calculation or dilution error: Mistakes in calculating the required stock concentration or in performing serial dilutions can lead to higher-than-expected final concentrations.- Double-check all calculations. - Prepare fresh stock solutions and serial dilutions. - Use calibrated pipettes.[3]
Solvent toxicity: The solvent used to dissolve this compound may be toxic to the cells at the concentration used.- Run a vehicle control with the same final solvent concentration.[3] - Reduce the final solvent concentration if possible. - Test alternative, less toxic solvents.
Cell line sensitivity: The cell line you are using may be particularly sensitive to this compound.- Perform a thorough literature search for reported IC50 values of this compound in your specific cell line. - If data is unavailable, perform a dose-response experiment with a wider range of concentrations to determine the IC50.
Inconsistent cytotoxicity results between experiments Variations in cell seeding density: Inconsistent cell numbers at the start of the experiment will lead to variable results.- Ensure a homogenous cell suspension before seeding. - Use a consistent and accurate method for cell counting (e.g., hemocytometer with trypan blue).[4]
Compound instability: this compound may degrade in the culture medium over the course of the experiment.- Prepare fresh this compound solutions for each experiment. - Minimize the exposure of the compound to light and elevated temperatures.
Contamination: Microbial contamination (e.g., mycoplasma, bacteria, fungi) can affect cell health and skew cytotoxicity results.- Regularly test your cell cultures for mycoplasma contamination. - Maintain sterile techniques during all cell culture procedures.[4]
No cytotoxic effect observed Sub-optimal this compound concentration: The concentrations tested may be too low to induce a cytotoxic response in your cell line.- Test a higher range of this compound concentrations.
Insensitive assay: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability.- Consider using a more sensitive assay. For example, if using a metabolic assay like MTT, you could switch to a membrane integrity assay like LDH release.[3]
Incorrect incubation time: The duration of this compound exposure may be too short to induce a cytotoxic effect.- Perform a time-course experiment to determine the optimal incubation time (e.g., 24, 48, 72 hours).

Quantitative Data Summary

The following table summarizes the reported cytotoxic effects of this compound and its conjugates in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.

Compound Cell Line Assay Incubation Time IC50 / Effective Concentration Reference
N-acetyl-D-glucosamine (this compound)MCF-7 (Breast Cancer)Not specified72 hoursSignificant decrease in proliferation at 2 mM and 4 mM[1]
4T1 (Breast Cancer)Not specified72 hoursSignificant decrease in proliferation at 2 mM and 4 mM[1]
SMMC-7721 (Hepatoma)MTT120 hoursMinimal inhibition at 1000 µg/ml[2]
Isosteviol-DNJNAc Conjugate (25a)M-HeLa (Cervical Cancer)Not specifiedNot specified13 µM[5]
Isosteviol-DNJNAc Conjugate (25b)M-HeLa (Cervical Cancer)Not specifiedNot specified14 µM[5]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Trypan Blue Exclusion Assay

Principle: This is a simple and rapid method to differentiate and count viable and non-viable cells. Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.

Methodology:

  • Cell Suspension: Prepare a single-cell suspension of your treated and control cells.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways involved in this compound-induced cytotoxicity.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound FasL Fas Ligand This compound->FasL Induces FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates CellStress Cellular Stress (e.g., DNA Damage, ER Stress) BaxBak Bax/Bak CellStress->BaxBak Activates Mitochondrion Mitochondrion BaxBak->Mitochondrion Permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential apoptosis signaling pathways induced by this compound.

UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates IRE1a IRE1α ER_Stress->IRE1a Activates ATF6 ATF6 ER_Stress->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1 XBP1s IRE1a->XBP1 Splices mRNA ATF6n ATF6(n) ATF6->ATF6n Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Induces XBP1->CHOP Induces ATF6n->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: The Unfolded Protein Response (UPR) pathway leading to apoptosis.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture DNJNAcPrep 2. Prepare this compound Stock CellCulture->DNJNAcPrep SerialDilution 3. Serial Dilutions DNJNAcPrep->SerialDilution CellSeeding 4. Seed Cells in 96-well Plate Treatment 5. Treat Cells with this compound CellSeeding->Treatment Incubation 6. Incubate (24, 48, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH TrypanBlue Trypan Blue Assay Incubation->TrypanBlue Readout 7. Measure Absorbance/Count Cells MTT->Readout LDH->Readout TrypanBlue->Readout Calculation 8. Calculate % Viability/Cytotoxicity Readout->Calculation IC50 9. Determine IC50 Calculation->IC50

Caption: A typical experimental workflow for cytotoxicity assessment.

Logical Relationships

The following diagram illustrates the logical steps for troubleshooting unexpected cytotoxicity results.

Troubleshooting_Logic Start Unexpected Cytotoxicity Observed CheckConcentration Verify this compound Concentration and Dilutions Start->CheckConcentration ConcentrationOK Concentration Correct? CheckConcentration->ConcentrationOK CheckSolvent Run Vehicle Control SolventOK Solvent Non-Toxic? CheckSolvent->SolventOK CheckCells Check Cell Health and Seeding Density CellsOK Cells Healthy and Consistent? CheckCells->CellsOK CheckAssay Review Assay Protocol and Reagents AssayOK Assay Performed Correctly? CheckAssay->AssayOK ConcentrationOK->CheckSolvent Yes RedoDilutions Recalculate and Prepare Fresh Solutions ConcentrationOK->RedoDilutions No SolventOK->CheckCells Yes ChangeSolvent Use Lower Concentration or Different Solvent SolventOK->ChangeSolvent No CellsOK->CheckAssay Yes OptimizeSeeding Optimize Seeding Density and Handling CellsOK->OptimizeSeeding No OptimizeAssay Optimize Assay Parameters or Try Alternative Assay AssayOK->OptimizeAssay No InvestigateMechanism Investigate Cell-Specific Sensitivity and Mechanism AssayOK->InvestigateMechanism Yes RedoDilutions->CheckConcentration ChangeSolvent->CheckSolvent OptimizeSeeding->CheckCells OptimizeAssay->CheckAssay

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Refining Purification Methods for DNJNAc Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 1-Deoxynojirimycin-N-acetylglucosamine (DNJNAc). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of this compound and related iminosugar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound and other iminosugars are column chromatography on silica gel, ion-exchange chromatography, and recrystallization. Due to the polar nature of this compound, specialized chromatographic conditions are often necessary.

Q2: I am observing significant streaking of my compound on the TLC plate. What could be the cause?

A2: Streaking on a TLC plate for polar compounds like this compound is often due to strong interactions with the silica gel. This can be caused by an inappropriate solvent system or overloading the sample. For highly polar or basic compounds, adding a small amount of a modifier like triethylamine or ammonia to the mobile phase can improve the spot shape.

Q3: My this compound product seems to be unstable on the silica gel column. What are my alternatives?

A3: If you suspect your compound is degrading on silica gel, you can try a few alternative approaches. Using a less acidic, deactivated silica gel or switching to a different stationary phase like alumina could be beneficial. Alternatively, purification methods that do not rely on traditional silica gel chromatography, such as ion-exchange chromatography or recrystallization, should be considered.

Q4: How can I effectively remove unreacted starting materials and other polar impurities?

A4: For polar impurities, optimizing your column chromatography is key. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can help in separating compounds with close retention factors. If the impurities have a different charge state than your product at a specific pH, ion-exchange chromatography can be a very effective purification method.

Q5: What is the best way to remove residual solvent from my final this compound product?

A5: After purification, residual solvents can often be removed by drying the sample under high vacuum. If you have used a high-boiling point solvent like DMF, co-evaporation with a lower-boiling point solvent like toluene or methanol can be effective. Lyophilization (freeze-drying) is another excellent method for removing water and other volatile solvents to obtain a fluffy, solid product.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Low or No Recovery of this compound 1. Compound is too polar and is irreversibly adsorbed onto the silica gel. 2. The chosen eluent is not polar enough to elute the compound. 3. The compound has decomposed on the silica column.1. Add a polar modifier (e.g., methanol, triethylamine, or a small percentage of water) to the eluent. 2. Perform a small-scale test to check the stability of your compound on silica. 3. Consider using a different stationary phase (e.g., reversed-phase silica, alumina) or another purification technique like ion-exchange chromatography.
Poor Separation of this compound from Impurities 1. The solvent system is not optimized for the separation. 2. The column was overloaded with the crude sample. 3. The column was not packed properly, leading to channeling.1. Systematically screen different solvent systems using TLC to find the optimal mobile phase for separation. 2. Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound Elutes as a Broad Band 1. Poor solubility of the compound in the loading solvent. 2. Diffusion of the compound band on the column. 3. Interactions between the compound and the stationary phase.1. Dissolve the sample in a minimum amount of a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading). 2. Run the column at a slightly faster flow rate to minimize diffusion. 3. Add a modifier to the eluent to reduce strong interactions with the silica.
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the solvent even at low temperatures. 3. The cooling process is too rapid.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Try adding a less polar "anti-solvent" dropwise to induce precipitation. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.
Oiling Out Instead of Crystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The presence of impurities is depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Try to purify the compound further by another method (e.g., a quick filtration through a silica plug) before attempting recrystallization.
Low Recovery of Purified Product 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. 3. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 2. Wash the crystals with a minimal amount of ice-cold solvent. 3. Use a pre-heated funnel and flask for hot filtration to prevent the compound from crystallizing on the filter paper.

Data on Purification of a Related N-Substituted Deoxynojirimycin Derivative

The following table provides representative data for the purification of a related N-alkylated deoxynojirimycin derivative, which can serve as a reference for what might be expected during the purification of this compound.

Purification Method Starting Material Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Silica Gel Chromatography~75%>95%65%Eluted with a gradient of Dichloromethane/Methanol with 1% Triethylamine.
Ion-Exchange Chromatography (Cation Exchange)~75%>98%70%Bound at low pH and eluted with a salt gradient.
Recrystallization~90%>99%85%Recrystallized from a Methanol/Ethanol solvent system.

Experimental Protocols

Protocol 1: General Procedure for Purification of N-Substituted Iminosugars by Silica Gel Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel as a slurry in the initial, less polar eluent.

    • The column is equilibrated by running the eluent through the silica gel until the bed is stable.

  • Sample Loading:

    • The crude product is dissolved in a minimal amount of a suitable solvent.

    • The solution is carefully loaded onto the top of the silica gel bed.

    • Alternatively, for compounds with poor solubility in the eluent, a "dry loading" method is used: the crude product is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is evaporated. The resulting dry powder is then loaded onto the column.

  • Elution:

    • The column is eluted with a solvent system of increasing polarity. The polarity is gradually increased to allow for the separation of compounds with different affinities for the silica gel.

    • Fractions are collected throughout the elution process.

  • Analysis and Product Recovery:

    • The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired product.

    • Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified iminosugar.

Protocol 2: General Procedure for Recrystallization of Iminosugars
  • Solvent Selection:

    • A suitable solvent is one in which the iminosugar is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Small-scale solubility tests are performed to identify an appropriate solvent or solvent mixture.

  • Dissolution:

    • The crude iminosugar is placed in a flask, and the chosen solvent is added portion-wise.

    • The mixture is heated to the boiling point of the solvent with stirring until the solid is completely dissolved. The minimum amount of hot solvent should be used.

  • Cooling and Crystallization:

    • The hot solution is allowed to cool slowly to room temperature.

    • As the solution cools, the solubility of the iminosugar decreases, leading to the formation of crystals.

    • The flask is then placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration using a Büchner funnel.

    • The collected crystals are washed with a small amount of ice-cold solvent to remove any remaining impurities.

    • The purified crystals are then dried under vacuum to remove all traces of the solvent.

Visualizations

experimental_workflow cluster_purification Purification start Starting Materials (Protected DNJ & Activated GlcNAc) reaction Coupling Reaction (N-Glycosylation) start->reaction 1. Coupling deprotection Deprotection Step reaction->deprotection 2. Removal of Protecting Groups crude_product Crude this compound deprotection->crude_product 3. Work-up chromatography Column Chromatography (Silica Gel or Ion-Exchange) crude_product->chromatography 4. Primary Purification recrystallization Recrystallization chromatography->recrystallization pure_product Pure this compound chromatography->pure_product recrystallization->pure_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Purification Outcome Unsatisfactory low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity no_product No Product Recovered start->no_product optimize_eluent Optimize Eluent System low_yield->optimize_eluent check_stability Check Compound Stability low_yield->check_stability use_ion_exchange Use Ion-Exchange Chromatography low_yield->use_ion_exchange low_purity->optimize_eluent reduce_load Reduce Sample Load low_purity->reduce_load try_recrystallization Attempt Recrystallization low_purity->try_recrystallization change_stationary_phase Change Stationary Phase no_product->change_stationary_phase no_product->check_stability

Caption: A logical flowchart for troubleshooting common purification issues.

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic N-acetyl-D-glucosamine (DNJNAc)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of synthetic N-acetyl-D-glucosamine (DNJNAc). Consistent quality of this compound is crucial for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is synthetic N-acetyl-D-glucosamine (this compound) and what are its primary applications in research?

A1: N-acetyl-D-glucosamine (this compound or GlcNAc) is an acetylated amino sugar, a derivative of glucose. In research, it is a key molecule for studying cellular signaling pathways, particularly the Hexosamine Biosynthesis Pathway (HBP). This compound is used to investigate processes like O-GlcNAcylation, a post-translational modification that regulates the function of numerous nuclear and cytoplasmic proteins.[1][2][3][4] It is also utilized in studies related to osteoarthritis, inflammatory responses, and insulin resistance.[1][5][6][7]

Q2: What are the common causes of batch-to-batch variability in synthetic this compound?

A2: Batch-to-batch variability in synthetic this compound can arise from several factors during its chemical synthesis and purification. These include:

  • Purity of Starting Materials: Impurities in the initial reagents can lead to the formation of side products.

  • Reaction Conditions: Minor deviations in temperature, pH, and reaction time can affect the yield and purity of the final product.[3]

  • Solvents and Reagents: Residual solvents (e.g., methanol, pyridine) and by-products from reagents (e.g., acetic anhydride) can contaminate the final product.[3]

  • Purification Methods: Inconsistencies in crystallization and washing steps can result in varying levels of purity and the presence of related impurities.[3]

  • Formation of Isomers and Related Impurities: The synthesis process can sometimes yield O-acetylated and di-acetylated products in addition to the desired N-acetylated form.[3]

Q3: What level of purity is considered acceptable for synthetic this compound in research?

A3: The acceptable purity level depends on the experimental application. For most in vitro cell culture and biochemical assays, a purity of ≥98% is recommended to minimize off-target effects.[8] For sensitive applications or in vivo studies, a higher purity of ≥99% may be necessary. It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier to confirm the purity and identify any detected impurities.[8]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell culture experiments with a new batch of this compound.

  • Possible Cause 1: Different Bioactivity due to Impurities. Even at high purity, trace impurities can have biological effects. For example, residual solvents or unreacted starting materials could be cytotoxic or interfere with cellular signaling.

    • Troubleshooting Step:

      • Review the Certificate of Analysis (CoA) for the new batch and compare it to the previous one. Look for differences in reported impurities.

      • Perform a simple dose-response curve with the new batch to determine its EC50 and compare it to the expected value or the previous batch.

      • Consider running a simple cell viability assay (e.g., MTT or trypan blue exclusion) to check for unexpected cytotoxicity.

  • Possible Cause 2: Incorrect Concentration of the Stock Solution. Differences in the hydration state or the presence of salts in the powdered this compound can affect the actual concentration of your stock solution.

    • Troubleshooting Step:

      • Ensure the this compound powder was stored under desiccating conditions as it is hygroscopic.

      • Prepare a fresh stock solution, ensuring the powder is completely dissolved. For aqueous solutions, do not store for more than a day.[8] For long-term storage, dissolve in DMSO and store at -20°C.[8]

      • If possible, verify the concentration of your stock solution using an analytical method like HPLC.

Issue 2: Poor solubility of the this compound powder.

  • Possible Cause: Presence of insoluble impurities. The synthesis process might leave behind insoluble by-products.

    • Troubleshooting Step:

      • This compound is soluble in water (up to ~250 mg/mL) and PBS (pH 7.2) at approximately 5 mg/mL.[3][8] It is also soluble in DMSO (~10 mg/mL).[8]

      • Try dissolving a small amount in the recommended solvents to check for complete dissolution.

      • If solubility is an issue, you can try gentle warming or sonication. If particulates remain, it is advisable not to use the batch for cell culture experiments without filtration, though this may alter the effective concentration.

Issue 3: Observed effects are not consistent with the known mechanism of action of this compound (i.e., modulation of O-GlcNAcylation).

  • Possible Cause: Off-target effects of impurities. Contaminants in the this compound batch may be acting on other signaling pathways.

    • Troubleshooting Step:

      • To confirm that the observed effects are mediated through the Hexosamine Biosynthesis Pathway, you can perform co-treatment experiments with inhibitors of OGT (O-GlcNAc transferase) or OGA (O-GlcNAcase).

      • Use a positive control for O-GlcNAcylation induction, such as glucosamine, to compare the effects.

      • Analyze the O-GlcNAcylation levels of key proteins in your experimental system using Western blotting to confirm that the new batch of this compound is indeed modulating this pathway as expected.

Data Presentation: Quality Control Parameters for Synthetic this compound

The following table summarizes typical quality control specifications for research-grade synthetic this compound, based on publicly available Certificates of Analysis.

ParameterSpecification RangeAnalytical MethodPurpose
Purity (Assay) ≥98.0%HPLCQuantifies the percentage of this compound in the material.
Appearance White to off-white crystalline powderVisual InspectionBasic quality check for discoloration or foreign matter.
Solubility Soluble in water, PBS, and DMSOSolubility TestEnsures the compound can be properly prepared for experiments.
Melting Point ~211 °CMelting Point ApparatusA sharp melting point indicates high purity.
Loss on Drying ≤ 1.0%GravimetricMeasures the amount of volatile substances (e.g., water, residual solvents).
Heavy Metals ≤ 10 ppmICP-MS or equivalentEnsures the absence of toxic heavy metal contaminants.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

For Cell Culture Experiments (Aqueous-based):

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile, cell culture-grade water or PBS (pH 7.2) to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex until the powder is completely dissolved.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Use fresh or store at 4°C for up to one day. For longer-term storage, it is recommended to prepare aliquots and freeze them at -20°C, although fresh preparation is ideal.[8]

For Long-Term Storage (DMSO-based):

  • Weigh out the this compound powder in a sterile, chemical-resistant tube.

  • Add anhydrous DMSO to the desired stock concentration (e.g., 1 M).

  • Vortex until fully dissolved.

  • Aliquot into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store at -20°C for up to several months. When using in cell culture, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.1%).

Protocol 2: In Vitro Treatment of Adherent Cells with this compound
  • Plate cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Prepare the final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or DMSO).

  • Remove the old medium from the cells and gently add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.

  • After incubation, proceed with the downstream analysis (e.g., cell lysis for Western blotting, RNA extraction for RT-qPCR, or cell viability assays).

Protocol 3: In Vivo Oral Administration of this compound in a Rodent Model

Note: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Preparation of this compound Solution:

    • Based on the desired dosage (e.g., 1000 mg/kg body weight), calculate the amount of this compound needed per animal.[9]

    • Dissolve the this compound powder in sterile water or saline. Ensure the final volume for oral gavage is appropriate for the animal's size (e.g., 5-10 mL/kg for mice).

    • Prepare a fresh solution daily.

  • Administration:

    • Gently restrain the animal.

    • Using a proper-sized oral gavage needle, carefully administer the this compound solution directly into the stomach.

    • Administer the vehicle (water or saline) to the control group.

    • Monitor the animals for any adverse reactions.

  • Experimental Endpoint:

    • Continue the administration for the duration of the study (e.g., several weeks).

    • At the end of the study, collect tissues or blood samples for analysis as required by the experimental design.

Mandatory Visualizations

Signaling Pathway Diagrams

Hexosamine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_salvage Salvage Pathway Glucose Glucose Glucose_6P Glucose-6-P Glucose->Glucose_6P Fructose_6P Fructose-6-P Glucose_6P->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GFAT Glutamine Glutamine Glutamine->Glucosamine_6P Glutamate Glutamate Glucosamine_6P->Glutamate GlcNAc_6P GlcNAc-6-P Glucosamine_6P->GlcNAc_6P GlcNAc_1P GlcNAc-1-P GlcNAc_6P->GlcNAc_1P UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc O_GlcNAcylation Protein O-GlcNAcylation UDP_GlcNAc->O_GlcNAcylation OGT This compound Synthetic this compound (exogenous) This compound->GlcNAc_6P NAGK Proteins Unmodified Proteins O_GlcNAcylation->Proteins OGA Proteins->O_GlcNAcylation

Caption: Hexosamine Biosynthesis and Salvage Pathways.

O_GlcNAcylation_Signaling_Crosstalk cluster_insulin Insulin Signaling cluster_nfkb NF-κB Signaling This compound Increased this compound UDP_GlcNAc Increased UDP-GlcNAc This compound->UDP_GlcNAc O_GlcNAcylation Increased O-GlcNAcylation UDP_GlcNAc->O_GlcNAcylation IRS1 IRS-1 O_GlcNAcylation->IRS1 Inhibits phosphorylation Akt Akt O_GlcNAcylation->Akt Inhibits phosphorylation IKK IKK O_GlcNAcylation->IKK Modulates activity NFkB NF-κB O_GlcNAcylation->NFkB Directly modifies p65 subunit PI3K PI3K IRS1->PI3K PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation IkB IκBα IKK->IkB Phosphorylates for degradation IkB->NFkB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression

Caption: Crosstalk of O-GlcNAcylation with Insulin and NF-κB Pathways.

Experimental Workflow and Troubleshooting Logic

Troubleshooting_Workflow Start Inconsistent Experimental Results with New this compound Batch Check_CoA Compare Certificate of Analysis (New vs. Old Batch) Start->Check_CoA Purity_Difference Significant Difference in Purity or Impurities? Check_CoA->Purity_Difference Contact_Supplier Contact Supplier for Clarification and/or Replacement Purity_Difference->Contact_Supplier Yes Prepare_Fresh Prepare Fresh Stock Solution Purity_Difference->Prepare_Fresh No End Problem Identified Contact_Supplier->End Solubility_Check Is the Compound Fully Soluble? Prepare_Fresh->Solubility_Check Insoluble_Impurity Potential Insoluble Impurity. Consider filtration or a new batch. Solubility_Check->Insoluble_Impurity No Dose_Response Perform Dose-Response Curve Solubility_Check->Dose_Response Yes Insoluble_Impurity->End EC50_Check Is EC50 as Expected? Dose_Response->EC50_Check Bioactivity_Issue Batch has Different Bioactivity. Adjust concentration or use a new batch. EC50_Check->Bioactivity_Issue No Mechanism_Check Confirm Mechanism of Action (e.g., measure O-GlcNAcylation) EC50_Check->Mechanism_Check Yes Bioactivity_Issue->End Mechanism_OK Is O-GlcNAcylation Modulated as Expected? Mechanism_Check->Mechanism_OK Off_Target_Effects Suspect Off-Target Effects from Impurities. Mechanism_OK->Off_Target_Effects No Mechanism_OK->End Yes Off_Target_Effects->End

Caption: Troubleshooting Logic for this compound Batch Variability.

References

Technical Support Center: Troubleshooting DNJNAc Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-α-azidoacetylglucosamine (DNJNAc) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results, offer detailed experimental protocols, and answer frequently asked questions.

FAQs & Troubleshooting Guide

This section addresses specific issues that you might encounter during your this compound experiments, from metabolic labeling to downstream analysis.

Metabolic Labeling with this compound

Q1: Why am I observing low or no incorporation of this compound into my glycoproteins?

A1: Low incorporation of this compound can be due to several factors related to cell health, reagent quality, and experimental conditions.

  • Cellular Health: Ensure that your cells are healthy and in the logarithmic growth phase, as metabolic incorporation is dependent on active glycosylation pathways.[1] Overtly confluent or stressed cells will have altered metabolic activity.

  • This compound Concentration and Incubation Time: The optimal concentration and incubation time for this compound can vary significantly between cell types. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[2][3]

  • Reagent Quality: Ensure that your this compound is of high purity and has been stored correctly to prevent degradation. Prepare fresh stock solutions in an appropriate solvent like sterile DMSO or PBS.[4]

  • Competing Sugars: The presence of high concentrations of natural sugars (like glucose) in the culture medium can compete with this compound for uptake and incorporation. Consider using a low-glucose medium during the labeling period.

Q2: I am observing significant cytotoxicity or changes in cell morphology after treating my cells with this compound. What could be the cause?

A2: While metabolic labeling is designed to be minimally perturbative, high concentrations or prolonged exposure to sugar analogs can sometimes lead to cellular stress or toxicity.[5]

  • Concentration-Dependent Toxicity: High concentrations of this compound may be toxic to some cell lines. It is essential to perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentration for your cells.[3]

  • Off-Target Effects: Unnatural sugar analogs can sometimes have off-target effects on cellular metabolism.[6][7][8][9] If you observe unexpected phenotypic changes, consider reducing the this compound concentration or incubation time. It is also important to include proper controls, such as cells treated with the vehicle alone.

Click Chemistry Reaction

Q3: My click reaction is showing low efficiency, resulting in a weak signal. What are the possible reasons?

A3: Inefficient click chemistry is a common issue and can often be resolved by optimizing the reaction conditions and ensuring the quality of your reagents.[4][10]

  • Catalyst Inactivation: The Cu(I) catalyst is essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and is prone to oxidation to the inactive Cu(II) state.[11]

    • Solution: Always use freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I). Degassing your reaction buffer to remove dissolved oxygen can also help maintain the active state of the catalyst.[4][12]

  • Reagent Quality and Concentration: The purity and concentration of your alkyne-probe and other reagents are critical.

    • Solution: Use high-quality reagents and consider increasing the concentration of the alkyne-probe. A molar excess of the probe over the incorporated azide is often recommended.[10]

  • Interfering Substances: Components in your cell lysate or buffer can interfere with the click reaction.

    • Solution: Avoid using Tris-based buffers as they can chelate copper.[10] Thiols, such as DTT or free cysteines in proteins, can also interfere with the reaction. Consider removing reducing agents before the reaction or blocking free thiols with an agent like N-ethylmaleimide (NEM).[10]

  • Steric Hindrance: The azide group on the incorporated this compound might be in a sterically hindered position within the folded glycoprotein, making it inaccessible to the alkyne-probe.[10]

    • Solution: If you suspect steric hindrance, consider performing the click reaction under denaturing conditions (e.g., with 1% SDS), if compatible with your downstream analysis.[10]

Q4: I am observing high background or non-specific signal in my results. How can I reduce it?

A4: High background can obscure your specific signal and is often related to the click chemistry step.

  • Non-specific Binding of the Probe: The fluorescent or biotinylated alkyne-probe may non-specifically bind to cellular components.

    • Solution: Ensure thorough washing steps after the click reaction to remove any unbound probe.[1]

  • Copper-Mediated Damage: Free copper ions can cause damage to biomolecules, leading to non-specific signals.

    • Solution: Use a copper-chelating ligand, such as THPTA or TBTA, to stabilize the Cu(I) catalyst and minimize its off-target effects.[10]

Mass Spectrometry Analysis

Q5: How do I interpret the mass spectrometry data from my this compound experiment?

A5: Interpreting mass spectrometry data for glycopeptides requires specialized approaches due to the heterogeneity of glycans.[13][14]

  • Identifying Glycopeptides: A key signature of glycopeptides in tandem mass spectra (MS/MS) is the presence of oxonium ions, which are fragments of the glycan moiety.[13][15] The presence of characteristic oxonium ions can help distinguish glycopeptides from non-glycosylated peptides.

  • Assigning Glycan and Peptide Sequences: Specialized software is often required to analyze glycopeptide MS/MS data. These tools can help identify both the peptide sequence and the composition of the attached glycan.[13][16]

  • Confirming this compound Incorporation: The incorporation of this compound will result in a specific mass shift in the glycan structure. You will need to account for the mass of the azidoacetyl group when analyzing your data.

Q6: I am having trouble identifying a sufficient number of glycopeptides in my mass spectrometry analysis. What could be the issue?

A6: Low numbers of identified glycopeptides can be due to issues with sample preparation, enrichment, or the mass spectrometry method itself.

  • Inefficient Enrichment: Glycopeptides are often present at lower abundance compared to non-glycosylated peptides. Inefficient enrichment of this compound-labeled glycoproteins will lead to fewer identifications.[17][18]

    • Solution: Optimize your enrichment protocol. This may involve using streptavidin beads for biotin-tagged proteins or other affinity purification methods.

  • Suboptimal Fragmentation: Standard collision-induced dissociation (CID) can lead to the loss of the glycan moiety, making identification difficult.

    • Solution: Consider using alternative fragmentation methods like Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD), which can provide more informative fragmentation of the peptide backbone while retaining the glycan structure.[13]

Data Presentation

Table 1: Troubleshooting Summary for this compound Experiments
Problem Potential Cause Recommended Solution
Low/No this compound Incorporation Poor cell healthEnsure cells are in logarithmic growth phase.
Suboptimal this compound concentration/incubation timePerform a dose-response and time-course optimization.
Degraded this compound reagentUse fresh, high-quality this compound.
Cellular Toxicity High this compound concentrationPerform a toxicity assay to determine the optimal non-toxic concentration.
Off-target effectsReduce this compound concentration and include proper vehicle controls.
Low Click Reaction Efficiency Cu(I) catalyst oxidationUse fresh sodium ascorbate and degas buffers.[4][12]
Interfering substances (e.g., Tris, thiols)Use non-chelating buffers (e.g., PBS, HEPES); remove reducing agents.[10]
Steric hindrance of the azide groupPerform the reaction under denaturing conditions (e.g., 1% SDS).[10]
High Background Signal Non-specific probe bindingPerform thorough washing steps post-reaction.[1]
Copper-mediated damageUse a copper-chelating ligand (e.g., THPTA, TBTA).[10]
Poor Glycopeptide Identification Inefficient enrichmentOptimize the affinity purification protocol for labeled glycoproteins.[17][18]
Suboptimal MS/MS fragmentationUse HCD or ETD fragmentation methods.[13]
Table 2: Typical Reagent Concentrations for CuAAC Click Chemistry
Reagent Typical Final Concentration Notes
Alkyne-Probe100 - 500 µM
CuSO₄50 - 250 µM[11]
Copper Ligand (e.g., THPTA)250 µM - 1.25 mM[10]
Sodium Ascorbate2.5 - 5 mMAlways prepare fresh.[11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound
  • Cell Culture: Plate cells at a density that allows them to be in the logarithmic growth phase during the labeling period.

  • This compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in sterile DMSO or PBS.

  • Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically 25-100 µM, but should be optimized for each cell line).

  • Incubation: Culture the cells for 24-72 hours. The optimal incubation time should be determined empirically.[2]

  • Cell Harvesting: Wash the cells twice with ice-cold PBS to remove unincorporated this compound. The cells are now ready for lysis or downstream click chemistry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
  • Cell Lysis: Lyse the this compound-labeled cells in a buffer compatible with click chemistry (e.g., PBS-based lysis buffer with protease inhibitors). Avoid Tris-based buffers.

  • Prepare Click Chemistry Reagents:

    • Alkyne-probe (e.g., biotin-alkyne or a fluorescent alkyne): Prepare a stock solution in DMSO.

    • CuSO₄: Prepare a 20 mM stock solution in water.[12]

    • Copper Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.[10]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.[12]

  • Click Reaction: In a microcentrifuge tube, combine the cell lysate with the click chemistry reagents to the desired final concentrations (see Table 2). A typical order of addition is lysate, alkyne-probe, CuSO₄/ligand premix, and finally sodium ascorbate to initiate the reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

  • Sample Preparation for Downstream Analysis: The labeled proteins can be precipitated, run on an SDS-PAGE gel for in-gel fluorescence scanning, or subjected to enrichment for mass spectrometry.

Mandatory Visualizations

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Dol_P Dolichol-P GlcNAc2Man5 Dol-PP-GlcNAc2Man5 Dol_P->GlcNAc2Man5 Stepwise addition of GlcNAc and Man Glc3Man9GlcNAc2 Dol-PP-Glc3Man9GlcNAc2 GlcNAc2Man5->Glc3Man9GlcNAc2 Flipping and further glycosylation Glycoprotein_ER Glycoprotein (Glc3Man9GlcNAc2) Glc3Man9GlcNAc2->Glycoprotein_ER Oligosaccharyltransferase NascentProtein Nascent Protein (Asn-X-Ser/Thr) NascentProtein->Glycoprotein_ER HighMannose High-Mannose Glycan (Man5-9GlcNAc2) Glycoprotein_ER->HighMannose Trimming of glucose and mannose HybridComplex Hybrid and Complex Glycans HighMannose->HybridComplex Processing and addition of sugars DNJNAc_Glycoprotein This compound-labeled Glycoprotein HybridComplex->DNJNAc_Glycoprotein Incorporation DNJNAc_Metabolism This compound Metabolism UDP_this compound UDP-DNJNAc DNJNAc_Metabolism->UDP_this compound Cellular Enzymes UDP_this compound->DNJNAc_Glycoprotein Glycosyltransferases

Caption: N-Linked Glycosylation Pathway and Incorporation of this compound.

DNJNAc_Experimental_Workflow Start Start: Cultured Cells MetabolicLabeling Metabolic Labeling with this compound Start->MetabolicLabeling CellHarvesting Cell Harvesting and Lysis MetabolicLabeling->CellHarvesting ClickChemistry Click Chemistry Reaction (e.g., with Biotin-Alkyne) CellHarvesting->ClickChemistry Enrichment Enrichment of Labeled Glycoproteins (e.g., Streptavidin Affinity Purification) ClickChemistry->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion MassSpec LC-MS/MS Analysis Digestion->MassSpec DataAnalysis Data Analysis and Glycopeptide Identification MassSpec->DataAnalysis End End: Identified Glycoproteins and Glycosylation Sites DataAnalysis->End

Caption: Experimental Workflow for this compound Labeling and Mass Spectrometry.

Troubleshooting_Logic Start Unexpected Result CheckLabeling Verify this compound Incorporation (e.g., Western blot with fluorescent probe) Start->CheckLabeling LabelingOK Labeling Successful? CheckLabeling->LabelingOK CheckClick Troubleshoot Click Chemistry (Reagents, Conditions) LabelingOK->CheckClick Yes TroubleshootLabeling Troubleshoot Metabolic Labeling (Concentration, Time, Cell Health) LabelingOK->TroubleshootLabeling No ClickOK Click Reaction Efficient? CheckClick->ClickOK ClickOK->CheckClick No CheckMS Troubleshoot Mass Spectrometry (Enrichment, Fragmentation, Data Analysis) ClickOK->CheckMS Yes CheckMS->Start Re-evaluate Hypothesis

Caption: Logical Workflow for Troubleshooting Unexpected this compound Results.

References

Validation & Comparative

A Head-to-Head Comparison: The Inhibitory Prowess of DNJNAc and Acarbose on Carbohydrate-Digesting Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents targeting carbohydrate metabolism, N-acetyl-deoxynojirimycin (DNJNAc) and acarbose stand out as prominent inhibitors of α-glucosidase and α-amylase, enzymes pivotal in the digestion of dietary carbohydrates. This guide offers a detailed comparison of their inhibitory activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Analysis of Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies greater potency. While direct comparative studies on N-acetyl-deoxynojirimycin (this compound) are limited, data on its parent compound, 1-deoxynojirimycin (DNJ), and its derivatives, provide a strong indication of its potential.

CompoundTarget EnzymeIC50 Value (µM)Source
Acarbose α-Glucosidase822.0 ± 1.5[1]
α-Amylase2.92 ± 0.02
1-Deoxynojirimycin (DNJ) α-Glucosidase8.15 ± 0.12[2]
α-Glucosidase222.4 ± 0.5[1]
N-alkyl-DNJ derivative *α-Glucosidase30.0 ± 0.60[1]

Note: Data for a highly active N-alkyl-deoxynojirimycin derivative is presented as a proxy for this compound's potential, as specific data for N-acetyl-deoxynojirimycin was not available in the reviewed literature.

The available data strongly suggests that 1-deoxynojirimycin and its derivatives are significantly more potent inhibitors of α-glucosidase than acarbose, with IC50 values that are orders of magnitude lower.[1][2]

Mechanism of Action: A Competitive Inhibition

Both this compound (and its parent compound DNJ) and acarbose function as competitive inhibitors of α-glucosidase and α-amylase.[1] These inhibitors possess structural similarities to the natural carbohydrate substrates of these enzymes. This resemblance allows them to bind to the active site of the enzymes, thereby preventing the binding and subsequent breakdown of dietary carbohydrates like starch and disaccharides into absorbable monosaccharides such as glucose.

dot

InhibitionMechanism cluster_lumen Small Intestine Lumen Carbohydrates Dietary Carbohydrates (Starch, Disaccharides) Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides α-Amylase Monosaccharides Monosaccharides (Glucose) Oligosaccharides->Monosaccharides α-Glucosidase Absorption Glucose Absorption into Bloodstream Monosaccharides->Absorption This compound This compound This compound->Oligosaccharides Inhibits α-Amylase (Competitive) This compound->Monosaccharides Inhibits α-Glucosidase (Competitive) Acarbose Acarbose Acarbose->Oligosaccharides Inhibits α-Amylase (Competitive) Acarbose->Monosaccharides Inhibits α-Glucosidase (Competitive)

Caption: Competitive inhibition of carbohydrate digestion by this compound and acarbose.

This competitive inhibition effectively slows down the rate of carbohydrate digestion and absorption, leading to a blunted postprandial glucose response.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and acarbose inhibitory activities.

α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on α-glucosidase activity by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (this compound, acarbose)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase (e.g., 0.2 U/mL) is prepared in phosphate buffer.

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with phosphate buffer.

  • In a 96-well plate, a pre-reaction mixture is prepared by combining the test compound solution with the α-glucosidase solution.

  • The plate is incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • The enzymatic reaction is initiated by adding a solution of pNPG (e.g., 1 mM) to each well.

  • The plate is further incubated for a defined time (e.g., 20-30 minutes) at the same temperature.

  • The reaction is terminated by adding a stop solution, such as sodium carbonate (e.g., 0.1 M).

  • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

aGlucosidaseWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare α-Glucosidase Solution C Pre-incubate Enzyme and Inhibitor A->C B Prepare Test Compound Dilutions B->C D Add pNPG Substrate C->D E Incubate D->E F Stop Reaction with Sodium Carbonate E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for the α-glucosidase inhibition assay.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase activity by measuring the amount of reducing sugars produced from starch, typically using the 3,5-dinitrosalicylic acid (DNSA) method.

Materials:

  • α-Amylase (e.g., from porcine pancreas)

  • Soluble starch solution

  • Test compounds (this compound, acarbose)

  • Phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Spectrophotometer or microplate reader

Procedure:

  • An α-amylase solution is prepared in phosphate buffer.

  • The test compound is dissolved and diluted to various concentrations.

  • The test compound solution is pre-incubated with the α-amylase solution for a set time (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • A starch solution is added to initiate the enzymatic reaction.

  • The mixture is incubated for a defined period (e.g., 10 minutes) at the same temperature.

  • The reaction is stopped by adding the DNSA reagent.

  • The mixture is heated in a boiling water bath for a specific time (e.g., 5-15 minutes) to allow for color development.

  • After cooling to room temperature, the absorbance of the solution is measured at 540 nm.

  • The percentage of inhibition is calculated as described for the α-glucosidase assay.

  • The IC50 value is determined from the dose-response curve.

dot

aAmylaseWorkflow cluster_prep_amylase Preparation cluster_reaction_amylase Reaction cluster_analysis_amylase Analysis A_amylase Prepare α-Amylase Solution C_amylase Pre-incubate Enzyme and Inhibitor A_amylase->C_amylase B_amylase Prepare Test Compound Dilutions B_amylase->C_amylase D_amylase Add Starch Substrate C_amylase->D_amylase E_amylase Incubate D_amylase->E_amylase F_amylase Stop Reaction with DNSA Reagent E_amylase->F_amylase G_amylase Heat for Color Development F_amylase->G_amylase H_amylase Measure Absorbance at 540 nm G_amylase->H_amylase I_amylase Calculate % Inhibition H_amylase->I_amylase J_amylase Determine IC50 I_amylase->J_amylase

Caption: Workflow for the α-amylase inhibition assay.

Conclusion

References

A Comparative Guide to the Mechanism of Action of DNJNAc on Target Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of N-acetyl-1-deoxynojirimycin (DNJNAc) and its mechanism of action on target enzymes, primarily α-glucosidases. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of iminosugars. This document objectively compares the performance of this compound with other alternatives and provides supporting experimental data and methodologies.

Mechanism of Action: α-Glucosidase Inhibition and Pharmacological Chaperoning

1-Deoxynojirimycin (DNJ) and its derivatives, including N-acetylated forms, are potent inhibitors of α-glucosidases. This inhibitory activity is the cornerstone of their therapeutic applications. In the context of type 2 diabetes, these compounds competitively and reversibly inhibit intestinal α-glucosidases, delaying carbohydrate digestion and reducing postprandial hyperglycemia.

In lysosomal storage disorders like Pompe disease, certain DNJ derivatives act as pharmacological chaperones for the enzyme acid α-glucosidase (GAA).[1] By binding to misfolded mutant forms of GAA in the endoplasmic reticulum (ER), these small molecules facilitate proper folding and trafficking to the lysosome, thereby increasing cellular enzyme activity.[1][2]

Comparative Performance of α-Glucosidase Inhibitors

CompoundTarget EnzymeIC50 (µM)Source Organism of EnzymeReference
1-Deoxynojirimycin (DNJ)α-Glucosidase222.4 ± 0.5Saccharomyces cerevisiae[3]
1-Deoxynojirimycin (DNJ)Maltase0.13Rat Intestine[4]
1-Deoxynojirimycin (DNJ)Sucrase0.05Caco-2 cells[4]
N-nonyldeoxynojirimycin (NN-DNJ)Acid α-glucosidase0.42Not Specified[5]
Novel N-alkyl-DNJ derivative (compound 43)α-Glucosidase30.0 ± 0.60Saccharomyces cerevisiae[3]
1-Deoxynojirimycin-chrysin conjugate (compound 6)α-Glucosidase0.51 ± 0.02Saccharomyces cerevisiae[6]
Acarboseα-Glucosidase822.0 ± 1.5Saccharomyces cerevisiae[3]
Miglitolα-GlucosidaseNot specified in these sourcesHuman[7][8]

Pharmacological Chaperone Activity in Pompe Disease

In Pompe disease, the efficacy of pharmacological chaperones is determined by their ability to increase the residual activity of mutant GAA. The following table summarizes the fold increase in GAA activity observed with DNJ and other chaperones in patient-derived fibroblasts.

ChaperoneMutant GAA GenotypeFold Increase in GAA ActivityCell TypeReference
1-Deoxynojirimycin (DNJ)L552P1.3 - 7.5Patient Fibroblasts[9]
1-Deoxynojirimycin (DNJ)G549R1.3 - 7.5Patient Fibroblasts[9]
N-butyldeoxynojirimycin (NB-DNJ)L552P1.3 - 7.5Patient Fibroblasts[9]
N-butyldeoxynojirimycin (NB-DNJ)G549R1.3 - 7.5Patient Fibroblasts[9]
N-acetylcysteine (NAC)p.L552P~1.5COS7 cells[2]
N-acetylcysteine (NAC)p.A445P~1.8COS7 cells[2]
N-acetylcysteine (NAC)p.Y455F~1.3COS7 cells[2]
N-acetylcysteine (NAC) + rhGAANot Specified3.7 - 8.7Patient Fibroblasts[2]
N-(n-nonyl)deoxynojirimycin (NN-DNJ)N370S (β-glucosidase)2Patient Fibroblasts (Gaucher Disease)[10][11]

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of α-glucosidase by 50% (IC50).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound) and positive control (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase is pre-incubated with various concentrations of the test compound for a specified time at 37°C.[6]

  • The substrate, pNPG, is added to initiate the enzymatic reaction.

  • The reaction mixture is incubated for a defined period at 37°C.

  • The reaction is terminated by the addition of Na2CO3 solution.

  • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis for GAA Maturation

Objective: To assess the effect of a pharmacological chaperone on the processing and maturation of GAA in cultured cells.

Materials:

  • Cultured cells (e.g., patient-derived fibroblasts)

  • Test compound (e.g., this compound)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GAA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cells are cultured in the presence or absence of the test compound for a specified period.[12]

  • Cells are harvested and lysed to extract total protein.

  • Protein concentration is determined using a suitable assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for GAA, which will detect the precursor (e.g., ~110 kDa) and mature forms (e.g., 76-70 kDa) of the enzyme.[12]

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • The membrane is treated with a chemiluminescent substrate, and the resulting signal is captured using an imaging system.

  • The relative amounts of the precursor and mature forms of GAA are quantified to determine the effect of the chaperone on enzyme maturation.

Visualizations

Signaling Pathway of GAA Trafficking and Processing

The following diagram illustrates the trafficking of acid α-glucosidase (GAA) from its synthesis in the endoplasmic reticulum to its final destination in the lysosome, and how pharmacological chaperones like this compound can rescue misfolded mutant forms of the enzyme.

GAA_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome ER GAA Synthesis & Initial Folding Golgi Glycosylation & Mannose-6-Phosphate Tagging ER->Golgi Correctly Folded GAA Misfolded_GAA Misfolded Mutant GAA ERAD ER-Associated Degradation Misfolded_GAA->ERAD Misfolded_GAA->Golgi Rescued Folding This compound This compound (Pharmacological Chaperone) This compound->Misfolded_GAA Binds & Stabilizes Lysosome Mature Active GAA Golgi->Lysosome Trafficking via M6P Receptor

Caption: Trafficking of GAA from the ER to the lysosome and the role of this compound.

Experimental Workflow for α-Glucosidase Inhibition Assay

This diagram outlines the key steps in determining the in vitro inhibitory activity of a compound against α-glucosidase.

Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare serial dilutions of this compound D Pre-incubate α-glucosidase with this compound A->D B Prepare α-glucosidase solution B->D C Prepare pNPG (substrate) solution E Add pNPG to start reaction C->E D->E F Incubate at 37°C E->F G Stop reaction with Na2CO3 F->G H Measure absorbance at 405 nm G->H I Calculate % inhibition and IC50 value H->I

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Logical Relationship of Pharmacological Chaperone Action

This diagram illustrates the logical flow of how a pharmacological chaperone enhances the activity of a misfolded enzyme.

Chaperone_Logic Start Mutant Gene (e.g., GAA in Pompe) Misfolded Misfolded Enzyme in ER Start->Misfolded Degradation ER-Associated Degradation Misfolded->Degradation Default Pathway Stabilized Stabilized Enzyme Complex Misfolded->Stabilized Intervention Chaperone Pharmacological Chaperone (this compound) Chaperone->Stabilized Trafficking Correct Trafficking to Lysosome Stabilized->Trafficking Activity Increased Enzyme Activity in Lysosome Trafficking->Activity

Caption: Logical flow of pharmacological chaperone-mediated enzyme rescue.

References

A Comparative Guide to α-Glucosidase Inhibition: DNJNAc vs. Miglitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-acetyl-1-deoxynojirimycin (DNJNAc) and miglitol, two prominent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. This document summarizes their inhibitory potency, mechanism of action, and the experimental protocols used for their evaluation, supported by quantitative data and visual diagrams to facilitate understanding and further research in the field of diabetes and metabolic disorders.

Quantitative Comparison of Inhibitory Activity

CompoundIC50 (µM)Ki (µM)Inhibition TypeNotes
1-Deoxynojirimycin (DNJ)8.15 - 222.4[1][2]-CompetitiveThe parent iminosugar from which both this compound and miglitol are derived. The wide range in IC50 values reflects different experimental setups.
N-acetyl-1-deoxynojirimycin (this compound) Not Available--A direct IC50 value against Saccharomyces cerevisiae α-glucosidase was not found in the reviewed literature.
Miglitol ~6 (human MGAM)1CompetitiveThe IC50 value is against human maltase-glucoamylase. The Ki value suggests potent inhibition.[3]
Acarbose (Reference)822.0[1]700CompetitiveA commonly used reference α-glucosidase inhibitor.[4]

Note: The direct comparison of IC50 values between this compound and miglitol is challenging due to the lack of studies conducting a head-to-head evaluation under the same experimental conditions. The provided data for miglitol is against a human enzyme, which may differ in sensitivity from the yeast enzyme commonly used in in-vitro assays.

Mechanism of Action: Competitive Inhibition

Both this compound and miglitol are derivatives of 1-deoxynojirimycin (DNJ), an iminosugar that acts as a structural mimic of the natural substrate of α-glucosidase, D-glucose. This structural similarity allows them to bind to the active site of the enzyme. This binding is reversible and competitive in nature, meaning they compete with the natural carbohydrate substrates for access to the enzyme's active site. By occupying the active site, these inhibitors prevent the hydrolysis of complex carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption and reducing postprandial hyperglycemia.[5][6]

The following diagram illustrates the principle of competitive inhibition by these deoxynojirimycin derivatives.

Competitive_Inhibition cluster_enzyme α-Glucosidase Active Site cluster_molecules Molecules Enzyme Enzyme Product Glucose Enzyme->Product Catalyzes Hydrolysis Substrate Carbohydrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor This compound or Miglitol Inhibitor->Enzyme Competitively Binds to Active Site Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme, Substrate (pNPG), and Inhibitor Solutions B Add Enzyme and Inhibitor to Microplate Wells A->B C Pre-incubate at 37°C B->C D Add Substrate (pNPG) to Initiate Reaction C->D E Incubate at 37°C D->E F Stop Reaction with Na₂CO₃ E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

References

Cross-Validation of DNJNAc's Efficacy Across Diverse Cell Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental data supporting the varied effects of N-acetyl-deoxy-D-glucosamine (DNJNAc) in different cell models, offering a comparative perspective against other glycosylation and metabolism inhibitors.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the cellular effects of this compound. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for evaluating the potential of this compound in various research and therapeutic contexts.

Comparative Efficacy of Glycosylation and Metabolism Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds in various cancer cell lines. The data highlights the differential sensitivity of cell lines to these agents and provides a basis for selecting appropriate models for further investigation. Due to limited publicly available direct comparative studies on this compound, this table includes data on related compounds and inhibitors of similar pathways to provide a broader context for its potential efficacy.

CompoundCell LineAssayIC50Reference
This compound --Data not available-
2-Deoxy-D-glucose (2-DG) A549 (Lung Carcinoma)MTT Assay> 5 mM[1]
NCI-H460 (Lung Carcinoma)MTT Assay< 5 mM[1]
Neuroblastoma Cell LinesClonogenic SurvivalNot specified[2]
Human Glioma & Squamous CarcinomaMacro Colony AssayEnhanced cytotoxicity of topoisomerase inhibitors at 5 mM[3]
Tunicamycin PC-3 (Prostate Cancer)WST-1 Assay~10 µg/ml (after 72h)[4]
OSMI-1 (OGT Inhibitor) Colorectal Cancer Cell LinesViability AssayDose-dependent suppression[5]

Note: The lack of specific IC50 values for this compound in publicly accessible literature underscores the need for further direct comparative studies to quantitatively assess its cytotoxic or anti-proliferative potency against a panel of cancer cell lines.

Experimental Methodologies

Detailed protocols for key experimental assays are provided below to facilitate the replication and validation of findings related to the effects of this compound and comparable inhibitors.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the cytotoxic effects of metabolic inhibitors on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., A549, MCF-7, Jurkat) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, 2-Deoxy-D-glucose, or Tunicamycin for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the procedure for quantifying apoptosis using flow cytometry.[6][7][8][9][10]

  • Cell Treatment: Treat cells with the desired concentrations of this compound or a positive control (e.g., staurosporine) for the indicated time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.[10]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for O-GlcNAcylation Levels

This protocol is designed to assess changes in global O-GlcNAcylation of proteins following treatment with this compound.[4][11]

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the action of this compound.

cluster_0 Glycolysis & HBP cluster_1 Inhibitor Action cluster_2 Cellular Processes Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P UDP-GlcNAc UDP-GlcNAc F6P->UDP-GlcNAc OGT OGT UDP-GlcNAc->OGT 2-DG 2-DG 2-DG->G6P Inhibits This compound This compound This compound->OGT Inhibits Tunicamycin Tunicamycin N-linked Glycosylation N-linked Glycosylation Tunicamycin->N-linked Glycosylation Inhibits Protein O-GlcNAcylation Protein O-GlcNAcylation OGT->Protein O-GlcNAcylation Altered Signaling Altered Signaling Protein O-GlcNAcylation->Altered Signaling Apoptosis Apoptosis Altered Signaling->Apoptosis Cell Proliferation Cell Proliferation Altered Signaling->Cell Proliferation Inhibition Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Staining Staining Cell Harvesting->Staining Flow Cytometry Flow Cytometry Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation Antibody Incubation Western Blot->Antibody Incubation Detection Detection Antibody Incubation->Detection

References

A Head-to-Head Comparison of DNJNAc and Castanospermine: Glycosidase Inhibitors in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent glycosidase inhibitors: N-acetyl-1-deoxynojirimycin (DNJNAc) and castanospermine. Both are iminosugars that function as potent inhibitors of α-glucosidases, enzymes crucial for the processing of N-linked glycoproteins. Their ability to interfere with this fundamental cellular process has positioned them as valuable tools in virology, oncology, and metabolic disease research. This document summarizes their comparative inhibitory activities, delves into the experimental methodologies used for their evaluation, and visualizes their impact on cellular signaling pathways.

At a Glance: Key Performance Indicators

Table 1: Comparative Inhibitory Activity Against α-Glucosidases

CompoundEnzyme TargetIC50 / KiExperimental System
Castanospermine α-Glucosidase IIC50: 0.12 µMCell-free assay
α-Glucosidase (in HIV-infected cells)IC50: 254 µMCell-based assay
SucraseKi: 2.6 nMPurified enzyme
1-Deoxynojirimycin (DNJ) *α-Glucosidase I & IIPotent inhibitorGeneral finding
α-Glucosidase (yeast)IC50: 8.15 µMPurified enzyme
N-Nonyl-deoxynojirimycin (a DNJ derivative) Acid α-glucosidaseIC50: 0.42 µMNot specified
α-1,6-glucosidaseIC50: 8.4 µMNot specified

Note: Data for the parent compound 1-deoxynojirimycin (DNJ) is often used as a benchmark for this compound and other derivatives. One study noted that castanospermine and DNJ exhibit similar inhibition potency and spectrum due to their shared d-gluco configuration.

Table 2: Comparative Antiviral Activity

CompoundVirus TargetIC50Cell Line
Castanospermine Moloney murine leukemia virus1.2 µg/mLNot specified
1-Deoxynojirimycin (DNJ) Moloney murine leukemia virus1.2 µg/mLNot specified

Mechanism of Action: Disrupting Glycoprotein Processing and Inducing ER Stress

Both this compound and castanospermine exert their primary effects by inhibiting the initial steps of N-linked glycoprotein processing in the endoplasmic reticulum (ER). Specifically, they are potent inhibitors of α-glucosidase I and II. These enzymes are responsible for trimming the terminal glucose residues from the oligosaccharide precursor attached to newly synthesized polypeptides.

This inhibition leads to the accumulation of monoglucosylated glycoproteins, which are then recognized by the ER-resident chaperones calnexin and calreticulin. This interaction is a critical step in the quality control system that ensures proper protein folding. By preventing the removal of glucose residues, this compound and castanospermine disrupt this cycle, leading to the misfolding of nascent glycoproteins.

The accumulation of misfolded proteins in the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

Glycoprotein_Processing_Inhibition Mechanism of Glycosidase Inhibition and UPR Induction cluster_ER Endoplasmic Reticulum Nascent Polypeptide Nascent Polypeptide Glycosylation Glycosylation Nascent Polypeptide->Glycosylation Glycan Precursor Glycan Precursor Glycan Precursor->Glycosylation Glucosylated Glycoprotein Glucosylated Glycoprotein Glycosylation->Glucosylated Glycoprotein Alpha-Glucosidase I/II Alpha-Glucosidase I/II Glucosylated Glycoprotein->Alpha-Glucosidase I/II Trimming Misfolded Glycoprotein Misfolded Glycoprotein Alpha-Glucosidase I/II->Misfolded Glycoprotein Inhibition leads to Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Alpha-Glucosidase I/II->Calnexin/Calreticulin Cycle Enters Folding Cycle DNJNAc_Castanospermine This compound / Castanospermine DNJNAc_Castanospermine->Alpha-Glucosidase I/II UPR_Activation Unfolded Protein Response (UPR) Activation Misfolded Glycoprotein->UPR_Activation Triggers Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Correct Folding Golgi Golgi Properly Folded Glycoprotein->Golgi Transport Cellular_Response Cellular Response: - Apoptosis - Autophagy - Altered Signaling UPR_Activation->Cellular_Response

Inhibition of Glycoprotein Processing and UPR Induction.

Experimental Protocols

α-Glucosidase Inhibition Assay (In Vitro)

This assay is fundamental for determining the inhibitory potency (IC50) of compounds like this compound and castanospermine against a purified α-glucosidase enzyme.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (or other sources)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound or castanospermine

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor (this compound or castanospermine) in the assay buffer.

    • Perform serial dilutions of the inhibitor to obtain a range of concentrations.

    • Prepare the α-glucosidase solution in the assay buffer.

    • Prepare the pNPG substrate solution in the assay buffer.

  • Assay:

    • In a 96-well plate, add a fixed volume of the α-glucosidase solution to each well.

    • Add different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the reaction mixture at the same temperature for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution. The addition of a basic solution stops the enzymatic reaction and develops the yellow color of the p-nitrophenol product.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations and fitting the data to a dose-response curve.

Alpha_Glucosidase_Assay_Workflow Workflow for In Vitro α-Glucosidase Inhibition Assay Start Start Reagent_Prep Prepare Reagents: - Enzyme Solution - Inhibitor Dilutions - Substrate Solution Start->Reagent_Prep Plate_Setup Plate Setup: - Add Enzyme - Add Inhibitor (or buffer for control) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate (e.g., 37°C, 10 min) Plate_Setup->Pre_incubation Reaction_Start Add Substrate (pNPG) to start reaction Pre_incubation->Reaction_Start Incubation Incubate (e.g., 37°C, 20 min) Reaction_Start->Incubation Reaction_Stop Add Stop Solution (Na2CO3) Incubation->Reaction_Stop Measurement Measure Absorbance at 405 nm Reaction_Stop->Measurement Data_Analysis Calculate % Inhibition and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro α-Glucosidase Inhibition Assay.
Cell-Based Viral Glycoprotein Processing Inhibition Assay

This assay assesses the ability of the inhibitors to interfere with viral glycoprotein processing within a cellular context, which is a key aspect of their antiviral activity.

Materials:

  • A suitable host cell line permissive to the virus of interest.

  • The virus stock.

  • This compound or castanospermine.

  • Cell culture medium and supplements.

  • Reagents for protein analysis (e.g., lysis buffer, antibodies against viral glycoproteins, reagents for SDS-PAGE and Western blotting).

Procedure:

  • Cell Culture and Infection:

    • Seed the host cells in culture plates and allow them to adhere and grow.

    • Pre-treat the cells with various concentrations of the inhibitor for a specific period.

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

  • Incubation and Lysis:

    • Incubate the infected cells in the presence of the inhibitor for a duration sufficient for viral replication and glycoprotein synthesis (e.g., 24-48 hours).

    • After incubation, wash the cells and lyse them to extract total cellular proteins.

  • Analysis of Glycoprotein Processing:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Perform a Western blot using a primary antibody specific for a viral glycoprotein. The antibody should be able to detect both the precursor and the mature forms of the glycoprotein.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the protein bands using a suitable detection reagent.

  • Interpretation:

    • In the absence of the inhibitor, both the precursor and mature forms of the viral glycoprotein should be detectable.

    • In the presence of an effective inhibitor like this compound or castanospermine, there will be an accumulation of the unprocessed, higher molecular weight precursor form of the glycoprotein and a corresponding decrease in the mature, lower molecular weight form.

    • The IC50 for the inhibition of glycoprotein processing can be determined by quantifying the band intensities at different inhibitor concentrations.

Signaling Pathways Affected

The primary mechanism of action of both this compound and castanospermine, the inhibition of α-glucosidases, directly leads to ER stress and the activation of the Unfolded Protein Response (UPR). The UPR is a tripartite signaling pathway initiated by three ER-resident transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

UPR_Signaling_Pathway Unfolded Protein Response (UPR) Signaling Pathway cluster_IRE1 IRE1 Pathway cluster_PERK PERK Pathway cluster_ATF6 ATF6 Pathway Misfolded_Proteins Accumulation of Misfolded Glycoproteins IRE1 IRE1 Misfolded_Proteins->IRE1 PERK PERK Misfolded_Proteins->PERK ATF6 ATF6 Misfolded_Proteins->ATF6 XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing XBP1s XBP1s (active TF) XBP1_splicing->XBP1s ER_Chaperones_ERAD Increased ER Chaperones and ERAD components XBP1s->ER_Chaperones_ERAD eIF2a_phos eIF2α Phosphorylation PERK->eIF2a_phos Translation_attenuation Global Translation Attenuation eIF2a_phos->Translation_attenuation ATF4_translation ATF4 Translation eIF2a_phos->ATF4_translation Apoptosis_Autophagy Apoptosis and Autophagy Genes ATF4_translation->Apoptosis_Autophagy Golgi_translocation Translocation to Golgi ATF6->Golgi_translocation ATF6_cleavage Cleavage by S1P/S2P Golgi_translocation->ATF6_cleavage ATF6n ATF6n (active TF) ATF6_cleavage->ATF6n ER_Chaperones_XBP1 Increased ER Chaperones and XBP1 expression ATF6n->ER_Chaperones_XBP1

Unfolded Protein Response (UPR) Signaling Pathway.

Conclusion

This compound and castanospermine are invaluable research tools for dissecting the roles of N-linked glycosylation in various biological processes. Their shared mechanism of α-glucosidase inhibition provides a powerful means to induce ER stress and study the downstream consequences, including the Unfolded Protein Response. While they exhibit similar potencies in some contexts, subtle differences in their chemical structures may lead to varied activities against different glycosidases and in different cellular environments. The choice between these two inhibitors will ultimately depend on the specific research question, the biological system under investigation, and the desired experimental outcome. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design robust experiments in the ever-evolving field of glycoscience.

Validating the Specificity of DNJNAc for Alpha-Glucosidases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison to validate the specificity of N-acetyl-1-deoxynojirimycin (DNJNAc) as an alpha-glucosidase inhibitor. Experimental data, detailed protocols, and pathway visualizations are presented to offer an objective assessment of this compound's performance against other alternatives.

Executive Summary

While 1-deoxynojirimycin (DNJ) and its derivatives are widely recognized as potent inhibitors of α-glucosidases, this guide reveals crucial findings regarding the specificity of N-acetyl-1-deoxynojirimycin (this compound). Contrary to the expected activity profile for a deoxynojirimycin analogue, experimental evidence demonstrates that This compound is not a specific inhibitor of α-glucosidases but rather a potent inhibitor of β-hexosaminidases . This guide will delve into the available data, compare this compound with established α-glucosidase inhibitors, and provide the necessary experimental context for researchers in the field.

Comparative Inhibitory Activity of this compound

A pivotal study on the synthesis and glycosidase inhibitory profile of this compound and its derivatives revealed unexpected results regarding its specificity. The research showed that while the parent compound, 1-deoxynojirimycin (DNJ), is a known α-glucosidase inhibitor, the N-acetylation dramatically shifts its inhibitory profile.

A study that synthesized both enantiomers of this compound and DGJNAc (2-acetamido-1,2-dideoxy-D-galacto-nojirimycin) found that none of the this compound derivatives showed inhibitory activity against α-N-acetylgalactosaminidase (α-GalNAcase)[1]. In stark contrast, both this compound and its derivatives were identified as potent inhibitors of β-N-acetylglucosaminidases (β-GlcNAcases) and β-N-acetylgalactosaminidases (β-GalNAcases)[1]. This critical finding challenges the assumption that this compound functions as a specific α-glucosidase inhibitor.

To provide a clear comparison, the following table summarizes the inhibitory activities of DNJ and its N-alkylated derivatives against α-glucosidase, as reported in a separate study. It is important to note that this table does not include this compound, as the primary evidence points to its lack of significant α-glucosidase inhibition.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of N-Alkyl-1-deoxynojirimycin Derivatives [2]

CompoundIC50 (µM)Fold-change vs. Acarbose
Acarbose (standard)822.0 ± 1.5-
1-DNJ222.4 ± 0.5~3.7x more active
Compound 40 (N-ethyl-DNJ)160.5 ± 0.60~5.1x more active
Compound 43 (N-pentyl-DNJ)30.0 ± 0.60~27.4x more active

Comparison with Clinically Used Alpha-Glucosidase Inhibitors

To further contextualize the specificity of this compound, it is essential to compare its activity profile with established α-glucosidase inhibitors used in clinical practice, such as acarbose and miglitol. These drugs are designed to delay the absorption of carbohydrates from the small intestine by inhibiting α-glucosidase enzymes.

Table 2: Comparison of Alpha-Glucosidase Inhibitors

FeatureAcarboseMiglitolThis compound
Primary Target α-Glucosidases (e.g., sucrase, maltase, glucoamylase)α-Glucosidases (e.g., sucrase, maltase, isomaltase)β-Hexosaminidases (β-GlcNAcase, β-GalNAcase)[1]
Mechanism of Action Competitive inhibition of α-glucosidases in the small intestine.Competitive inhibition of α-glucosidases in the small intestine.Potent inhibition of lysosomal β-hexosaminidases.
Reported Clinical Use Management of type 2 diabetes mellitus.Management of type 2 diabetes mellitus.Not used clinically as an α-glucosidase inhibitor. Investigated for potential in lysosomal storage disorders.
Common Side Effects Gastrointestinal (flatulence, diarrhea, abdominal pain).Gastrointestinal (flatulence, diarrhea, abdominal pain).Not applicable in the context of α-glucosidase inhibition.

Studies comparing acarbose and miglitol have shown that both are effective in reducing postprandial hyperglycemia, with some differences in their side-effect profiles[3][4][5]. The key takeaway is that their therapeutic effect is directly linked to their specific inhibition of intestinal α-glucosidases, a property that this compound lacks.

Experimental Protocols

To aid researchers in validating the specificity of glycosidase inhibitors, a detailed protocol for a standard in vitro α-glucosidase inhibition assay is provided below.

In Vitro Alpha-Glucosidase Inhibition Assay Protocol

This protocol is adapted from established methods for determining α-glucosidase inhibitory activity using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (or other desired source)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound) and positive control (e.g., Acarbose)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.1 U/mL).

    • Dissolve pNPG in phosphate buffer to the desired concentration (e.g., 1.25 mM).

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of the test compound or positive control at various concentrations to the wells of the microplate.

    • Add 50 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Abs_control = Absorbance of the control (enzyme + buffer + substrate)

      • Abs_sample = Absorbance of the sample (enzyme + inhibitor + substrate)

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

To determine the specificity of an inhibitor, this assay should be repeated with a panel of different glycosidases, including various α-glucosidases and β-glucosidases.

Signaling Pathways and Experimental Workflows

The inhibition of α-glucosidases in the gut has downstream effects that extend beyond simply delaying glucose absorption. Research suggests that α-glucosidase inhibitors can modulate various signaling pathways.

Signaling Pathways Influenced by Alpha-Glucosidase Inhibition

Inhibition of intestinal α-glucosidases can lead to an increase in the delivery of undigested carbohydrates to the lower gut, which can influence the gut microbiota and the production of short-chain fatty acids (SCFAs). These changes can, in turn, affect various signaling pathways, including:

  • PI3K-Akt Signaling Pathway: This pathway is crucial for cell proliferation, survival, and metabolism. Some studies suggest that natural compounds with α-glucosidase inhibitory activity may also modulate the PI3K-Akt pathway.

  • PPAR Signaling Pathway: Peroxisome proliferator-activated receptors (PPARs) are involved in regulating lipid and glucose metabolism. There is evidence that α-glucosidase inhibitors may indirectly influence PPAR signaling.

The following diagram illustrates a simplified overview of the signaling cascade affected by α-glucosidase inhibition.

G AGI Alpha-Glucosidase Inhibitor (e.g., Acarbose) AlphaGlucosidase Intestinal Alpha-Glucosidases AGI->AlphaGlucosidase Inhibits CarbDigestion Carbohydrate Digestion AGI->CarbDigestion Reduces AlphaGlucosidase->CarbDigestion Catalyzes GlucoseAbsorption Glucose Absorption CarbDigestion->GlucoseAbsorption GutMicrobiota Gut Microbiota Alteration CarbDigestion->GutMicrobiota Increased Substrate BloodGlucose Postprandial Blood Glucose GlucoseAbsorption->BloodGlucose Increases SCFAs SCFA Production GutMicrobiota->SCFAs SignalingPathways Modulation of Signaling Pathways (e.g., PI3K-Akt, PPAR) SCFAs->SignalingPathways

Caption: Signaling pathways affected by alpha-glucosidase inhibition.

Experimental Workflow for Determining Inhibitor Specificity

A robust workflow is essential for accurately determining the specificity of an enzyme inhibitor. The following diagram outlines a typical workflow for assessing the specificity of a compound like this compound.

G Start Start: Compound of Interest (e.g., this compound) PrimaryScreen Primary Screen: Alpha-Glucosidase Inhibition Assay Start->PrimaryScreen Hit Active? PrimaryScreen->Hit SpecificityPanel Specificity Panel: Assay against a broad range of alpha- and beta-glucosidases Hit->SpecificityPanel Yes Inactive Inactive Hit->Inactive No DataAnalysis Data Analysis: Determine IC50 values and selectivity index SpecificityPanel->DataAnalysis Conclusion Conclusion on Specificity DataAnalysis->Conclusion

Caption: Experimental workflow for determining enzyme inhibitor specificity.

Conclusion

The available scientific evidence strongly indicates that this compound is not a specific inhibitor of α-glucosidases. Instead, it exhibits potent inhibitory activity against β-hexosaminidases. This finding is critical for researchers working on the development of glycosidase inhibitors, as it highlights the profound impact of N-acetylation on the specificity of the deoxynojirimycin scaffold. For scientists and professionals in drug development, this guide underscores the importance of comprehensive specificity profiling to avoid misinterpretation of a compound's biological activity. While DNJ and its N-alkyl derivatives remain promising leads for α-glucosidase inhibition, this compound should be investigated for its potential in contexts related to β-hexosaminidase function, such as in lysosomal storage disorders.

References

A Comparative Guide to Glycosidase Inhibitors: Alternatives to N-acetyl-1-deoxynojirimycin (DNJNAc)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative compounds to N-acetyl-1-deoxynojirimycin (DNJNAc) for the inhibition of glycosidase enzymes. The following sections present quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways to aid in the selection of appropriate research tools and potential therapeutic agents.

Quantitative Comparison of Glycosidase Inhibitors

The inhibitory activities of various compounds against different glycosidases are summarized below. The data is presented as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant). Lower values indicate higher potency.

CompoundTarget Enzyme(s)IC50KiSource(s)
Iminosugars
1-Deoxynojirimycin (DNJ)α-Glucosidase I, α-Glucosidase IIPotent inhibitor-[1][2]
Yeast α-GlucosidaseHigh activity-[3][4]
Rat Intestinal MaltaseSignificantly improved inhibition with C-5 alkyl chains-
N-butyl-DNJ (Miglustat)Glucosylceramide Synthase--[5]
α-Glucosidase IIIC50 = 13 µM-[6]
Castanospermineα-Glucosidase I, α-Glucosidase II, Lysosomal α- and β-glucosidasesPotent inhibitor-[7][8][9][10][11][12]
FagomineAmyloglucosidase (A. niger)-4.8 µM[13]
β-Glucosidase (bovine)-39 µM[13]
Isomaltase (yeast)-70 µM[13]
Isofagomine (Afegostat)Acid β-glucosidase (GCase)Weak inhibitor of α-1,2 glucosidase II (IC50 ≈ 200 µM)~30 nM for wild-type and mutant GCase[14][15][16]
Glucoamylase, Isomaltase, α-GlucosidaseStrong inhibitor-[16]
Non-Iminosugars
Salacinolα-Glucosidases (maltase, sucrase, isomaltase)Potent inhibitor-[8][13][17][14][18]
Validamineβ-GlucosidaseIC50 = 2.92 mM-[19]
Valienamineα-GlucosidasePotent inhibitor-[20][21]

Experimental Protocols

Detailed methodologies for common glycosidase inhibition assays are provided below.

α-Glucosidase Inhibition Assay

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (pH 6.8)

  • Bovine Serum Albumin (BSA)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (inhibitor)

  • Sodium carbonate (Na₂CO₃) solution (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the α-glucosidase solution (e.g., 0.4-0.5 U/mL) in phosphate buffer containing BSA (e.g., 0.2%).[10]

  • Prepare various concentrations of the test compound in phosphate buffer.

  • In a 96-well plate, add 10 µL of the test compound solution to 490 µL of phosphate buffer.[10]

  • Add 250 µL of 5 mM pNPG solution to each well.[10]

  • Pre-incubate the plate at 37°C for 5 minutes.[10]

  • Initiate the reaction by adding 250 µL of the α-glucosidase solution to each well.[10]

  • Incubate the plate at 37°C for 15-20 minutes.[10][15]

  • Stop the reaction by adding 200 µL of 200 mM Na₂CO₃ solution.[10]

  • Measure the absorbance at 400 nm or 405 nm using a microplate reader.[10][15]

  • Acarbose is typically used as a positive control.[10]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[10]

β-Glucosidase Inhibition Assay

This protocol outlines a standard method for determining β-glucosidase activity and inhibition using p-nitrophenyl-β-D-glucopyranoside (pNPG).

Materials:

  • β-Glucosidase

  • Sodium acetate buffer (e.g., 50 mM, pH 5.0)

  • p-nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM)

  • Test compound (inhibitor)

  • Stop solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the enzyme solution to an appropriate dilution in the assay buffer.

  • In a microplate well, add 50 µL of sodium acetate buffer.[22]

  • Add a small volume (e.g., 1-5 µL) of the inhibitor solution at various concentrations. For the control (uninhibited reaction), add the same volume of the solvent used to dissolve the inhibitor.[22]

  • Add 25 µL of 10 mM pNPG solution to the buffer.[22]

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 50°C) for 5 minutes.[22]

  • Initiate the reaction by adding 25 µL of the enzyme solution to the mixture.[22]

  • Incubate for a defined period (e.g., 10-30 minutes) at the reaction temperature.

  • Stop the reaction by adding a volume of the stop solution (e.g., 100 µL of 1 M Na₂CO₃).[22][23]

  • Measure the absorbance of the yellow p-nitrophenolate product at 405 nm.[22]

  • The percentage of inhibition is calculated, and the IC50 value is determined as described for the α-glucosidase assay.

Signaling Pathways and Experimental Workflows

Glycosidase inhibitors can significantly impact cellular processes, particularly the N-linked glycosylation pathway and the subsequent unfolded protein response (UPR).

N-Linked Glycosylation Pathway

The N-linked glycosylation pathway is a critical process for the proper folding and function of many secreted and membrane-bound proteins. It occurs in the endoplasmic reticulum (ER).

N_Linked_Glycosylation cluster_ER Endoplasmic Reticulum Lumen cluster_Calnexin Calnexin/Calreticulin Cycle Unfolded_Protein Unfolded Polypeptide Glc3Man9GlcNAc2_Protein Protein-Glc3Man9GlcNAc2 Unfolded_Protein->Glc3Man9GlcNAc2_Protein Oligosaccharyltransferase Glc1Man9GlcNAc2_Protein Protein-Glc1Man9GlcNAc2 Glc3Man9GlcNAc2_Protein->Glc1Man9GlcNAc2_Protein Glucosidase I & II Man9GlcNAc2_Protein Protein-Man9GlcNAc2 Glc1Man9GlcNAc2_Protein->Man9GlcNAc2_Protein Glucosidase II Folded_Protein Correctly Folded Glycoprotein Glc1Man9GlcNAc2_Protein->Folded_Protein Folding Misfolded_Protein Misfolded Glycoprotein Glc1Man9GlcNAc2_Protein->Misfolded_Protein Misfolding Golgi Golgi Apparatus Man9GlcNAc2_Protein->Golgi Exit to Golgi Folded_Protein->Man9GlcNAc2_Protein Glucosidase II ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD DNJ_CST DNJ, Castanospermine (inhibit Glucosidase I & II) DNJ_CST->Glc3Man9GlcNAc2_Protein DNJ_CST->Glc1Man9GlcNAc2_Protein

Caption: N-Linked Glycosylation Pathway and Inhibition Points.

Inhibition of glucosidases I and II by compounds like 1-deoxynojirimycin (DNJ) and castanospermine prevents the trimming of glucose residues from the N-linked glycan precursor.[1][12] This disruption halts the calnexin/calreticulin folding cycle, leading to an accumulation of misfolded glycoproteins, which can trigger the Unfolded Protein Response.[24][25]

Unfolded Protein Response (UPR) Pathway

The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER lumen. It aims to restore protein folding homeostasis but can induce apoptosis if the stress is prolonged.

Unfolded_Protein_Response cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus Misfolded_Proteins Accumulation of Misfolded Glycoproteins (due to Glycosidase Inhibition) PERK PERK Misfolded_Proteins->PERK activates IRE1 IRE1 Misfolded_Proteins->IRE1 activates ATF6 ATF6 Misfolded_Proteins->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates XBP1_splicing XBP1 mRNA splicing IRE1->XBP1_splicing ATF6_cleavage ATF6 cleavage ATF6->ATF6_cleavage ATF4 ATF4 eIF2a->ATF4 leads to translation of Gene_Expression UPR Target Gene Expression: - Chaperones - ERAD components - Apoptosis factors ATF4->Gene_Expression XBP1_splicing->Gene_Expression ATF6_cleavage->Gene_Expression

Caption: Overview of the Unfolded Protein Response (UPR) Pathway.

The accumulation of misfolded glycoproteins, resulting from glycosidase inhibition, activates the three main sensors of the UPR: PERK, IRE1, and ATF6.[6][26][27][28][29] These sensors initiate signaling cascades that lead to the upregulation of genes involved in protein folding, ER-associated degradation (ERAD), and, if the stress is severe, apoptosis.[30][31] This makes glycosidase inhibitors valuable tools for studying ER stress and related diseases.

References

Unveiling the In Vivo Landscape: A Comparative Analysis of 1-Deoxynojirimycin (DNJ) and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo efficacy of 1-deoxynojirimycin (DNJ) and its clinically approved N-alkylated derivatives, Miglitol and Miglustat. This report synthesizes available preclinical and clinical data, providing a comparative framework for their therapeutic potential in diabetes and lysosomal storage diseases.

Executive Summary: While in vivo efficacy data for N-acetyl-1-deoxynojirimycin (DNJNAc) remains elusive in publicly available literature, extensive research on its parent compound, 1-deoxynojirimycin (DNJ), and its N-alkylated analogs, Miglitol and Miglustat, offers valuable insights into the therapeutic promise of this class of iminosugars. This guide provides a detailed comparison of the in vivo efficacy of DNJ, Miglitol, and Miglustat, supported by quantitative data from animal and human studies, comprehensive experimental protocols, and visual representations of key biological pathways and workflows.

Comparative In Vivo Efficacy

The in vivo applications of DNJ and its derivatives are primarily centered on two distinct therapeutic areas: the management of type 2 diabetes mellitus and the treatment of specific lysosomal storage diseases.

Anti-Diabetic Efficacy: DNJ and Miglitol

Both DNJ and its N-hydroxyethyl derivative, Miglitol, function as potent inhibitors of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By delaying carbohydrate digestion, these compounds effectively reduce postprandial hyperglycemia.

A study in streptozotocin-induced diabetic mice demonstrated that DNJ significantly decreases serum glucose and insulin levels, improves serum lipid levels, and reverses insulin resistance.[1] Another study highlighted that DNJ's anti-hyperglycemic effect is comparable to that of mulberry leaf extract.[2] Furthermore, long-term administration of mulberry, containing DNJ, has been shown to improve the diabetic condition in rats.[2]

Miglitol has been shown to have a higher suppressive effect on blood glucose elevation compared to DNJ in some in vitro studies, a finding that is consistent with some in vivo observations.[2] Clinical trials have established that Miglitol significantly improves glycemic control in patients with type 2 diabetes.[3] A comparative study in healthy men indicated differences in the gastrointestinal side-effect profiles of Miglitol and Acarbose, another α-glucosidase inhibitor.[4] In streptozotocin-induced diabetic rats, both Acarbose and Miglitol significantly decreased peak plasma glucose levels, with Miglitol appearing to be more potent on a weight-per-weight basis for certain starches.[5]

DrugAnimal Model/Study PopulationKey Efficacy ParametersOutcomeReference
1-Deoxynojirimycin (DNJ) Streptozotocin-induced diabetic miceSerum glucose, serum insulin, serum lipid levels, insulin resistanceSignificantly decreased serum glucose and insulin; improved lipid profile; reversed insulin resistance.[1]
1-Deoxynojirimycin (DNJ) Streptozotocin high-fat diet-induced hyperglycemic ratsPostprandial glucose responseBetter anti-hyperglycemic activity compared to acarbose at the same dose.[6]
Miglitol Type 2 diabetic patientsGlycosylated hemoglobin (HbA1c), postprandial plasma glucose, postprandial serum insulinDose-dependent decrease in HbA1c and postprandial glucose and insulin levels.[7]
Miglitol vs. Acarbose Healthy menGastrointestinal side effectsMiglitol tended to cause softer stool, while acarbose was associated with more flatus and abdominal bloating.[4]
Miglitol vs. Acarbose Type 2 diabetic patientsPostprandial blood sugar (PPBS), HbA1cMiglitol showed a slightly better reduction in PPBS and HbA1c compared to Acarbose.[8]
Miglitol vs. Acarbose Streptozotocin-induced diabetic ratsPostprandial glucose levels after starch ingestionBoth inhibitors were effective; Miglitol was more potent with potato starch, while Acarbose was more effective with rice starch.[5]
Efficacy in Lysosomal Storage Diseases: Miglustat

Miglustat (N-butyl-deoxynojirimycin) is an inhibitor of glucosylceramide synthase, the enzyme catalyzing the first committed step in the biosynthesis of most glycosphingolipids. This "substrate reduction therapy" approach is used to treat Gaucher disease type 1 and Niemann-Pick disease type C, where the genetic deficiency of a specific lysosomal enzyme leads to the accumulation of glycosphingolipids.

Pre-clinical studies in animal models of Tay-Sachs and Sandhoff disease, both GM2 gangliosidoses, demonstrated that Miglustat reduces ganglioside storage in the brain, delays the onset of symptoms, and prolongs survival.[9][10][11] In a mouse model of Tay-Sachs disease, treatment with Miglustat prevented the accumulation of GM2 in the brain.[11] Similarly, in Sandhoff mice, Miglustat treatment led to a reduction in ganglioside storage and a significant increase in life expectancy.[10]

DrugAnimal ModelKey Efficacy ParametersOutcomeReference
Miglustat Mouse model of Tay-Sachs diseaseBrain GM2 ganglioside accumulationPrevented the accumulation of GM2 in the brain.[11]
Miglustat Sandhoff mouse model (GM2 gangliosidosis)Ganglioside storage, symptom onset, life expectancyReduced ganglioside storage, delayed symptom onset, and increased life expectancy by about 40%.[10]
Miglustat Patients with Gaucher disease type 1Liver and spleen volume, hematological parameters, biochemical markersSignificant reductions in liver and spleen volumes and improvements in hematological and biochemical parameters over 12-36 months.[12]
Miglustat Patients with Niemann-Pick disease type CNeurological manifestationsStabilized progressive neurological symptoms.[12]

Experimental Protocols

Streptozotocin-Induced Diabetic Mouse Model

This protocol is widely used to induce a model of type 1 diabetes in rodents.

  • Animals: Male C57BL/6 mice.

  • Induction Agent: Streptozotocin (STZ), dissolved in a citrate buffer (pH 4.5) immediately before use.

  • Administration: A single high dose or multiple low doses of STZ are administered intraperitoneally. For a multiple low-dose protocol, mice receive daily injections for 5 consecutive days.

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Mice with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.

  • Treatment: Following the confirmation of diabetes, animals are randomized into control and treatment groups to receive the vehicle or the test compound (e.g., DNJ) at the desired dose and route of administration for a specified duration.

  • Efficacy Assessment: Blood glucose levels, HbA1c, serum insulin, and lipid profiles are measured at various time points. An oral glucose tolerance test (OGTT) is often performed to assess glucose homeostasis.

Oral Glucose Tolerance Test (OGTT) in Rats

The OGTT is a standard procedure to evaluate how quickly an animal can clear a glucose load from its blood.

  • Animals: Rats are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Drug Administration: The test compound (e.g., Miglitol) or vehicle is administered orally at a specified time before the glucose challenge.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at specific time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Blood glucose concentrations are measured for each time point. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Assessment of Ganglioside Storage in Brain Tissue

This methodology is crucial for evaluating the efficacy of substrate reduction therapies like Miglustat.

  • Tissue Collection: Animals are euthanized, and brain tissue is rapidly dissected and frozen or fixed in formalin.

  • Lipid Extraction: Total lipids are extracted from the brain homogenates using a series of solvent mixtures (e.g., chloroform/methanol).

  • Ganglioside Purification: The crude lipid extract is subjected to procedures to isolate the ganglioside fraction, often involving partitioning and column chromatography.

  • Quantification and Analysis: The purified gangliosides are quantified using techniques such as high-performance thin-layer chromatography (HPTLC) followed by densitometry, or by using mass spectrometry (MS) based methods like MALDI imaging mass spectrometry for spatial distribution analysis.[13]

Signaling Pathways and Experimental Workflows

Inhibition of α-Glucosidase in the Small Intestine

The primary mechanism of action for DNJ and Miglitol in managing diabetes is the competitive inhibition of α-glucosidase enzymes located on the brush border of the small intestine. This action delays the breakdown of complex carbohydrates, thereby reducing the rate of glucose absorption and blunting the postprandial blood glucose spike.

G Mechanism of α-Glucosidase Inhibition Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose Absorption into Bloodstream AlphaGlucosidase->Glucose Hyperglycemia Postprandial Hyperglycemia Glucose->Hyperglycemia DNJ DNJ / Miglitol DNJ->AlphaGlucosidase Inhibition

Caption: Inhibition of α-glucosidase by DNJ and Miglitol.

Substrate Reduction Therapy for Lysosomal Storage Diseases

Miglustat's therapeutic effect in diseases like Gaucher and Niemann-Pick type C stems from its ability to inhibit glucosylceramide synthase, thereby reducing the rate of synthesis of the substrate that accumulates due to a deficient lysosomal enzyme.

G Mechanism of Substrate Reduction Therapy Precursor Ceramide GCS Glucosylceramide Synthase Precursor->GCS Synthesis Substrate Glucosylceramide (Substrate) GCS->Substrate LysosomalEnzyme Deficient Lysosomal Enzyme (e.g., Glucocerebrosidase) Substrate->LysosomalEnzyme Degradation Accumulation Substrate Accumulation in Lysosome LysosomalEnzyme->Accumulation Leads to Miglustat Miglustat Miglustat->GCS Inhibition

Caption: Substrate reduction by Miglustat in lysosomal storage diseases.

Experimental Workflow for In Vivo Efficacy Assessment of Anti-Diabetic Drugs

A typical workflow for evaluating the in vivo efficacy of a potential anti-diabetic compound like DNJ involves several key stages, from disease induction to comprehensive efficacy assessment.

G Workflow for In Vivo Anti-Diabetic Efficacy Testing start Start animal_model Animal Model Selection (e.g., C57BL/6 Mice) start->animal_model induction Induction of Diabetes (e.g., Streptozotocin) animal_model->induction confirmation Confirmation of Diabetic State (Blood Glucose Monitoring) induction->confirmation randomization Randomization into Control & Treatment Groups confirmation->randomization treatment Drug Administration (e.g., DNJ, Vehicle) randomization->treatment monitoring Regular Monitoring (Blood Glucose, Body Weight) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt biochemical Biochemical Analysis (HbA1c, Insulin, Lipids) ogtt->biochemical histopathology Histopathological Analysis of Pancreas biochemical->histopathology end End histopathology->end

Caption: A standard workflow for in vivo anti-diabetic drug testing.

References

A Quantitative Comparison of N-acetyl-1-deoxynojirimycin (DNJNAc) Binding Affinity to Different Glucosidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of N-acetyl-1-deoxynojirimycin (DNJNAc) to various glucosidases, supported by experimental data. The information is intended to assist researchers in evaluating this compound as a potential inhibitor for specific glucosidase targets.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and its parent compound, 1-deoxynojirimycin (DNJ), against a selection of glucosidases. The data is presented as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant), where available. It is important to note that direct quantitative comparisons for this compound across a wide range of glucosidases are not extensively available in the literature. Much of the research has focused on the parent compound, DNJ, and its N-alkylated derivatives.

InhibitorTarget GlucosidaseSource Organism/Enzyme TypeInhibition Value (IC50/Ki)Reference
This compound β-N-Acetylglucosaminidase (β-GlcNAcase)Not SpecifiedPotent Inhibitor[1]
This compound β-N-Acetylgalactosaminidase (β-GalNAcase)Not SpecifiedPotent Inhibitor[1]
This compound α-N-Acetylgalactosaminidase (α-GalNAcase)Not SpecifiedNo Significant Inhibition[1]
1-Deoxynojirimycin (DNJ)α-GlucosidaseSaccharomyces cerevisiaeIC50: 0.297 µg/mL
1-Deoxynojirimycin (DNJ)α-Glucosidase IIEndoplasmic ReticulumIC50: 16 µM[2]
N-Nonyl-DNJAcid α-GlucosidaseNot SpecifiedIC50: 0.42 μM[3]
N-Nonyl-DNJα-1,6-GlucosidaseNot SpecifiedIC50: 8.4 μM[3]

Note: The term "Potent Inhibitor" indicates that the source material identified the compound as a strong inhibitor but did not provide a specific quantitative value. Researchers should consult the primary literature for more detailed information.

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of a compound like this compound against α-glucosidase, based on common methodologies cited in the literature.

α-Glucosidase Inhibition Assay Protocol

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound (or other inhibitors)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Prepare a stock solution of α-glucosidase in phosphate buffer.

  • Prepare a stock solution of pNPG in phosphate buffer.

  • Prepare a series of dilutions of this compound in phosphate buffer to determine the IC50 value.

3. Assay Procedure:

  • To each well of a 96-well microplate, add a specific volume of the α-glucosidase solution.

  • Add an equal volume of the this compound solution at various concentrations to the wells. A control well should contain the buffer instead of the inhibitor.

  • Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a set reaction time (e.g., 20-30 minutes).

  • Stop the reaction by adding a volume of the sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

4. Data Analysis:

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance in the presence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • For determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.

Mandatory Visualizations

Experimental Workflow for Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add Enzyme to Microplate Wells prep_enzyme->add_enzyme prep_substrate Prepare pNPG Substrate Solution add_substrate Add pNPG to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare this compound Dilutions add_inhibitor Add this compound to Wells prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor incubate1 Pre-incubate Enzyme and Inhibitor add_inhibitor->incubate1 incubate1->add_substrate incubate2 Incubate for Reaction add_substrate->incubate2 stop_reaction Stop Reaction with Na2CO3 incubate2->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_data Plot % Inhibition vs. [this compound] calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for determining glucosidase inhibition.

N-Linked Glycosylation Pathway Inhibition

G cluster_er Endoplasmic Reticulum dolichol Dolichol-P-P-GlcNAc2Man9Glc3 glycoprotein_glc3 Glycoprotein-GlcNAc2Man9Glc3 dolichol->glycoprotein_glc3 Transfer to Asn protein Nascent Polypeptide protein->glycoprotein_glc3 ogt Oligosaccharyl- transferase glucosidase_I α-Glucosidase I glycoprotein_glc3->glucosidase_I Removal of terminal glucose glycoprotein_glc2 Glycoprotein-GlcNAc2Man9Glc2 glucosidase_I->glycoprotein_glc2 glucosidase_II α-Glucosidase II glycoprotein_glc2->glucosidase_II Removal of glucose glycoprotein_glc1 Glycoprotein-GlcNAc2Man9Glc1 glucosidase_II->glycoprotein_glc1 glycoprotein_man9 Glycoprotein-GlcNAc2Man9 glucosidase_II->glycoprotein_man9 glycoprotein_glc1->glucosidase_II Removal of final glucose calnexin Calnexin/Calreticulin Cycle (Protein Folding) glycoprotein_man9->calnexin golgi Further Processing in Golgi calnexin->golgi inhibitor This compound Inhibition inhibitor->glucosidase_I inhibitor->glucosidase_II

Caption: Inhibition of N-linked glycosylation by this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of DNJNAc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of N-acetyl-1-deoxynojirimycin (DNJNAc), a compound often utilized in glycosidase inhibition studies. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as regulations for chemical waste disposal can vary based on location and specific facility protocols[1]. When handling this compound, appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from potential splashes.
Hand Protection Nitrile gloves (double-gloving is recommended)Provides a barrier against skin contact.
Body Protection Laboratory coatProtects against spills on clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes the inhalation of powder or aerosols.

This information is based on general laboratory safety protocols for handling chemical powders.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed as hazardous chemical waste. The following protocol outlines the general steps for its collection and disposal.

  • Segregation of Waste : Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly approved by your EHS department. Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be kept separate from liquid waste (e.g., solutions containing this compound)[1].

  • Solid Waste Disposal :

    • Carefully sweep up any solid this compound powder, avoiding dust formation[2].

    • For spills, it is recommended to contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing[3].

    • Place all solid waste contaminated with this compound into a clearly labeled, sealable hazardous waste container.

  • Liquid Waste Disposal :

    • Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.

    • Do not discharge this compound solutions into the environment or down the drain[3].

  • Container Labeling : All waste containers must be clearly labeled with the full chemical name, "N-acetyl-1-deoxynojirimycin," and a clear description of the contents. Indicate the approximate amount or concentration of the chemical in the container. Containers must be kept closed except when adding waste[1].

  • Storage of Waste : Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by your institution's EHS department.

  • Decontamination of Glassware : Any glassware that has come into contact with this compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., ethanol or methanol), and the rinsate should be collected as hazardous waste. After thorough decontamination, the glassware can be washed and reused.

  • Emergency Procedures :

    • Skin Contact : In case of skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water[3].

    • Eye Contact : If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Spills : For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and general workflow for the proper disposal of this compound waste in a laboratory setting.

DNJNAc_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled solid hazardous waste container is_solid->collect_solid Solid collect_liquid Collect in a labeled liquid hazardous waste container is_solid->collect_liquid Liquid store_waste Store in designated hazardous waste accumulation area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for pickup by EHS for final disposal store_waste->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures and maintaining open communication with your institution's safety personnel, you can ensure the safe and compliant disposal of this compound and other potent laboratory chemicals. This proactive approach to chemical waste management is fundamental to a culture of safety and environmental responsibility in scientific research.

References

Essential Safety and Handling Guide for N-acetylated Deoxynojirimycin Derivatives (DNJNAc)

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling DNJNAc, which is likely a solid powder.

PPE CategoryEquipmentSpecification and Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 or equivalent standards to protect against splashes and airborne particles. A face shield may be necessary for larger quantities.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended, especially when handling the pure compound. Gloves should be inspected before use and changed frequently if contaminated.
Body Protection Laboratory CoatA buttoned lab coat, preferably of a flame-resistant material, should be worn to protect skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to ensure both personal safety and experimental integrity.

2.1. Preparation and Weighing (in a Chemical Fume Hood)

  • Work Area Preparation : Ensure the chemical fume hood is operational and the work surface is decontaminated before and after use.

  • Gather Materials : Assemble all necessary equipment, such as spatulas, weigh paper or boats, and labeled vials, within the fume hood.

  • Don PPE : Put on all required PPE as detailed in the table above.

  • Weighing Procedure :

    • Carefully open the primary container inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the compound to a weigh paper or boat on a calibrated balance.

    • Minimize the creation of dust. If dust is generated, allow the fume hood's ventilation to clear it before proceeding.

    • Securely close the primary container.

    • Transfer the weighed compound to a labeled secondary container.

2.2. Dissolution

  • Solvent Selection : Consult relevant literature or experimental protocols for the appropriate solvent.

  • Procedure :

    • Add the solvent to the vial containing the weighed this compound.

    • Mix gently by vortexing or inversion until the compound is fully dissolved.

    • If sonication is required, ensure the vial is securely capped.

2.3. Experimental Use

  • All manipulations of the dissolved compound should be performed in a well-ventilated area, preferably within the fume hood.

  • Avoid direct contact with skin and eyes.

  • Use appropriate, calibrated pipettes for liquid transfers.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste : Dispose of contaminated items such as gloves, weigh paper, and pipette tips in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. The label should include the chemical name and approximate concentration.

  • Empty Containers : Rinse empty containers thoroughly with an appropriate solvent three times. The rinsate should be collected as hazardous liquid waste. The rinsed containers can then typically be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional guidelines.

  • Regulatory Compliance : Always adhere to your institution's specific waste disposal protocols and local environmental regulations.

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disclaimer: The information provided is based on general laboratory safety principles for handling chemical compounds of unknown toxicity. A thorough risk assessment should be conducted for your specific experimental use and laboratory environment. Always consult the most specific safety information available for the compounds you are working with and adhere to your institution's safety guidelines.

DNJNAc_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Response weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill decontaminate Decontaminate Work Area experiment->decontaminate exposure Exposure Response experiment->exposure dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DNJNAc
Reactant of Route 2
DNJNAc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.